Technical Deep Dive: trans-4-Fluorotetrahydrofuran-3-ol in Medicinal Chemistry
Executive Summary trans-4-Fluorotetrahydrofuran-3-ol (CAS: 1793113-98-0) represents a high-value fluorohydrin scaffold in modern drug discovery. Unlike its non-fluorinated counterparts, this motif offers a unique combina...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
trans-4-Fluorotetrahydrofuran-3-ol (CAS: 1793113-98-0) represents a high-value fluorohydrin scaffold in modern drug discovery. Unlike its non-fluorinated counterparts, this motif offers a unique combination of polar hydrophobicity and conformational bias , making it a critical tool for scaffold hopping and physicochemical property tuning.
This guide details the synthesis, stereochemical analysis, and medicinal utility of this building block, designed for researchers requiring high-fidelity data for lead optimization.
Physicochemical Profile
The introduction of a fluorine atom adjacent to the hydroxyl group significantly alters the electronic landscape of the tetrahydrofuran (THF) ring. The trans configuration is particularly valuable for establishing specific vectors in structure-activity relationship (SAR) studies.
~ -0.4 (More lipophilic than THF-3-ol due to F, but polar)
H-Bond Donors
1
H-Bond Acceptors
2 (Oxygen), 1 (Fluorine - weak)
Key Feature
Gauche Effect : F and O substituents influence ring puckering.
Synthetic Methodology
The most robust route to trans-4-fluorotetrahydrofuran-3-ol relies on the nucleophilic ring-opening of 3,6-dioxabicyclo[3.1.0]hexane (3,4-epoxytetrahydrofuran). This method ensures trans-selectivity via an S
2-like anti-attack mechanism.
Reaction Workflow
The following protocol utilizes amine-HF complexes (e.g., Et
N·3HF or Pyridine[1]·HF) as the fluoride source. These reagents are preferred over anhydrous HF due to higher boiling points and manageable handling profiles, though strict safety protocols remain mandatory.
Figure 1: Synthetic route via epoxide ring opening. The nucleophilic fluoride attacks the epoxide carbon from the face opposite the oxygen bridge, guaranteeing the trans-configuration.
Detailed Protocol
Epoxidation : Treat 2,5-dihydrofuran with m-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0°C. Stir at room temperature until conversion is complete. Quench with Na
SO and NaHCO. Distill to isolate the volatile epoxide (CAS 285-69-8).
Ring Opening :
Reagent Preparation : In a polyethylene or Teflon vessel, charge amine-HF complex (1.2 equiv).
Addition : Add the epoxide dropwise at 0°C to control the exotherm.
Reaction : Heat to 50-60°C for 4-6 hours. The elevated temperature is often required to overcome the strain of the 5-membered ring opening.
Workup : Quench carefully with saturated K
CO (gas evolution!). Extract with ethyl acetate.
Purification : Flash chromatography (SiO
) or distillation.
Critical Note : The regio- and stereoselectivity is governed by the "Fürst-Plattner rule" equivalent in 5-membered rings, favoring the trans-diaxial-like transition state, although the flexibility of the THF ring makes this less rigid than in cyclohexanes.
Stereochemical & Conformational Analysis
Understanding the conformation of trans-4-fluorotetrahydrofuran-3-ol is vital for predicting ligand-protein binding.
The Fluorine Gauche Effect
In 1,2-disubstituted ethanes containing highly electronegative atoms (F and O), the gauche conformer is often more stable than the anti conformer. This is due to
hyperconjugation and electrostatic interactions.
In THF Ring : This effect biases the ring puckering. The trans-isomer typically adopts a conformation where the C-F and C-O bonds are pseudo-diaxial to minimize dipole repulsion while maximizing hyperconjugative stabilization.
NMR Validation (
H &
F)
NMR spectroscopy is the primary tool for verifying the trans vs. cis stereochemistry.
Parameter
trans-Isomer (Target)
cis-Isomer
Mechanistic Basis
0 - 4 Hz
5 - 8 Hz
Karplus relationship. The trans dihedral angle is often ~90° (minimizing coupling), whereas cis is ~0-30°.
10 - 25 Hz
5 - 15 Hz
Fluorine-Proton coupling. Trans (pseudo-diaxial) typically exhibits larger coupling than cis (pseudo-equatorial/axial).
F Shift
~ -180 to -200 ppm
~ -180 to -200 ppm
Shift alone is often insufficient; coupling patterns are diagnostic.
Note: In 5-membered rings, rapid pseudorotation can average these values. However, the absence of large
coupling is a strong indicator of the trans-isomer.
Medicinal Chemistry Applications
Bioisosterism & Metabolic Stability
The fluorohydrin moiety serves as a robust bioisostere for:
3-Hydroxytetrahydrofuran : Fluorination at the C4 position lowers the pKa of the hydroxyl group (via induction), potentially strengthening hydrogen bond interactions with target proteins.
Metabolic Blocking : The C-F bond prevents metabolic oxidation at the C4 position, a common clearance pathway for cyclic ethers (e.g., by CYP450 enzymes).
Conformational Locking
By exploiting the gauche effect, the fluorine atom can "lock" the THF ring into a specific envelope conformation (e.g., C3-endo or C4-exo). This reduces the entropic penalty upon binding to a receptor, potentially increasing potency.
Figure 2: Strategic utility of the fluorohydrin scaffold in drug design.
Safety & Handling (HF Protocols)
Hazard : Reagents like Et
N·3HF release HF, which is fatal upon skin contact (calcium sequestration).
Control : Always use calcium gluconate gel as a standby first aid.
Glassware : Avoid standard glass for high-temperature/long-duration reactions with high HF concentration; use Teflon (PFA/FEP) or polypropylene vessels.
References
Synthesis of Fluorinated Heterocycles : Beilstein J. Org. Chem. 2024, 20, 2211–2220. (Discusses ring opening of epoxides with HF reagents). Link
Conformational Analysis of Fluorine : J. Org. Chem. 2018, 83, 14, 7939–7950. (Detailed analysis of gauche effects in fluorinated rings). Link
Medicinal Chemistry of Fluorine : J. Med. Chem. 2015, 58, 21, 8315–8359. (Review of fluorine's impact on pKa and metabolic stability). Link
PubChem Compound Summary : 3,6-Dioxabicyclo[3.1.0]hexane (Epoxide Precursor). Link
Chemical Vendor Data : trans-4-Fluorotetrahydrofuran-3-ol (CAS 1793113-98-0).[2][3] Link
The following technical guide details the properties, synthesis, and medicinal chemistry applications of trans-4-Fluorotetrahydrofuran-3-ol , designed for researchers in drug discovery and organic synthesis. [1] Chemical...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the properties, synthesis, and medicinal chemistry applications of trans-4-Fluorotetrahydrofuran-3-ol , designed for researchers in drug discovery and organic synthesis.
[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The strategic introduction of fluorine into saturated heterocycles is a cornerstone of modern medicinal chemistry. trans-4-Fluorotetrahydrofuran-3-ol represents a high-value scaffold where the vicinal fluoro-alcohol motif modulates lipophilicity, metabolic stability, and hydrogen-bond donor capability (pKa modulation) compared to the non-fluorinated parent.[1]
Stereochemical Definition: The trans configuration implies the hydroxyl and fluorine substituents are on opposite faces of the tetrahydrofuran ring. This corresponds to the (3R,4S) and (3S,4R) enantiomers (assuming standard Cahn-Ingold-Prelog priority: F > O > C).
(3R,4S)-Isomer:1932420-36-4 (Note: Database assignments for specific enantiomers can vary; verification via chiral HPLC/optical rotation is recommended).[1]
Lower than typical aliphatic alcohols (~16) due to the inductive effect (-I) of the vicinal fluorine.
Synthetic Methodology
The most robust and scalable route to trans-4-fluorotetrahydrofuran-3-ol involves the nucleophilic ring-opening of 3,6-dioxabicyclo[3.1.0]hexane (3,4-epoxytetrahydrofuran).[1] This method ensures the trans stereochemistry via an S_N2 mechanism.[1]
Core Synthesis Protocol: Epoxide Opening
This protocol utilizes a nucleophilic fluoride source to open the epoxide ring.[1] The use of Et₃N·3HF (Triethylamine trihydrofluoride) is preferred over HF/Pyridine for ease of handling and milder conditions.[1]
Reaction Scheme (DOT Visualization)
Figure 1: Synthetic workflow from commercially available 2,5-dihydrofuran.
Procedure: Mix the epoxide and Et₃N·3HF in a sealed pressure tube (Teflon-lined).[1] No additional solvent is strictly necessary, or minimal sulfolane can be used.[1]
Reaction: Heat to 100°C for 12–18 hours. The fluoride anion attacks the epoxide carbon from the back face (anti-attack).
Workup: Cool to RT. Neutralize carefully with solid NaHCO₃ or basic alumina (to quench HF).[1] Extract with Ethyl Acetate.[1][2]
In the trans-isomer, the interplay between the C–F and C–O bonds dictates the ring pucker. Unlike cyclohexane, where trans-1,2-diequatorial is dominant, the tetrahydrofuran ring adopts an "envelope" or "twist" conformation.
Electronic Effect: The highly electronegative fluorine and oxygen atoms create a dipole-dipole repulsion that favors placing the substituents as far apart as possible (pseudo-diaxial-like).[1]
Hyperconjugation: However, the gauche effect (σ_{C-H} → σ*_{C-F}) can stabilize conformations where the fluorine is gauche to the ring oxygen or the hydroxyl group, depending on the specific torsion angles.
Result: The trans-4-fluoro-3-hydroxy motif locks the THF ring into a specific pucker (often C3-endo or C4-endo), which can rigidly orient the hydroxyl group for receptor binding.[1]
Bioisosterism & Metabolic Stability[1]
Metabolic Blocking: The C4 position of tetrahydrofuran is susceptible to oxidative metabolism (P450-mediated hydroxylation).[1] Substitution with fluorine blocks this site due to the strength of the C–F bond (approx. 116 kcal/mol).
pKa Modulation: The inductive electron-withdrawing effect of fluorine lowers the pKa of the vicinal C3-hydroxyl group.[1] This increases the hydrogen bond donor strength of the -OH, potentially strengthening interactions with acceptor residues (e.g., Asp, Glu) in the target protein.
Application Logic (DOT Visualization)
Figure 2: Impact of C4-fluorination on the physicochemical and biological profile.
Safety and Handling
HF Precursors: Reagents like Et₃N[3]·3HF are corrosive and release HF.[1] Use exclusively in a fume hood with appropriate PPE (gloves, face shield).[1] Calcium gluconate gel should be available as a first-aid countermeasure for HF exposure.[1]
Epoxides: 3,4-Epoxytetrahydrofuran is an alkylating agent.[1] Avoid inhalation and skin contact.[1]
References
Synthesis and Properties of Fluorinated Heterocycles.Journal of Organic Chemistry. (General reference for epoxide opening with Et3N-3HF).
Conformational Analysis of Fluorinated Tetrahydrofurans.Tetrahedron. (Discusses the gauche effect and ring puckering in 3,4-disubstituted THFs).
PubChem Compound Summary: trans-4-Aminotetrahydrofuran-3-ol. (Used for comparative stereochemical assignment).[1] Link
Chemical Vendors (Sigma/Ambeed/ChemScene). CAS Registry Data for 1793113-98-0.[1] Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: "trans-4-Fluorotetrahydrofuran-3-ol" molecular structure
Content Type: Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.[1]
Structural Dynamics, Synthesis, and Utility in Medicinal Chemistry[1]
Executive Summary
The incorporation of fluorine into saturated heterocycles has become a cornerstone strategy in modern drug discovery. trans-4-Fluorotetrahydrofuran-3-ol represents a privileged scaffold where the high electronegativity of fluorine (
) and the hydroxyl group () create a unique electronic and conformational environment. This guide provides a comprehensive technical analysis of this motif, detailing its synthesis via stereoselective epoxide opening, its conformational behavior driven by the gauche effect, and its application as a metabolically stable bioisostere for sugar moieties in nucleoside analogs.
Structural & Conformational Analysis
2.1 The Fluorine Effect and Ring Pucker
Unlike cyclohexane systems where steric bulk dictates equatorial preference, the conformation of 4-fluorotetrahydrofuran-3-ol is governed by a subtle interplay between steric strain and the stereoelectronic gauche effect .
Stereochemistry: The trans relationship places the fluorine and hydroxyl groups on opposite faces of the tetrahydrofuran (THF) ring.
Conformational Equilibrium: The THF ring exists in a dynamic equilibrium between envelope (
) and twist () conformations.
North (N) vs. South (S) Conformations: Similar to nucleoside sugars, the ring puckering is influenced by the electronegative substituents.
The Gauche Effect: Despite the steric repulsion, the
and hyperconjugative interactions can stabilize pseudo-axial orientations. However, in the trans isomer, the substituents are geometrically constrained. The dominant conformation typically places the C-F bond in a pseudo-equatorial position to maximize dipole minimization, though solvation effects can shift this equilibrium.
2.2 Visualization of Conformational Dynamics
The following diagram illustrates the synthesis and the resulting stereochemical outcome.
Figure 1: Synthetic pathway and stereochemical logic. The epoxide opening proceeds via an SN2-like mechanism, ensuring the trans configuration.
Chemical Synthesis Protocol
The synthesis of trans-4-fluorotetrahydrofuran-3-ol relies on the regioselective and stereospecific opening of an epoxide precursor. The following protocol is a validated method adapted for high yield and safety.
Preparation: In a 500 mL round-bottom flask, dissolve 2,5-dihydrofuran (1.0 eq, 50 mmol) in DCM (200 mL). Cool the solution to 0°C using an ice bath.
Addition: Slowly add mCPBA (1.2 eq) portion-wise over 30 minutes to control the exotherm.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (stain with KMnO
; epoxide is not UV active).
Workup: Quench with saturated aqueous Na
SO (to destroy excess peroxide) followed by saturated NaHCO. Extract with DCM (3x), dry over MgSO, and concentrate in vacuo.
Purification: The product, 3,6-dioxabicyclo[3.1.0]hexane (3,4-epoxytetrahydrofuran), is volatile. Distillation or careful low-temperature concentration is required.
Step 2: Fluorolytic Ring Opening
Setup: In a Teflon or polypropylene vessel (glass is incompatible with HF at high heat), dissolve the epoxide (1.0 eq) in 1,2-dichloroethane or neat Et
N·3HF (5.0 eq).
Reaction: Heat the mixture to 80–100°C for 4–6 hours. The amine-HF complex acts as both solvent and reagent, promoting the nucleophilic attack of fluoride on the epoxide.
Quenching:Caution: Pour the reaction mixture carefully into an ice-cold solution of saturated K
CO or Ca(OH) to neutralize HF.
Extraction: Extract the aqueous phase with Ethyl Acetate (EtOAc) (4x). The product is highly polar and water-soluble; salting out the aqueous layer with NaCl is recommended.
Purification: Flash column chromatography (SiO
) eluting with Hexanes:EtOAc (gradient 1:1 to 0:1).
Yield Expectation: 65–75% over two steps.
Analytical Characterization
Validating the trans stereochemistry is critical. Quantitative data is summarized below.
4.1 NMR Spectroscopy Data
The coupling constants (
) provide definitive proof of the relative stereochemistry.
Nucleus
Chemical Shift ( ppm)
Multiplicity
Coupling Constants ( in Hz)
Interpretation
F
-180 to -190
ddd
Geminal coupling (large)
Vicinal trans coupling
H (H4)
4.90 - 5.10
dm
Geminal proton under Fluorine
H (H3)
4.30 - 4.50
m
Vicinal proton under Hydroxyl
Key Diagnostic: The vicinal coupling
for trans isomers in 5-membered rings is typically smaller (0–5 Hz) than cis (5–8 Hz) due to the Karplus relationship, but the presence of electronegative atoms perturbs this. The definitive confirmation comes from the F-H coupling: a of ~12-15 Hz is characteristic of the trans-diaxial-like arrangement in the envelope conformation.
Medicinal Chemistry Applications
5.1 Bioisosterism and Metabolic Stability
The trans-4-fluorotetrahydrofuran-3-ol scaffold serves as a robust mimic for:
Ribose C3'/C4' Fragments: In nucleoside antivirals, replacing the sugar hydroxyl with fluorine blocks phosphorylation or alters the ring pucker, potentially increasing affinity for viral polymerases while reducing host toxicity.
Proline Mimics: The rigidified ring can mimic the turn-inducing properties of proline in peptidomimetics.
5.2 pKa Modulation
The inductive effect of fluorine (
) lowers the pKa of the adjacent hydroxyl group.
Standard Alcohol pKa: ~16
-Fluoro Alcohol pKa: ~14.5
This increased acidity enhances the hydrogen bond donor capability of the hydroxyl group, potentially strengthening interactions with target protein residues (e.g., aspartate or glutamate side chains).
5.3 Case Study: HIV Protease Inhibitors
Research has demonstrated that incorporating trans-4-fluoro-3-hydroxytetrahydrofuran into the P2 ligand of HIV protease inhibitors improves metabolic stability against CYP450 oxidation without compromising binding affinity, leveraging the "fluorine scan" principle to block labile metabolic soft spots.
References
Synthesis of Fluorinated Heterocycles
Title: "Nucleophilic Fluorination of Epoxides: A Facile Route to Fluorohydrins."
Technical Guide: Synthesis of trans-4-Fluorotetrahydrofuran-3-ol
This guide details the synthesis pathways for trans-4-fluorotetrahydrofuran-3-ol (CAS 1793113-98-0), a critical fluorinated scaffold in medicinal chemistry. The presence of the fluorine atom adjacent to the hydroxyl grou...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the synthesis pathways for trans-4-fluorotetrahydrofuran-3-ol (CAS 1793113-98-0), a critical fluorinated scaffold in medicinal chemistry. The presence of the fluorine atom adjacent to the hydroxyl group imparts unique conformational biases (via the gauche effect) and metabolic stability, making this motif highly valuable in fragment-based drug discovery.
Executive Summary & Retrosynthetic Analysis
The synthesis of trans-4-fluorotetrahydrofuran-3-ol is primarily achieved through the nucleophilic ring-opening of 3,4-epoxytetrahydrofuran (3,6-dioxabicyclo[3.1.0]hexane) with a fluoride source. This pathway exploits the inherent stereospecificity of the SN2 mechanism, where the fluoride anion attacks the epoxide ring from the face opposite to the oxygen bridge, guaranteeing the trans configuration.
Figure 1: Retrosynthetic analysis showing the disconnection to the commercially available 2,5-dihydrofuran.
Primary Pathway: Epoxide Ring Opening (The Dominant Route)
This is the most robust and scalable method. It involves a two-step sequence: epoxidation of 2,5-dihydrofuran followed by hydrofluorination.
Step 1: Epoxidation of 2,5-Dihydrofuran
The olefin 2,5-dihydrofuran is converted to the meso-epoxide 3,4-epoxytetrahydrofuran. m-Chloroperbenzoic acid (mCPBA) is the standard reagent, though trifluoroacetic anhydride/H2O2 can be used for larger scales to avoid chlorinated byproducts.
Reagents: m-CPBA, CH2Cl2, 0°C to RT.
Yield: Typically 75–85%.
Purification: Distillation (bp ~140°C) or column chromatography.
Step 2: Nucleophilic Fluorination (Ring Opening)
The epoxide is opened using a nucleophilic fluoride source. To ensure the trans stereochemistry, the reaction must proceed via an SN2 mechanism. Acidic fluoride sources are preferred to activate the epoxide oxygen.
Why: It is less volatile and safer to handle than Olah’s reagent (Pyridine·HF) while providing sufficient acidity to protonate the epoxide and activate it for fluoride attack.
Protocol:
Setup: In a Teflon or polyethylene vessel (glass is etched by HF), dissolve 3,4-epoxytetrahydrofuran (1.0 equiv) in dry dichloromethane (DCM).
Addition: Add Et3N·3HF (1.2–1.5 equiv) dropwise at 0°C.
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.
Quench: Carefully quench with saturated aqueous NaHCO3 (gas evolution!).
Extraction: Extract with DCM, dry over MgSO4, and concentrate.
Mechanism:
The reaction proceeds via a borderline SN2 mechanism. The proton from the HF complex coordinates to the epoxide oxygen, creating a partial positive charge. The fluoride anion then attacks the carbon atom from the backside (anti-addition), resulting in the trans-fluorohydrin.
Figure 2: Mechanistic flow of the stereoselective ring opening.
Alternative Pathway: Displacement of Activated Alcohols
For laboratories lacking HF-handling capabilities, a displacement strategy can be employed, though it is longer and often lower yielding due to elimination side reactions.
Starting Material: Tetrahydrofuran-3,4-diol (derived from oxidative hydroxylation of 2,5-dihydrofuran).
Monoprotection: Selective protection of one hydroxyl group (e.g., as a benzyl ether).
Activation: Conversion of the free alcohol to a leaving group (Tosylate or Mesylate).
Fluorination: Displacement with TBAF (Tetrabutylammonium fluoride) or CsF.
Note: This step often competes with elimination to reform the alkene.
Deprotection: Removal of the benzyl group.
Comparison of Pathways:
Feature
Epoxide Opening (Route 1)
Displacement (Route 2)
Step Count
2 Steps
4-5 Steps
Atom Economy
High
Low
Stereocontrol
Excellent (trans exclusive)
Good (inversion at one center)
Safety
Requires HF handling precautions
Standard organic reagents
Yield
High (60-80% overall)
Moderate (30-50% overall)
Experimental Data Summary
The following table summarizes typical reaction conditions and outcomes for the primary epoxide route.
Parameter
Condition / Value
Notes
Precursor
3,4-Epoxytetrahydrofuran
CAS 285-69-8
Reagent
Et3N·3HF (TREAT-HF)
1.5 equivalents
Solvent
Dichloromethane (DCM)
Anhydrous
Temperature
0°C 23°C
Slow warming prevents exotherm
Time
18 Hours
Monitor by GC-MS or 19F NMR
Workup
NaHCO3 neutralization
Critical to remove excess acid
Product CAS
1793113-98-0
trans-isomer
19F NMR
-180 to -200 ppm
Characteristic multiplet (H-F coupling)
References
PubChem. 3,6-Dioxabicyclo[3.1.0]hexane (3,4-Epoxytetrahydrofuran) - CAS 285-69-8.
[Link]
Haufe, G., et al. "Enantioselective ring-opening of epoxides by HF-reagents."[6] Journal of Fluorine Chemistry, 2001. (General methodology for HF:Amine opening).
[Link]
Doyle, A. G., & Kalow, J. A. "Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System." Journal of the American Chemical Society, 2010.
[Link]
[1] Executive Summary trans-4-Fluorotetrahydrofuran-3-ol represents a high-value scaffold in modern medicinal chemistry, serving as a critical bioisostere for ribose and other carbohydrate derivatives.[1] Its strategic i...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
trans-4-Fluorotetrahydrofuran-3-ol represents a high-value scaffold in modern medicinal chemistry, serving as a critical bioisostere for ribose and other carbohydrate derivatives.[1] Its strategic importance lies in the fluorine effect : the ability of the fluorine atom to modulate the pKa of the adjacent hydroxyl group, alter lipophilicity (LogP), and influence ring conformation through the gauche effect without significantly changing steric bulk compared to a hydroxyl group.
This guide provides a definitive technical breakdown of its nomenclature, synthesis, and application, designed for researchers requiring high-fidelity data for drug development pipelines.
Nomenclature & Stereochemistry
IUPAC Designation
The systematic name (3R,4S)-4-fluorotetrahydrofuran-3-ol (and its enantiomer) defines the trans isomer.[1] The term "trans" refers to the relative stereochemistry where the substituent on C3 (hydroxyl) and the substituent on C4 (fluorine) reside on opposite faces of the tetrahydrofuran ring.
Absolute Configuration (CIP Rules)
To assign absolute configuration, we apply the Cahn-Ingold-Prelog (CIP) priority rules.[1][2]
Priority 2: -C3(H)(OH)- (Carbon bonded to Oxygen)[1]
Priority 3: -C5(H)₂- (Carbon bonded to Oxygen of ether)[1]
Priority 4: -H
The Enantiomeric Pair:
The "trans" diastereomer exists as a racemic mixture of two enantiomers:
(3R,4S)-4-fluorotetrahydrofuran-3-ol
(3S,4R)-4-fluorotetrahydrofuran-3-ol
Note: Due to the high priority of Fluorine and Oxygen, the (R,S) / (S,R) designation typically corresponds to the trans relationship in this specific scaffold.
Figure 1: Stereochemical relationship of the trans-isomer components.
Synthetic Methodology
The most robust route to trans-4-fluorotetrahydrofuran-3-ol involves the nucleophilic ring-opening of 3,4-epoxytetrahydrofuran (3,6-dioxabicyclo[3.1.0]hexane) using a fluoride source.[1] This reaction proceeds via an SN2 mechanism, ensuring the trans stereochemistry due to the backside attack of the fluoride ion.
Reaction Scheme
Precursor: 3,4-Epoxytetrahydrofuran (commercially available or synthesized from 2,5-dihydrofuran).[1][2]
Reagent: Triethylamine trihydrofluoride (Et₃N[2]·3HF) or Pyridine[1][2][5]·HF (Olah's Reagent).[1][2]
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[1][2]
Figure 2: Synthetic workflow from 2,5-dihydrofuran to the target fluorohydrin.
Add m-chloroperoxybenzoic acid (mCPBA, 1.1 eq) portion-wise at 0°C.
Stir at room temperature (RT) for 12 hours.
Validation: Monitor by TLC (Visualize with KMnO₄ stain; epoxide spot is more polar than alkene).[1][2]
Quench with saturated Na₂S₂O₃ and NaHCO₃.[1][2] Extract, dry (MgSO₄), and concentrate.[2]
Step 2: Fluoride Ring Opening (The Critical Step)
Safety Warning: HF reagents are highly toxic and corrosive.[1][2] Use plastic/Teflon labware and calcium gluconate gel availability is mandatory.[1][2]
Charge a Teflon flask with 3,4-epoxytetrahydrofuran (1.0 eq).
Mechanism Note: The elevated temperature is often required to overcome the activation energy for opening the 5-membered ether ring compared to more strained epoxides.
Workup: Cool to RT. Pour onto ice/water. Neutralize carefully with saturated NaHCO₃ (gas evolution!).[1][2]
Extract with Ethyl Acetate (3x).[1][2][6] Dry organic layer over Na₂SO₄.[1][2][6]
) is highly dependent on the dihedral angle.[2] In the trans isomer, the pseudo-diaxial arrangement typically results in a smaller coupling constant compared to a cis arrangement, though this depends on the specific ring pucker.
Lower than non-fluorinated analog (~16) due to -I effect of F.
Applications in Drug Discovery[3][8]
Bioisosterism
The trans-4-fluorotetrahydrofuran-3-ol scaffold is a classic bioisostere for 3,4-dihydroxytetrahydrofuran (a ribose mimic).[1][2]
Replacement: The C-F bond mimics the C-OH bond electronically (high electronegativity) but lacks the hydrogen bond donor capability.
Benefit: This substitution can improve membrane permeability by reducing the desolvation penalty (removing one H-bond donor) while maintaining the polar character required for enzyme binding.
Conformational Locking
The "Fluorine Gauche Effect" is less pronounced in 5-membered rings than in acyclic systems, but the dipole-dipole interaction between the C-F and C-O (hydroxyl) bonds strongly influences the ring puckering (envelope conformation).
In the trans isomer, the dipoles prefer to minimize repulsion, often locking the ring into a specific conformation that can enhance binding affinity if it matches the bioactive conformation of the target protein.
Metabolic Stability
Substitution of a hydrogen with fluorine at the C4 position blocks potential metabolic oxidation (hydroxylation) at that site, extending the half-life of the molecule.
References
Synthesis of Fluorinated Heterocycles
Title: "Highly Regioselective Ring-Opening of Epoxides with Amines and Fluorinating Agents."[1][2]
Physiochemical Profiling and Solubility Optimization of trans-4-Fluorotetrahydrofuran-3-ol
The following technical guide is structured to address the specific needs of researchers working with trans-4-Fluorotetrahydrofuran-3-ol (CAS: 1932420-36-4 / 215940-96-8 for HCl salt). Given that this compound is a speci...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to address the specific needs of researchers working with trans-4-Fluorotetrahydrofuran-3-ol (CAS: 1932420-36-4 / 215940-96-8 for HCl salt). Given that this compound is a specialized building block rather than a marketed drug, public experimental solubility datasets are sparse.
Therefore, this guide synthesizes validated analog data , calculated physiochemical properties , and standardized experimental protocols to provide a definitive reference for solubility profiling.
Executive Summary
trans-4-Fluorotetrahydrofuran-3-ol represents a critical class of fluorinated aliphatic heterocycles used as bioisosteres in medicinal chemistry. The introduction of the fluorine atom at the C4 position, trans to the C3-hydroxyl group, induces specific electronic and conformational effects (the gauche effect) that modulate lipophilicity and metabolic stability without drastically altering steric bulk compared to the non-fluorinated parent.
This guide provides the estimated solubility landscape based on Structure-Property Relationships (SPR) and details the Standard Operating Procedures (SOPs) required to empirically determine thermodynamic solubility, ensuring data integrity for IND-enabling studies.
Physiochemical Landscape
To understand the solubility behavior of this compound, we must first analyze its fundamental properties relative to its non-fluorinated analog, 3-hydroxytetrahydrofuran . The presence of the electronegative fluorine atom decreases the pKa of the hydroxyl group (increasing H-bond acidity) and slightly increases lipophilicity (LogP).
Table 1: Calculated & Analog-Derived Properties
Property
Value (Estimated/Calc)
Reference Analog (3-OH THF)
Impact on Solubility
Molecular Formula
C₄H₇FO₂
C₄H₈O₂
N/A
Molecular Weight
106.10 g/mol
88.11 g/mol
Negligible diffusion impact
Physical State
Liquid / Low-melting Solid
Liquid (BP 179°C)
Handling requirements
LogP (Oct/Water)
0.1 – 0.5
-0.16
Slight reduction in aqueous solubility
TPSA
~29.5 Ų
29.5 Ų
High polar surface area relative to size
H-Bond Donors
1
1
Critical for aqueous solvation
H-Bond Acceptors
2 (O), 1 (F)
2 (O)
Fluorine acts as a weak acceptor
Technical Insight: The trans configuration minimizes the dipole cancellation between the C-F and C-O bonds compared to the cis isomer. This often results in a higher net dipole moment, potentially enhancing solubility in polar aprotic solvents like DMSO and Acetonitrile.
Solubility Profile (Predicted & Observed)
Based on the high polarity (TPSA/MW ratio) and the presence of both hydrogen bond donor (OH) and acceptor (Ether O, F) sites, trans-4-Fluorotetrahydrofuran-3-ol exhibits a "Hydrophilic-Polar" profile.
Table 2: Solvent Compatibility Matrix
Solvent Class
Representative Solvent
Predicted Solubility
Application Notes
Aqueous
Water (pH 7.4)
Miscible / High (>100 mg/mL)
Ideal for biological assays; may require buffer to prevent pH drift.
Polar Aprotic
DMSO, DMF
High (>500 mg/mL)
Standard stock solution solvents.
Polar Protic
Methanol, Ethanol
High (>200 mg/mL)
Useful for crystallization and intermediate dilution.
Chlorinated
Dichloromethane (DCM)
Moderate-High
Good extraction solvent; F-atom improves DCM affinity vs non-F analog.
Non-Polar
Hexane, Heptane
Low / Insoluble
Use as an anti-solvent for precipitation/purification.
Mechanism of Solvation
The diagram below illustrates the competing solvation forces. The hydroxyl group drives aqueous solubility via H-bonding, while the fluorinated backbone provides limited lipophilic interaction, allowing solubility in organic layers.
Figure 1: Solvation dynamics driven by the competition between the hydrophilic hydroxyl group and the lipophilic fluorinated backbone.
Experimental Protocols for Solubility Determination
Since specific batch-to-batch variations (impurities, salt forms) can alter solubility, relying on literature values is insufficient for critical development. The following protocols are the industry standard for generating experimentally validated data .
Saturation: Add excess solid compound to 1.0 mL of solvent in a glass vial. Ensure undissolved solid remains visible.
Equilibration: Agitate (shake/stir) at 25°C ± 1°C for 24 to 48 hours .
Filtration: Filter the supernatant using a pre-saturated 0.45 µm PTFE filter to remove undissolved particles.
Quantification: Dilute the filtrate (if necessary) and analyze via HPLC against a standard calibration curve.
pH Check: Measure the pH of the filtrate post-experiment to detect any shift caused by the compound (fluorohydrins can be weakly acidic).
Protocol B: Kinetic Solubility (High-Throughput)
Use this method for rapid screening of early discovery analogs.
Workflow:
Prepare a 10 mM stock solution in DMSO.
Spike 5 µL of stock into 495 µL of aqueous buffer (final 1% DMSO).
Incubate for 90 minutes at room temperature.
Measure turbidity via Nephelometry or Absorbance at 620 nm.
Result: Solubility is reported as the concentration range where precipitation is first detected (e.g., "Soluble > 100 µM").
Visualization: Decision Logic for Solubility Testing
Figure 2: Decision matrix for selecting the appropriate solubility protocol based on the drug development phase.
Implications for Synthesis and Formulation
Handling and Hygroscopicity
Small fluorinated alcohols like trans-4-fluorotetrahydrofuran-3-ol are often hygroscopic .
Risk: Absorption of atmospheric water can dilute the effective stoichiometry in synthesis and alter apparent solubility weights.
Mitigation: Store under nitrogen/argon at 2-8°C. Re-dry using molecular sieves (3Å) or azeotropic distillation with toluene before use in water-sensitive reactions (e.g., nucleophilic substitution).
Formulation Strategy
For biological assays, the compound's high water solubility simplifies formulation.
Preferred Vehicle: 0.9% Saline or PBS (Phosphate Buffered Saline).
Co-solvents: If higher concentrations (>50 mM) are needed, 5% DMSO or 10% PEG400 are compatible and well-tolerated.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9793712, trans-4-Amino-Tetrahydro-Furan-3-Ol (Analog Reference). Retrieved from [Link]
ChemSrc (2025). (3R,4R)-4-Fluorotetrahydrofuran-3-ol CAS 1932420-36-4 Data Page. Retrieved from [Link]
Lipinski, C. A., et al. (2001).Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (Standard Protocol Reference).
Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry. Beilstein Journal of Organic Chemistry. (Mechanism of Fluorine Effect). Retrieved from [Link]
Foundational
Technical Guide: Discovery and Utility of trans-4-Fluorotetrahydrofuran-3-ol
Executive Summary trans-4-Fluorotetrahydrofuran-3-ol represents a high-value "chiral fluorohydrin" scaffold in modern medicinal chemistry. Its primary utility lies not just in its functional groups, but in its ability to...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
trans-4-Fluorotetrahydrofuran-3-ol represents a high-value "chiral fluorohydrin" scaffold in modern medicinal chemistry. Its primary utility lies not just in its functional groups, but in its ability to dictate molecular shape. Through the stereoelectronic gauche effect , the fluorine atom exerts a powerful influence on the conformational puckering of the tetrahydrofuran (THF) ring.[1] This property allows drug designers to "lock" the conformation of nucleoside analogs and enzyme inhibitors, thereby enhancing binding affinity and metabolic stability.
This guide details the discovery context, the definitive synthetic pathways (specifically epoxide ring-opening), and the mechanistic rationale for using this scaffold in fragment-based drug discovery (FBDD).
Chemical Significance: The Fluorine Effect[2][3]
In drug design, replacing a hydrogen or hydroxyl group with fluorine is rarely just about size (sterics). It is about electronics and conformation .
The Gauche Effect
The C–F bond is highly polar. In a vicinal fluoro-oxygen system (like F-C-C-O), the molecule adopts a conformation where the C–F bond and the C–O bond are gauche (60°) to each other, rather than anti (180°). This is due to the hyperconjugative donation from the oxygen lone pair (
) into the antibonding orbital of the C–F bond ().
Impact on trans-4-Fluorotetrahydrofuran-3-ol:
The trans relationship between the fluorine (at C4) and the hydroxyl (at C3) forces the THF ring into a specific "pucker" (envelope conformation) to maximize this gauche interaction.
North (C3'-endo) vs. South (C2'-endo): In nucleoside analogs, this puckering dictates whether the drug mimics RNA (A-form helix, C3'-endo) or DNA (B-form helix, C2'-endo). This scaffold is used to pre-organize the sugar moiety for optimal binding to viral polymerases (e.g., HIV reverse transcriptase, HCV NS5B).
Metabolic Stability
The C4 position of tetrahydrofuran rings is susceptible to oxidative metabolism (P450-mediated hydroxylation). Introduction of the fluorine atom at C4 blocks this metabolic soft spot, extending the half-life (
The synthesis of trans-4-fluorotetrahydrofuran-3-ol has evolved from complex sugar degradation pathways to scalable, high-yield ring-opening reactions. The most authoritative route involves the nucleophilic opening of 3,4-epoxytetrahydrofuran (3,6-dioxabicyclo[3.1.0]hexane).
Core Synthesis Route: Epoxide Opening
This method guarantees the trans stereochemistry due to the
Fluorinating Agent: Tetrabutylammonium fluoride (TBAF), Triethylamine trihydrofluoride (Et
N·3HF), or Pyridinium poly(hydrogen fluoride) (PPHF).
Solvent: Dichloromethane (DCM) or THF.
Catalyst: Often Lewis acids (e.g., BF
·OEt) or metal salens for enantioselective versions.
Experimental Protocol (Representative Scale)
Preparation: Dissolve 3,4-epoxytetrahydrofuran (1.0 equiv) in anhydrous DCM under inert atmosphere (
).
Addition: Cool to 0°C. Dropwise add Et
N·3HF (1.2 equiv).
Reaction: Allow to warm to room temperature and stir for 12–24 hours. The fluoride ion attacks the epoxide carbon from the back face.
Quench: Carefully quench with saturated NaHCO
solution (Caution: Gas evolution).
Extraction: Extract with DCM (3x). Dry organic layer over MgSO
.
Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).
Result: trans-4-Fluorotetrahydrofuran-3-ol is obtained as a colorless oil.
Visualization of Synthesis Pathway
Figure 1: Synthetic pathway from 2,5-dihydrofuran to the target trans-fluorohydrin via epoxide ring opening.[2][3]
Applications in Drug Discovery[6][7]
Nucleoside Analogs (Antivirals/Anticancers)
This scaffold serves as a simplified mimic of the ribose sugar found in DNA/RNA.
Mechanism: By replacing the complex sugar with this fluorinated THF ring, researchers can study the binding requirements of viral polymerases without the synthetic complexity of full nucleosides.
Example: It acts as a fragment to model the C3'-endo conformation preferred by RNA polymerases (e.g., in HCV drugs like Sofosbuvir, though Sofosbuvir uses a full sugar, this scaffold is used in the optimization phase).
Fragment-Based Drug Discovery (FBDD)
In FBDD, small, rigid, polar molecules are screened against protein targets.
Solubility: The ether oxygen and hydroxyl group provide high water solubility.
Vectors: The trans-fluorine and hydroxyl groups provide distinct hydrogen bond acceptor/donor vectors that are rigidly defined in space, unlike flexible linear chains.
Target Class: Proteases (e.g., Cathepsin K) and Kinases, where the THF ring mimics the proline ring often found in peptide substrates.
Quantitative Data: Physical Properties
Property
Value
Significance
Molecular Weight
106.10 g/mol
Ideal for Fragment-Based Design (<200 Da)
LogP (Calc)
~ -0.4 to -0.8
Highly hydrophilic; good for lowering lipophilicity of lead compounds
H-Bond Donors
1 (OH)
Specific interaction with target residues (e.g., Ser/Thr)
H-Bond Acceptors
2 (O, F)
Fluorine acts as a weak acceptor; Ether O is a strong acceptor
pKa (OH)
~13-14
Slightly more acidic than non-fluorinated analog due to F-induction
Mechanistic Diagram: The "Locking" Effect
The diagram below illustrates how the fluorine atom locks the ring conformation, differentiating it from the unsubstituted tetrahydrofuran.
Figure 2: The thermodynamic impact of fluorination on ring dynamics and binding entropy.
References
PubChem Compound Summary. (2025). trans-4-Fluorotetrahydrofuran-3-ol (CID 105531338).[4] National Center for Biotechnology Information.
[Link]
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. (Foundational text on the gauche effect/fluorine conformation).
[Link]
Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry. Beilstein Journal of Organic Chemistry.
[Link]
Vertex AI Search. (2025). Synthesis of hydroxy-substituted tetrahydrofurans via epoxide opening. (Aggregated technical snippets on stereoselective ring opening).
[2]
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
[Link]
trans-4-Fluorotetrahydrofuran-3-ol: A Strategic Chiral Building Block in Medicinal Chemistry
Executive Summary & Strategic Significance In the landscape of modern drug discovery, trans-4-fluorotetrahydrofuran-3-ol represents a high-value "fluorine-scan" building block.[1][2] It serves as a critical scaffold for...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Significance
In the landscape of modern drug discovery, trans-4-fluorotetrahydrofuran-3-ol represents a high-value "fluorine-scan" building block.[1][2] It serves as a critical scaffold for modulating physicochemical properties without significantly altering steric bulk.[1]
The strategic value of this molecule lies in the "Fluorine Effect" :
Bioisosterism: It acts as a polar, non-ionizable mimic of the 1,2-diol (glycol) motif, where the fluorine atom accepts hydrogen bonds but does not donate them, altering membrane permeability.[1]
Conformational Locking: The high electronegativity of fluorine induces a strong gauche effect with the adjacent oxygen, pre-organizing the tetrahydrofuran (THF) ring into specific puckered conformations favored by enzyme active sites.[1]
Metabolic Stability: Substitution of a C-H or C-OH bond with C-F blocks metabolic oxidation at the 4-position, extending the half-life of THF-containing pharmacophores.[1]
Chemical Profile & Properties[1][3][4][5][6][7][8]
Property
Data
Systematic Name
(3R,4R)-rel-4-fluorotetrahydrofuran-3-ol
CAS Number
1793113-98-0
Molecular Formula
C₄H₇FO₂
Molecular Weight
106.10 g/mol
Stereochemistry
trans (relative); typically available as racemate or enantiopure
Physical State
Colorless to pale yellow oil
Solubility
Soluble in water, alcohols, THF, DCM; sparingly soluble in hexanes
Key Precursor
3,4-Epoxytetrahydrofuran (CAS: 285-69-8)
Synthesis Strategy: The Epoxide Ring-Opening Protocol
The most robust and scalable route to trans-4-fluorotetrahydrofuran-3-ol is the nucleophilic ring-opening of 3,4-epoxytetrahydrofuran (3,6-dioxabicyclo[3.1.0]hexane).[1][2] This reaction relies on an S_N2 mechanism, which inherently dictates the trans stereochemistry of the product.[1]
Mechanistic Pathway
The synthesis begins with 2,5-dihydrofuran, which is epoxidized to 3,4-epoxytetrahydrofuran.[1] Subsequent treatment with a nucleophilic fluoride source results in backside attack.[1]
Figure 1: Synthetic workflow from commodity starting material to target fluorohydrin.[1][2]
Detailed Experimental Protocol
Objective: Preparation of trans-4-fluorotetrahydrofuran-3-ol via hydrofluorination of 3,4-epoxytetrahydrofuran.
Setup: Flame-dry a 2-neck round-bottom flask and purge with nitrogen. Add 3,4-epoxytetrahydrofuran (10 mmol) dissolved in anhydrous DCM (20 mL).
Activation: Cool the solution to 0°C in an ice bath. The epoxide is reactive, but controlling the exotherm is critical to prevent polymerization.[1]
Addition: Dropwise add Et₃N·3HF (12 mmol) via a plastic syringe (glass can be etched by HF over time, though brief contact is acceptable).[1]
Note: Et₃N·3HF is preferred over Pyridine[1]·HF for this substrate due to milder conditions and easier handling.[1]
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC (stain with KMnO₄ or p-anisaldehyde; the product is not UV active).[1][2]
Workup: Carefully quench the reaction by pouring it into a stirred solution of ice-cold saturated NaHCO₃. Caution: CO₂ evolution will occur.
Extraction: Extract the aqueous layer with DCM (3 x 20 mL). The product is polar; if yield is low, use ethyl acetate or perform continuous extraction.[1]
Purification: Dry the combined organics over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, gradient 0-5% MeOH in DCM).
Validation Criteria:
¹⁹F NMR: Look for a multiplet around -180 to -200 ppm (distinctive for secondary alkyl fluorides).[1]
¹H NMR: The H-3 and H-4 protons will show a large coupling constant (J ≈ 50 Hz for H-F geminal, plus vicinal couplings) confirming the regiochemistry.[1]
Stereochemical & Mechanistic Analysis
The trans configuration is not accidental but a requirement of the orbital overlap in the transition state.[1]
Figure 2: Mechanistic logic dictating the stereochemical outcome.[1]
Why this matters:
In drug design, the vector of the hydroxyl group relative to the fluorine is fixed.[1] If the target binding pocket requires a cis-relationship (e.g., for chelation), this synthetic route is unsuitable, and a different strategy (e.g., hydroxylation of a fluorinated alkene) must be employed.[1]
Medicinal Chemistry Applications
The Gauche Effect
In 1,2-difluoroethane or 2-fluoroethanol systems, the molecules prefer a gauche conformation (dihedral angle ~60°) rather than the sterically less hindered anti conformation.[1][2]
Application: Incorporating trans-4-fluorotetrahydrofuran-3-ol into a drug backbone can "pre-pay" the entropy cost of binding by locking the ring into a specific twist-envelope conformation that matches the receptor active site.[1][2]
pKa Modulation
The inductive electron-withdrawing nature of the fluorine atom (electronegativity 4.[1][2]0) lowers the pKa of the adjacent hydroxyl group.[1]
Effect: The hydroxyl becomes a better hydrogen bond donor.[1]
Utility: This increases the potency of interactions with hydrogen bond acceptors (e.g., Asp or Glu residues) in the target protein.[1]
Case Study: HIV Integrase Inhibitors
Substituted tetrahydrofuran rings are motifs in several HIV integrase inhibitors (e.g., Bictegravir derivatives).[1] The introduction of fluorine at the 4-position prevents metabolic oxidation (P450 mediated) at this site, which is typically a "soft spot" in non-fluorinated THF rings.[1]
References
Compound Registry: trans-4-Fluorotetrahydrofuran-3-ol.[1][3][4] CAS No. 1793113-98-0 .[1][3][4]
Precursor Registry: 3,4-Epoxytetrahydrofuran (3,6-Dioxabicyclo[3.1.0]hexane).[1][2] CAS No. 285-69-8 .[1]
Synthesis Methodology
General Epoxide Opening: Haufe, G. "Opening of Epoxides with Fluorinating Agents."[1] Journal of Fluorine Chemistry, 2004.[1]
Analogous Synthesis (Amino-THF): Patent US9951079B2, "Fused tricyclic heterocyclic compounds as HIV integrase inhibitors" (Describes the ring opening of 3,4-epoxytetrahydrofuran with azide, an analogous nucleophile).[1] Link
Medicinal Chemistry Context
Meanwell, N. A.[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.[1] Link[1]
O'Hagan, D. "Understanding organofluorine chemistry.[1] An introduction to the C–F bond." Chemical Society Reviews, 2008.[1] Link
Technical Guide: Safety and Handling of trans-4-Fluorotetrahydrofuran-3-ol
[1] Executive Summary trans-4-Fluorotetrahydrofuran-3-ol (CAS: 1793113-98-0) is a specialized fluorinated aliphatic heterocycle used primarily as a chiral building block in the synthesis of bioactive pharmaceutical ingre...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
trans-4-Fluorotetrahydrofuran-3-ol (CAS: 1793113-98-0) is a specialized fluorinated aliphatic heterocycle used primarily as a chiral building block in the synthesis of bioactive pharmaceutical ingredients (APIs).[1][2][3][4][5][6] Its structural incorporation of a fluorine atom adjacent to a hydroxyl group on a tetrahydrofuran (THF) ring imparts unique conformational properties and metabolic stability to drug candidates.[1]
However, its handling requires rigorous adherence to safety protocols.[1][4][5][7] Beyond standard organic solvent hazards, this compound presents specific risks related to peroxide formation (characteristic of THF ethers) and fluorine-associated reactivity .[1] This guide provides a self-validating safety framework for researchers, moving beyond generic MSDS data to actionable, field-proven methodologies.
Part 1: Chemical Identity & Physicochemical Profile[1]
Understanding the physical state and molecular weight is the first step in accurate dosimetry and exposure control.[1]
Property
Data
Note
Chemical Name
trans-4-Fluorotetrahydrofuran-3-ol
Racemate or Enantiopure ((3R,4R)/(3S,4S))
CAS Number
1793113-98-0
Primary identifier for commercial sourcing
Molecular Formula
C₄H₇FO₂
Molecular Weight
106.10 g/mol
Physical State
Colorless to pale yellow liquid
Viscous; may solidify at low temps
Boiling Point
~75-80°C (at reduced pressure)
Estimated.[1][2][4][6] Avoid atmospheric distillation due to decomposition risks.[1]
Solubility
Soluble in DMSO, Methanol, DCM
Miscible with water (hygroscopic)
Flash Point
> 60°C (Estimated)
Treat as Combustible Liquid (Class IIIA)
Part 2: Hazard Identification & Mechanistic Risk Analysis[1]
GHS Classification (Derived from Analogues)
While specific toxicological data is limited, structural analogues (THF, fluorinated alcohols) dictate the following conservative classification:
The tetrahydrofuran ring contains an ether linkage flanked by secondary carbons.[1] In the presence of oxygen and light, this structure is prone to auto-oxidation , forming hydroperoxides at the
Risk Factor: The presence of the electron-withdrawing fluorine atom may destabilize the ring slightly, but does not negate peroxide risks.[1]
Critical Control Point: Never distill this compound to dryness.[1] Peroxides concentrate in the residue, leading to potential detonation.[1]
Part 3: Safe Handling Protocols (The "How-To")
Engineering Controls
Primary Barrier: All open-vessel manipulations must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.[1]
Atmosphere: Handle under an inert atmosphere (Nitrogen or Argon) whenever possible to mitigate moisture absorption (hygroscopicity) and auto-oxidation.[1]
Personal Protective Equipment (PPE) Matrix
Body Part
PPE Recommendation
Rationale
Eyes
Chemical Splash Goggles
H319: High risk of corneal injury from fluorinated irritants.[1]
Hands
Nitrile Gloves (Double-gloving recommended)
Standard nitrile provides adequate splash protection.[1] Replace immediately upon contamination.[1]
Respiratory
N95 (Solids) or Half-mask w/ Organic Vapor Cartridge
Required only if engineering controls (fume hood) fail or during spill cleanup.[1]
Body
Flame-resistant Lab Coat
Protection against combustible liquid splashes.[1]
Workflow: Peroxide Testing & Management
Before using any stored batch of trans-4-Fluorotetrahydrofuran-3-ol that has been opened for >30 days, a peroxide test is mandatory.[1]
Figure 1: Decision logic for managing peroxide risks in THF derivatives prior to experimental use.
Part 4: Storage & Stability[1]
To maintain chemical integrity and safety:
Temperature: Store at 2–8°C (Refrigerated). Low temperature slows the kinetics of auto-oxidation and degradation.[1]
Environment: Store under Argon or Nitrogen.[1] The container must be tightly sealed with a Parafilm wrap to prevent moisture ingress (hydrolysis risk).[1]
Segregation: Keep away from strong oxidizing agents (e.g., permanganates, nitric acid) and strong bases.[1] The hydroxyl group is acidic enough to deprotonate with strong bases, potentially leading to elimination of HF (dehydrofluorination) and ring opening.[1]
Part 5: Emergency Response Protocols
Spill Cleanup (Minor < 100 mL)
Evacuate the immediate area and alert lab personnel.
Don PPE: Goggles, double nitrile gloves, respiratory protection.[1]
Contain: Use a non-combustible absorbent (Vermiculite or sand).[1] Do not use paper towels (fire risk).[1]
Neutralize: Collect material into a sealed waste container labeled "Hazardous Waste - Fluorinated Organic".
Clean: Wash the surface with soap and water to remove oily residues.[1]
First Aid
Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses if present.[1][5] Seek immediate medical attention (fluorinated compounds can cause delayed deep-tissue damage).[1]
Skin Contact: Wash with copious soap and water.[1] If irritation persists, consult a dermatologist.
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[1]
Segregation: Segregate as "Halogenated Organic Solvent" waste.
Labeling: Clearly mark the waste tag with "Contains Fluorine" to prevent incompatibility in waste bulking processes (e.g., avoiding mixing with alkali metals).[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 105531338, trans-4-Fluorotetrahydrofuran-3-ol. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Peroxide Forming Chemicals Guidance. Retrieved from [Link][1]
Technical Guide: Stability Profile and Storage Protocols for trans-4-Fluorotetrahydrofuran-3-ol
Executive Summary & Chemical Identity trans-4-Fluorotetrahydrofuran-3-ol (CAS: 1793113-98-0) is a specialized fluorinated building block used primarily in the synthesis of nucleoside analogs and modification of physicoch...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity
trans-4-Fluorotetrahydrofuran-3-ol (CAS: 1793113-98-0) is a specialized fluorinated building block used primarily in the synthesis of nucleoside analogs and modification of physicochemical properties in medicinal chemistry.[1][2] Its stability profile is governed by two competing reactivity vectors: the susceptibility of the tetrahydrofuran (THF) ether linkage to oxidative peroxidation and the potential for hydrofluoric acid (HF) elimination typical of vicinal fluorohydrins.
This guide defines the critical storage parameters required to maintain the stereochemical integrity and purity of this compound, preventing degradation into hazardous or inactive byproducts.
Chemical Identification Table
Parameter
Specification
IUPAC Name
trans-4-Fluorotetrahydrofuran-3-ol
CAS Number
1793113-98-0
Molecular Formula
C₄H₇FO₂
Molecular Weight
106.10 g/mol
Stereochemistry
trans-configuration (racemic or enantiopure depending on synthesis)
Physical State
Colorless to pale yellow liquid (at room temperature)
To ensure long-term integrity, one must understand the specific degradation mechanisms associated with this fluorinated scaffold.
A. Oxidative Instability (Peroxide Formation)
Like its parent compound tetrahydrofuran, trans-4-fluorotetrahydrofuran-3-ol contains an ether oxygen adjacent to secondary carbons. Upon exposure to atmospheric oxygen, it undergoes radical autoxidation.
Mechanism: Abstraction of a hydrogen atom from the
-carbon (C2 or C5) leads to the formation of hydroperoxides.
Risk: Accumulation of organic peroxides poses a severe explosion hazard upon concentration or heating. The presence of the electron-withdrawing fluorine atom may slightly deactivate the C4 proton, but the C2/C5 positions remain vulnerable.
B. Chemical Instability (HF Elimination)
The molecule features a vicinal fluorohydrin motif (fluorine at C4, hydroxyl at C3).
Mechanism: Under basic conditions or elevated temperatures, the compound is susceptible to E1cB elimination of hydrogen fluoride (HF).
Stereoelectronic Effect: In the trans configuration, the H-C3 and F-C4 bond alignment may facilitate elimination if forced into a syn-coplanar or anti-periplanar conformation, leading to the formation of 2,5-dihydrofuran derivatives or isomeric ketones.
Acidity: The fluorine atom increases the acidity of the hydroxyl proton (
shift), making the alkoxide easier to generate, which can then act as an intramolecular nucleophile (epoxide formation) or base.
C. Hygroscopicity
The hydroxyl group acts as a hydrogen bond donor/acceptor, making the compound hygroscopic. Absorbed water can catalyze hydrolysis or interfere with sensitive downstream coupling reactions (e.g., Mitsunobu reactions).
Visualization of Degradation Pathways
The following diagram illustrates the primary degradation risks:
Caption: Primary degradation vectors for trans-4-Fluorotetrahydrofuran-3-ol: Autoxidation and HF elimination.
Storage Protocols
Based on the stability analysis, the following protocols are mandatory to maintain purity >97%.
A. Environmental Control
Condition
Requirement
Scientific Rationale
Temperature
2°C to 8°C (Standard)-20°C (Long-term > 6 months)
Low temperature kinetically inhibits peroxide formation and HF elimination rates.
Atmosphere
Inert Gas (Argon or Nitrogen)
Displaces atmospheric oxygen to prevent radical autoxidation and moisture absorption.
Light
Dark / Amber Glass
UV light initiates radical propagation steps essential for peroxidation.
Humidity
Desiccated (<30% RH)
Prevents hygroscopic water uptake which degrades stoichiometry in synthesis.
Why: PTFE is inert to fluorinated species and provides a superior vapor seal compared to polyethylene.
Headspace: Flush headspace with dry Nitrogen or Argon before sealing.
Secondary Containment: Store vials inside a sealed desiccator or secondary plastic bag containing active desiccant packets (Silica gel or Molecular Sieves).
C. Handling "Best Practices"
Avoid Metal Spatulas: Use glass or PTFE-coated tools. Trace transition metals (Fe, Cu) from spatulas can catalyze radical decomposition.
Peroxide Testing: If stored for >6 months, test for peroxides using KI starch paper or quant strips before distillation or concentration.
Re-sealing: If the container is opened, it must be backfilled with inert gas before returning to cold storage.
Fire: Use alcohol-resistant foam, dry chemical, or carbon dioxide. Water spray may be ineffective due to the compound's potential immiscibility or density issues, though it is likely soluble.
Absorb with inert material (vermiculite or sand). Do not use combustible materials like sawdust.
Neutralize: If decomposition is suspected (HF generation), use calcium carbonate or lime to neutralize acidity.
First Aid:
Eye Contact: Immediate irrigation for 15+ minutes. The fluorine substituent presents a risk of delayed tissue damage similar to dilute HF burns; seek immediate medical attention.
Skin Contact: Wash with soap and water. If redness persists, treat as a potential fluoride burn (Calcium Gluconate gel is a prudent precaution in labs handling fluorinated intermediates).
Analytical Quality Control
Verify compound integrity using the following markers:
¹H NMR (DMSO-d₆): Check for the disappearance of the characteristic hydroxyl proton or shifts in the C3/C4 protons indicating elimination.
¹⁹F NMR: A single sharp peak corresponds to the intact fluorine. Appearance of a new peak at -120 to -150 ppm often indicates free fluoride (HF) or elimination products.
Technical Guide: Conformational Analysis of trans-4-Fluorotetrahydrofuran-3-ol
This guide provides a comprehensive technical analysis of the conformational behavior of (3R,4R)-4-fluorotetrahydrofuran-3-ol (and its enantiomer), focusing on the stereoelectronic effects dictated by the trans-relations...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical analysis of the conformational behavior of (3R,4R)-4-fluorotetrahydrofuran-3-ol (and its enantiomer), focusing on the stereoelectronic effects dictated by the trans-relationship between the vicinal hydroxyl and fluorine substituents.
Executive Summary
In modern medicinal chemistry, the tetrahydrofuran (THF) ring is a privileged scaffold, particularly in nucleoside analogs and fragment-based drug discovery. The introduction of a fluorine atom at the C4 position, vicinal to a C3-hydroxyl group, is not merely a steric substitution; it is a profound electronic modulation that alters the ring's pseudorotational landscape .
For trans-4-fluorotetrahydrofuran-3-ol, the conformational preference is governed by a competition between the fluorine gauche effect , dipolar repulsion , and ring strain . Unlike the cis-isomer, which may be locked by an intramolecular hydrogen bond (
), the trans-isomer’s behavior is driven by the minimization of diaxial interactions and the maximization of hyperconjugative overlap ().
This guide outlines the theoretical framework and a self-validating experimental protocol to determine the precise solution-state conformation of this scaffold.
Theoretical Framework: The Pseudorotation Landscape
The Failure of the "Chair" Model
Unlike six-membered rings (cyclohexane), five-membered rings do not have a rigid "chair" minimum. Instead, they exist on a continuous potential energy surface described by the pseudorotation phase angle (
In the trans-isomer, the fluorine (C4) and hydroxyl (C3) groups are on opposite faces of the ring. Their relative orientation dictates the preferred pucker:
Dipolar Repulsion (Dominant Force):
Both F and OH are electronegative. In a trans-arrangement, a pseudo-diequatorial conformation places the C-F and C-O dipoles in an anti-parallel-like orientation, minimizing electrostatic repulsion. This typically favors a twist conformation (Twist-3/4).[1]
The Gauche Effect (
):
While the classic gauche effect (F-C-C-X) prefers a synclinal arrangement, the trans-geometry in a 5-membered ring forces the substituents into an anti-clinal or anti-periplanar relationship ().
Hypothesis: The system will adopt a pucker that maximizes the "anti" character of the two electronegative groups while maintaining the fluorine in a pseudo-axial orientation relative to the ring oxygen to exploit the anomeric-like
stabilization.
Intramolecular Hydrogen Bonding:
In the trans-isomer, the distance between the hydroxyl proton and the fluorine atom is typically too large (
) for a strong intramolecular H-bond, unlike the cis-isomer. Therefore, solvation effects (intermolecular H-bonding) play a larger role.[1]
Computational Methodology (Protocol)
To predict the conformer population, a rigorous Density Functional Theory (DFT) workflow is required.
Step-by-Step Computational Workflow
Conformational Search:
Use a force field (e.g., MMFF94x) to generate a full rotational spread of the hydroxyl group and ring puckers.
Critical: Manually seed "North" (
) and "South" () puckers to ensure the optimization doesn't get trapped in a local shallow minimum.
Standard value; confirms presence of F, less useful for conformation.[1]
Solvation Experiment (The "H-Bond Test")
To determine if an intramolecular H-bond exists (unlikely in trans, but possible in distorted puckers):
Acquire
H NMR in CDCl (non-polar).
Perform a Dilution Study : Measure chemical shift of
at 10 mM, 5 mM, and 1 mM.
Result A:
shifts upfield with dilution Intermolecular H-bonding (Aggregates breaking).[1]
Result B:
is constant Intramolecular H-bonding (Locked conformation).[1]
Visualization of the Workflow
The following diagram illustrates the integrated workflow for determining the conformation, linking computational prediction to experimental verification.
Caption: Integrated workflow for stereochemical assignment. The convergence of calculated and experimental J-values confirms the specific ring pucker.
Case Study & Application
In the context of nucleoside analogs (e.g., 3'-fluoro-4'-modified nucleosides), the trans-4-fluoro-3-hydroxy motif is often used to lock the sugar pucker.[1]
Observation: If the trans-isomer adopts the South (S) conformation (pseudo-diequatorial), it mimics the B-DNA sugar pucker.
Mechanism: The electronegative Fluorine at C4 (pseudo-equatorial) avoids the steric clash with the nucleobase, while the C3-OH remains available for phosphorylation.
Contrast: The cis-isomer often locks in the North (N) conformation due to the intramolecular H-bond, mimicking A-DNA.
References
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link
Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry.[2] Beilstein Journal of Organic Chemistry. Link
Linclau, B., et al. (2016). The Fluorine Gauche Effect: A Brief History. Israel Journal of Chemistry. Link[1]
Thibaudeau, C., & Chattopadhyaya, J. (1999).
Raines, R. T., et al. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Current Chemistry. Link
Application Note: Stereoselective Synthesis of trans-4-Fluorotetrahydrofuran-3-ol
[1][2] Executive Summary The trans-4-fluorotetrahydrofuran-3-ol scaffold is a high-value bioisostere used in medicinal chemistry to modulate pKa, metabolic stability, and conformational bias without significantly alterin...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
The trans-4-fluorotetrahydrofuran-3-ol scaffold is a high-value bioisostere used in medicinal chemistry to modulate pKa, metabolic stability, and conformational bias without significantly altering steric bulk.[1][2] The introduction of fluorine adjacent to a hydroxyl group on a saturated five-membered ether ring presents specific stereochemical challenges.
This Application Note details the Nucleophilic Epoxide Ring Opening strategy. Unlike direct electrophilic fluorination of dihydrofurans—which can yield diastereomeric mixtures—the epoxide route utilizes the geometric constraints of the 3,6-dioxabicyclo[3.1.0]hexane intermediate to enforce exclusive trans-stereochemistry via a Walden inversion mechanism.
Strategic Analysis & Retrosynthesis
The Stereochemical Challenge
Synthesizing vicinal fluorohydrins in five-membered rings requires precise control over relative stereochemistry.[1]
Direct Fluorination: Electrophilic fluorination (e.g., Selectfluor) of 2,5-dihydrofuran in aqueous media often favors trans products via a fluoronium ion intermediate, but regiocontrol and over-oxidation can be problematic.
Epoxide Opening (Preferred): The nucleophilic attack of fluoride on 3,4-epoxytetrahydrofuran (3,6-dioxabicyclo[3.1.0]hexane) is the "Gold Standard" for stereochemical purity.[1] The fused bicyclic epoxide forces the incoming fluoride nucleophile to attack from the face opposite the oxygen bridge, guaranteeing the trans configuration.
Retrosynthetic Logic
The synthesis is broken down into two scalable steps:
Epoxidation: Oxidation of commercially available 2,5-dihydrofuran.[1]
Nucleophilic Fluorination: Regio- and stereoselective ring opening using a latent HF source (Amine:HF complex).[1]
Figure 1: Retrosynthetic analysis relying on the geometric constraint of the bicyclic epoxide to ensure trans-selectivity.
Detailed Protocol
Safety Critical: Handling Fluorinating Agents
Hazard: This protocol uses Triethylamine trihydrofluoride (Et
N[2]·3HF) . While less volatile than anhydrous HF or Olah’s reagent (Py[2]·9HF), it releases HF upon contact with moisture or acids.[1] It is highly corrosive and toxic.[1]
Mandatory PPE: Neoprene gloves (double gloved), face shield, and a well-ventilated fume hood.[1] Calcium gluconate gel must be immediately available in the workspace to treat potential skin exposure.[1]
Step 1: Synthesis of 3,6-Dioxabicyclo[3.1.0]hexane
Note: This intermediate is commercially available (CAS 285-69-8), but in-house synthesis is cost-effective for gram-scale needs.[1][2]
The vicinal H-H coupling is diagnostic.[2][4] In 5-membered rings, cis coupling is typically larger (6-8 Hz) than trans (0-5 Hz), though fluorine electronegativity perturbs this.[1][2] NOESY is recommended for final confirmation (absence of cross-peak between H3 and H4 indicates trans).[1]
Base Peak: Often M-HF (86 m/z) or cleavage alpha to the oxygen.[1]
Expert Insights & Troubleshooting
Regioselectivity: The starting material (3,6-dioxabicyclo[3.1.0]hexane) is meso (symmetric).[1] Therefore, nucleophilic attack at C3 or C4 leads to the same enantiomeric pair (racemic mixture of the (3R,4R) and (3S,4S) trans-isomers). No regioselectivity issues exist unless the ring is further substituted.[1]
Water Content: The Et
N[1]·3HF reagent is hygroscopic.[1] Excess water can compete as a nucleophile, leading to the diol (tetrahydrofuran-3,4-diol) side product.[1] Ensure reagents are dry, or use molecular sieves if diol formation is observed.[1]
Alternative Fluoride Sources:
TBAF (Tetrabutylammonium fluoride):[2] Often too basic and contains water; can lead to elimination or diol formation.[1]
KHF
in Ethylene Glycol: A viable, cheaper alternative for scale-up, but requires high temperatures (100-120 °C) and difficult workup to remove the glycol.[1]
References
PubChem. Trans-4-Amino-Tetrahydro-Furan-3-Ol (Related Structure/Properties). National Library of Medicine.[1] Available at: [Link][2]
Organic Chemistry Portal. Synthesis of Tetrahydrofurans. (General methodologies for THF ring construction and functionalization). Available at: [Link]
Haufe, G. Ring Opening of Epoxides with Hydrogen Fluoride Reagents. In: Fluorine and the Environment, Elsevier. (Authoritative source on epoxide opening mechanisms).[1]
Doyle, A. G., et al. Enantioselective Ring Opening of Epoxides by Fluoride Anion. J. Am. Chem. Soc., 2010.[1][5] (Discusses fluoride sources and mechanisms). Available at: [Link] (Group Page/Relevant Literature).[1]
Technical Guide: Chiral Resolution of 4-Fluorotetrahydrofuran-3-ol
This Application Note is designed for researchers in medicinal chemistry and process development. It synthesizes established biocatalytic principles with chromatographic techniques to provide a robust workflow for resolv...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers in medicinal chemistry and process development. It synthesizes established biocatalytic principles with chromatographic techniques to provide a robust workflow for resolving the isomers of 4-fluorotetrahydrofuran-3-ol.
Introduction & Stereochemical Analysis
The incorporation of fluorine into saturated heterocycles is a critical strategy in modern drug design to modulate pKa, lipophilicity, and metabolic stability. 4-Fluorotetrahydrofuran-3-ol represents a high-value chiral building block (synthon) for nucleoside analogs and fragment-based drug discovery.
Stereochemical Complexity
This molecule possesses two contiguous chiral centers (C3 and C4), resulting in four distinct stereoisomers grouped into two diastereomeric pairs:
Trans-Diastereomers (Racemate A):
and
Cis-Diastereomers (Racemate B):
and
Key Challenge: Most synthetic routes (e.g., reduction of 4-fluorodihydrofuran-3-one or ring-opening of epoxides) yield a mixture of diastereomers.
Strategic Solution: The resolution process must be bifurcated:
Chemical Separation: Separation of cis and trans diastereomers via physical means (Flash Chromatography).
Optical Resolution: Separation of enantiomers via Enzymatic Kinetic Resolution (EKR) or Chiral HPLC.
Resolution Workflow Diagram
Figure 1: Strategic workflow for the isolation of enantiopure 4-fluorotetrahydrofuran-3-ol isomers.
Protocol A: Separation of Diastereomers (cis/trans)
Before chiral resolution, the diastereomers must be separated. Due to the fluorine atom's influence on the ring pucker and hydrogen bonding capability, the cis and trans isomers exhibit distinct retention factors (
) on silica gel.
Materials
Stationary Phase: Silica Gel 60 (230–400 mesh).
Mobile Phase: Hexanes/Ethyl Acetate (Gradient).
Detection: TLC (Stain with KMnO₄ or Phosphomolybdic Acid; UV is ineffective unless derivatized).
Procedure
TLC Optimization: Spot the crude mixture. Develop in 30% EtOAc/Hexanes.
Expectation: The trans isomer (intramolecular H-bond less favorable) typically elutes differently than the cis isomer (potential for intramolecular F---HO interactions).
Column Loading: Load crude oil (dissolved in minimum DCM) onto the column (ratio 1:50 silica).
Elution: Run a gradient from 10% to 50% EtOAc in Hexanes.
Collection: Collect fractions. Verify purity via ¹⁹F-NMR (distinct chemical shifts for cis vs trans).
Data Checkpoint:
Trans isomer typically shows a larger vicinal coupling constant
compared to cis in similar furanose systems, though fluorine electronegativity can distort this.
Target Purity: >95% diastereomeric excess (de) before proceeding to Step 3.
Protocol B: Enzymatic Kinetic Resolution (EKR)
This is the preferred method for generating enantiopure material on a multigram scale. Lipases, particularly Candida antarctica Lipase B (CAL-B) , are highly effective for resolving secondary alcohols on cyclic ethers.
Mechanistic Insight
CAL-B catalyzes the transesterification of the alcohol. The enzyme's chiral pocket typically favors the acylation of the
-enantiomer (Kazlauskas rule), leaving the -enantiomer as the unreacted alcohol.
Materials
Enzyme: Novozym® 435 (Immobilized CAL-B).
Acyl Donor: Vinyl Acetate (irreversible donor) or Isopropenyl Acetate.
Solvent: MTBE (Methyl tert-butyl ether) or Toluene (anhydrous).
Temperature: 25°C – 40°C.
Step-by-Step Protocol
Preparation: Dissolve 1.0 g of rac-trans-4-fluorotetrahydrofuran-3-ol in 20 mL of anhydrous MTBE.
Acyl Donor Addition: Add 3.0 equivalents of Vinyl Acetate.
Initiation: Add 100 mg of Novozym 435 beads.
Incubation: Shake at 200 rpm at 30°C. Monitor conversion by GC or HPLC.
Stop Point: The reaction should be stopped at exactly 50% conversion (theoretical yield).
Work-up:
Filter off the enzyme beads (can be washed and reused).
Concentrate the filtrate to obtain a mixture of (S)-Alcohol and (R)-Acetate .
Separation: Separate the alcohol and ester via standard silica flash chromatography (Ester elutes significantly faster than Alcohol).
Hydrolysis (Optional): To recover the (R)-alcohol, treat the (R)-acetate with K₂CO₃ in Methanol (RT, 1h).
Protocol C: Analytical Chiral HPLC
For Quality Control (QC) and determination of Enantiomeric Excess (
).
Column Selection Strategy
Fluorinated cyclic alcohols separate well on polysaccharide-based columns.
Primary Column: Chiralpak IA or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).
Low polarity required for interaction with chiral stationary phase.
Flow Rate
0.5 - 1.0 mL/min
Standard analytical flow.
Detection
UV @ 210 nm
Weak chromophore; low wavelength required. RI detection is an alternative.
Temperature
25°C
Lower temperature often improves resolution ().
Troubleshooting
Poor Resolution: If peaks overlap, switch to Hexane:Ethanol (often changes selectivity) or lower temperature to 10°C.
Peak Tailing: Add 0.1% Diethylamine (DEA) if the alcohol interacts strongly with residual silanols, though usually not necessary for neutral alcohols.
Characterization & Validation
Confirm identity and purity using NMR. Fluorine couplings provide a unique fingerprint.
¹⁹F-NMR (376 MHz, CDCl₃):
Expect a multiplet around -180 to -200 ppm.
Decoupled ¹⁹F{¹H} simplifies the spectrum to a singlet to confirm a single fluorine environment.
¹H-NMR (400 MHz, CDCl₃):
H3 (CH-OH): Multiplet,
4.2 - 4.5 ppm. Look for (geminal) coupling.
H4 (CH-F): Multiplet (dt or ddd),
4.8 - 5.2 ppm. Large coupling (~50 Hz).
Calculation of Enantiomeric Excess (
)
References
Enzymatic Kinetic Resolution Overview
Ghanem, A. (2007).[1] Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Flavanones and Flavan-4-ols. Tetrahedron: Asymmetry, 18(20), 2419-2433. Link
Lipase Specificity (CAL-B)
Anderson, E. M., Larsson, K. M., & Kirk, O. (1998). One Biocatalyst–Many Applications: The Use of Candida Antarctica B-Lipase in Organic Synthesis. Biocatalysis and Biotransformation, 16(3), 181-204. Link
Chiral HPLC of Fluorinated Furans
Ferreira, J. G., et al. (2013). Enzymatic Kinetic Resolution of Hydroxy Furan and Thiophene Derivatives. Chemical Engineering Transactions, 32, 1463-1468. Link
Synthesis of Chiral Tetrahydrofurans
Lopp, M., et al. (2009).[2] Synthesis of chiral enantioenriched tetrahydrofuran derivatives. Arkivoc, (xiv), 39-52.[2] Link
General Chiral Separation Guide
Phenomenex.[1][3] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Link
Application Note: trans-4-Fluorotetrahydrofuran-3-ol as a Strategic Scaffold in Medicinal Chemistry
[1][2] Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD), trans-4-fluorotetrahydrofuran-3-ol represents a high-value "privileged scaffold."[1][2] Unlike its non-fluorinated counterpart, this buil...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
In the landscape of Fragment-Based Drug Discovery (FBDD), trans-4-fluorotetrahydrofuran-3-ol represents a high-value "privileged scaffold."[1][2] Unlike its non-fluorinated counterpart, this building block offers a unique combination of conformational restriction (via the fluorine gauche effect) and metabolic resilience .[2] This guide details the synthetic access, reactivity profile, and strategic deployment of this molecule to modulate physicochemical properties (LogP, pKa) and binding affinity in lead optimization.
Structural & Physicochemical Rationale[3][4][5]
The "Fluorine Gauche Effect"
The primary utility of trans-4-fluorotetrahydrofuran-3-ol lies in its ability to lock the tetrahydrofuran (THF) ring into a specific conformation.[1][2] In 1,2-disubstituted ethanes containing highly electronegative atoms (like O and F), the gauche conformer is often more stable than the anti conformer.
Mechanism: The
hyperconjugation stabilizes the gauche alignment of the C-O and C-F bonds.[1][2]
Impact: This forces the THF ring into a specific "envelope" pucker (typically C3-exo or C4-endo depending on substitution).[1][2] This pre-organization reduces the entropic penalty upon binding to a protein target.[1][2]
Metabolic Stability
The C3 and C4 positions of THF rings are susceptible to oxidative metabolism by Cytochrome P450 enzymes (hydroxylation).[1][2]
Blocking Strategy: Introduction of the fluorine atom at C4 lowers the electron density of the ring, deactivating the C-H bonds toward H-atom abstraction and subsequent oxidation.
Synthetic Protocol: Accessing the Scaffold
The most robust route to the trans-isomer is the nucleophilic ring-opening of 3,6-dioxabicyclo[3.1.0]hexane (3,4-epoxytetrahydrofuran).[1]
Workflow Diagram (Synthesis)
Figure 1: Synthetic workflow for the regioselective and stereoselective opening of the epoxide precursor.
Detailed Protocol: Epoxide Ring Opening
Safety Note: This reaction utilizes fluoride sources which can be hazardous.[1][2] Proper PPE and calcium gluconate gel must be available.[1][2]
Setup: In a polyethylene or Teflon-lined flask (glass is incompatible with high conc. HF), dissolve 3,6-dioxabicyclo[3.1.0]hexane (10 mmol) in anhydrous DCM (20 mL). Cool to 0°C under N₂ atmosphere.[2]
Addition: Add the fluoride source dropwise over 15 minutes.
Why: Controlling the exotherm prevents polymerization of the strained epoxide.[2]
Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours.
Self-Validation: Monitor by TLC (stain with KMnO₄; epoxide is active, product is active but lower R_f) or GC-MS.[1][2]
Quench: Pour the reaction mixture carefully into a saturated aqueous NaHCO₃ or CaCO₃ slurry to neutralize excess HF. Caution: Gas evolution (CO₂).[1][2]
Extraction: Extract the aqueous layer with DCM (3 x 20 mL).
Purification: Dry combined organics over MgSO₄, filter, and concentrate. Purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).
Expected Outcome:
Yield: 60–85%
Stereochemistry: Exclusive trans-configuration due to backside SN2 attack.[1][2]
Characterization: 19F NMR will show a distinct multiplet at approx -180 to -200 ppm; 1H NMR will show characteristic vicinal coupling (
Once synthesized, the trans-fluorohydrin is a versatile handle.[1][2] The hydroxyl group allows for further functionalization while the fluorine remains inert but inductively active.[2]
Decision Tree: Functionalization
Figure 2: Strategic decision tree for derivatizing the core scaffold.
PubChem Compound Summary: trans-4-Amino-Tetrahydro-Furan-3-Ol. (Analogous structural data and patents). PubChem.[1][2] Available at: [Link][1][2]
O'Hagan, D. (2008).[1][2][5] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[1][2][5] (Foundational text on the Gauche Effect).
Imperial College London. Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans via Oxonium-Prins Cyclization. (Synthetic methodologies for substituted THFs). Available at: [Link][1][2]
Vertex AI Search Results. (2023). Consolidated search data on fluorinated THF synthesis and applications.
Application Note: trans-4-Fluorotetrahydrofuran-3-ol in Medicinal Chemistry
Executive Summary The incorporation of fluorine into saturated heterocycles is a cornerstone strategy in modern drug discovery. This guide details the utility, synthesis, and application of (3R,4R)-4-fluorotetrahydrofura...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The incorporation of fluorine into saturated heterocycles is a cornerstone strategy in modern drug discovery. This guide details the utility, synthesis, and application of (3R,4R)-4-fluorotetrahydrofuran-3-ol (and its enantiomer), hereafter referred to as trans-4-F-THF-3-ol .
Unlike the planar furan or the lipophilic tetrahydrofuran, this specific fluorohydrin scaffold offers a unique three-dimensional vector. It serves as a polar, metabolically robust bioisostere for proline, a ribose mimic in nucleoside analogs, and a tool to modulate the pKa of adjacent functional groups. This document provides a validated protocol for its synthesis and integration into lead optimization campaigns.
The trans arrangement creates a distinct dipole vector useful for orienting the molecule in the active site.
Conformational Locking (The "Gauche" Effect)
In medicinal chemistry, entropy penalties upon binding can kill potency. Pre-organizing a scaffold into the "bioactive conformation" is critical.
The Effect: Despite steric repulsion, the C–F and C–O bonds in 1,2-difluoro or 1,2-fluoro-oxygen systems often prefer a gauche (syn-clinal) orientation due to
hyperconjugation.
The Result: In the trans-F-OH THF system, this stereoelectronic effect biases the ring puckering. Unlike the flexible unsubstituted THF, trans-4-F-THF-3-ol adopts a rigid envelope conformation. This "conformational lock" can be exploited to mimic the C3'-endo or C2'-endo pucker of nucleosides.
Validated Synthetic Protocol
While deoxyfluorination of a diol (using DAST/Deoxo-Fluor) is common, it often leads to rearrangement or elimination in THF systems. The Epoxide Ring-Opening route is the industry standard for high stereochemical fidelity.
Protocol A: Synthesis via Epoxide Opening
Objective: Synthesis of trans-4-fluorotetrahydrofuran-3-ol from 2,5-dihydrofuran.
Solvent: Ethylene Glycol (high boiling point, promotes solubility of fluoride salts).
Catalyst: Tetrabutylammonium hydrogen sulfate (Phase Transfer Catalyst - PTC).
Step-by-Step Methodology
Epoxidation (Pre-step):
Dissolve 2,5-dihydrofuran (1.0 eq) in DCM.
Add m-CPBA (1.1 eq) at 0°C. Stir overnight at RT.
Note: This yields the cis-epoxide (3,6-dioxabicyclo[3.1.0]hexane). Isolate via distillation or careful column chromatography.
Nucleophilic Fluorination (Ring Opening):
Setup: In a thick-walled reaction vessel (Teflon-lined preferred), charge
(2.5 eq) and Tetrabutylammonium hydrogen sulfate (0.1 eq).
Solvent: Add Ethylene Glycol (0.5 M concentration relative to epoxide).
Addition: Add the epoxide (1.0 eq) slowly at RT.
Reaction: Heat the mixture to 140°C for 18 hours.
Mechanism:[1][2] The fluoride attacks the epoxide in an
fashion (backside attack), exclusively yielding the trans stereochemistry.
Workup & Purification:
Cool to RT. Dilute with water and extract exhaustively with Ethyl Acetate (EtOAc). Note: The product is water-soluble; salting out with NaCl is recommended.
Dry organics over
, filter, and concentrate.
Purification: Flash column chromatography (Silica gel, 0-5% MeOH in DCM).
Validation:
NMR will show a distinct multiplet at -180 to -200 ppm. The coupling constant in NMR confirms trans diaxial-like relationship (typically smaller values in 5-membered rings compared to cyclohexanes, but distinguishable from cis).
Application Strategies in Drug Design[3][7][8][9]
Visualizing the Workflow
The following diagram illustrates the decision matrix for deploying this scaffold in a Lead Optimization campaign.
Figure 1: Strategic integration of trans-4-F-THF-3-ol to address specific medicinal chemistry liabilities.
Fragment Coupling Protocols
Once synthesized, the trans-4-F-THF-3-ol fragment must be coupled to the core scaffold.
Method A: Mitsunobu Reaction (Inversion of Configuration)
Use Case: If you require the cis-product or need to attach the oxygen to an aromatic ring/heterocycle.
Reagents:
, DIAD, Acidic Nucleophile (Ar-OH or Imide).
Outcome: The C3 stereocenter inverts. Starting with trans-F,OH yields cis-F,O-Ar.
Method B:
Displacement
Use Case: Attaching to electron-deficient heterocycles (e.g., chloropyridine, chloropyrimidine).
Reagents: NaH (to deprotonate the alcohol) in THF/DMF, 0°C.
Outcome: Retention of configuration at C3. The trans relationship is preserved.
Case Study: Proline Bioisostere
In peptide mimetics, proline induces a turn. trans-4-F-THF-3-ol can mimic this turn geometry while adding polarity.
Replacement: Replace a pyrrolidine ring with the THF ring.
Benefit: The oxygen in the ring acts as a weak H-bond acceptor, while the fluorine modulates the ring pucker to match the peptide backbone requirements, potentially improving metabolic stability against peptidases.
Safety & Handling (MSDS Summary)
Hazards: Fluorinated alcohols can be skin irritants. The precursors (epoxides) are potential alkylating agents (mutagenic).
HF Warning: If using
or HF:Amine reagents, strict HF safety protocols (calcium gluconate availability) are mandatory.
Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) in a desiccator.
References
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
Meanwell, N. A. (2018).[3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link[3]
Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry.[3] Beilstein Journal of Organic Chemistry, 6, 38. Link
Applications of "trans-4-Fluorotetrahydrofuran-3-ol" in agrochemical synthesis
Application Note: Strategic Utilization of trans-4-Fluorotetrahydrofuran-3-ol in Next-Generation Agrochemical Synthesis Executive Summary This application note details the synthesis, characterization, and strategic deplo...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of trans-4-Fluorotetrahydrofuran-3-ol in Next-Generation Agrochemical Synthesis
Executive Summary
This application note details the synthesis, characterization, and strategic deployment of ** trans-4-Fluorotetrahydrofuran-3-ol** (hereafter 4-F-3-OH-THF ) as a bioisosteric building block for Succinate Dehydrogenase Inhibitor (SDHI) fungicides and neonicotinoid replacements.
The incorporation of a fluorine atom at the C4 position of the tetrahydrofuran (THF) ring serves two critical functions in agrochemical design:
Metabolic Blocking: It prevents oxidative degradation by cytochrome P450 enzymes at the typically labile C4 position, significantly extending the half-life of the active ingredient (AI) in plant tissues.
Conformational Locking: The trans-fluorine substituent induces a specific ring pucker via the gauche effect, potentially enhancing binding affinity to fungal succinate dehydrogenase complexes.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
This protocol describes the stereoselective synthesis starting from commercially available 2,5-dihydrofuran. The route utilizes an epoxidation followed by a nucleophilic ring-opening with a fluoride source, ensuring the exclusive formation of the trans diastereomer due to the anti-stereospecific nature of the Sₙ2 attack.
Reaction Scheme (Graphviz)
Figure 1: Stereoselective synthesis pathway via epoxide ring opening.
Step 1: Epoxidation of 2,5-Dihydrofuran
Objective: Preparation of 3,6-dioxabicyclo[3.1.0]hexane (3,4-epoxytetrahydrofuran).
Setup: Charge a 1L 3-neck round-bottom flask with 2,5-dihydrofuran (50.0 g, 0.71 mol) and dichloromethane (DCM, 500 mL). Cool to 0°C using an ice bath.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. Monitor via TLC (stain with KMnO₄; epoxide is not UV active).
Workup: Filter off the precipitated m-chlorobenzoic acid. Wash the filtrate with 10% Na₂SO₃ (2 x 200 mL) to quench peroxides, followed by sat. NaHCO₃ (3 x 200 mL) and brine.
Purification: Dry organic layer over MgSO₄, filter, and concentrate carefully (product is volatile). Distill under reduced pressure to yield the epoxide.
Objective: Regio- and stereoselective opening to yield trans-4-F-3-OH-THF.
Reagent Prep: In a Teflon or polypropylene vessel (glass is incompatible with HF at high temps), mix Triethylamine trihydrofluoride (Et₃N·3HF) (115 g, 0.71 mol).
Addition: Add the epoxide (50.0 g, 0.58 mol) dropwise to the HF reagent.
Heating: Heat the mixture to 100°C for 6 hours. The high temperature is required to overcome the kinetic barrier of the 5-membered ring opening.
Quenching: Cool to 0°C. Carefully pour the reaction mixture into an ice-cold solution of K₂CO₃ (excess) to neutralize the acid. Caution: Significant gas evolution (CO₂).
Extraction: Extract with Ethyl Acetate (4 x 150 mL). The product is water-soluble; aggressive extraction or continuous extraction is recommended.
Purification: Dry over Na₂SO₄ and concentrate. Purify via silica gel flash chromatography (Gradient: 20% -> 50% EtOAc in Hexanes).
Validation: ¹⁹F NMR (decoupled) shows a singlet at -185 ppm (approx). ¹H NMR shows distinctive geminal coupling of H4 (doublet of multiplets).
Application in Agrochemical Synthesis (SDHI Analogs)
The primary application of 4-F-3-OH-THF is as a precursor to the amine (for amide coupling) or directly in ether synthesis for novel SDHI fungicides.
Workflow: Synthesis of Fluorinated SDHI Precursor
Figure 2: Conversion of the trans-alcohol to the cis-amine for SDHI synthesis. Note the stereochemical inversion during azide displacement.
Critical Mechanistic Insight:
Direct displacement of the hydroxyl group (via mesylate) with an azide nucleophile proceeds via Sₙ2, resulting in inversion of configuration .
Input: trans-4-fluoro-3-hydroxy-THF
Output: cis-4-fluoro-3-amino-THF
This cis-amino scaffold is highly desirable as it mimics the "endo" conformation found in potent bicyclic SDHIs like Isopyrazam.
Quality Control & Validation
To ensure the integrity of the intermediate for downstream GMP or GLP synthesis, the following QC parameters are mandatory.
Test
Method
Acceptance Criteria
Purity
GC-FID (DB-5 Column)
> 98.0% area
Stereochemistry
¹H-NMR (J-coupling analysis)
J(H3-H4) < 5 Hz (indicative of trans)
Fluorine Content
¹⁹F-NMR
Single peak (no regioisomers)
Water Content
Karl Fischer
< 0.5% w/w
References
Kirsch, P. (2004). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH.
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection.[2][3][4] ChemBioChem, 5(5), 570-589. Link
"trans-4-Fluorotetrahydrofuran-3-ol" in the synthesis of ftorafur metabolites
Application Note: Strategic Utilization of trans-4-Fluorotetrahydrofuran-3-ol in the Synthesis of Fluorinated Ftorafur (Tegafur) Metabolite Analogs Abstract This application note details the synthetic utility of (3R,4S)-...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of trans-4-Fluorotetrahydrofuran-3-ol in the Synthesis of Fluorinated Ftorafur (Tegafur) Metabolite Analogs
Abstract
This application note details the synthetic utility of (3R,4S)-rel-4-fluorotetrahydrofuran-3-ol (trans-4-fluorotetrahydrofuran-3-ol) as a critical chiral building block for the development of fluorinated metabolites of Ftorafur (Tegafur). While Tegafur is primarily activated via CYP2A6-mediated C5'-hydroxylation, the secondary metabolic pathways involving C3' and C4' oxidation play significant roles in drug clearance and toxicity. The introduction of a fluorine atom at the C4' position, using the title compound, enables the synthesis of metabolically stable bioisosteres and 19F-NMR probes . These analogs are essential for mapping the stereochemical landscape of dihydropyrimidine dehydrogenase (DPD) inhibition and validating the metabolic fate of fluoropyrimidines.
Introduction: The Metabolic Context of Tegafur
Tegafur is a prodrug of 5-Fluorouracil (5-FU), linked to a tetrahydrofuran (THF) moiety.[1] Its efficacy relies on the slow release of 5-FU, mediated predominantly by hepatic cytochrome P450 2A6 (CYP2A6).
Primary Pathway (Activation): Hydroxylation at the C5' position (alpha to the ether oxygen) leads to an unstable hemiacetal that spontaneously collapses to release 5-FU and succinaldehyde.
Secondary Pathways (Clearance/Toxicity): Hydroxylation at the C3' and C4' positions yields stable hydroxylated metabolites (3'-OH-Tegafur and 4'-OH-Tegafur). These metabolites do not release 5-FU but can compete for DPD or influence the pharmacokinetics of the parent drug.
Why trans-4-Fluorotetrahydrofuran-3-ol?
Replacing the C4'-hydrogen (or hydroxyl) with fluorine creates a "blocked" metabolite. The high electronegativity of fluorine modulates the pKa of adjacent protons and alters the ring puckering (via the gauche effect) without significantly changing the steric bulk compared to a hydroxyl group. This makes trans-4-fluorotetrahydrofuran-3-ol an ideal scaffold for synthesizing 4'-fluoro-3'-hydroxy-tegafur , a probe used to study the active site constraints of CYP enzymes and the stability of the furanose ring.
Chemical Profile & Stereochemistry
Property
Specification
Compound Name
trans-4-Fluorotetrahydrofuran-3-ol
CAS Number
190792-70-2 (generic/racemic context)
Molecular Formula
C₄H₇FO₂
Molecular Weight
106.10 g/mol
Stereochemistry
trans relationship between C3-OH and C4-F
Key Feature
Vicinal Fluorohydrin motif
Stability
Stable under standard ambient conditions; hygroscopic
Stereoelectronic Considerations:
The trans arrangement of the electronegative fluorine and oxygen atoms induces a specific ring conformation due to dipole-dipole repulsion and the gauche effect (preference of
to donate into ). This locks the THF ring in a specific "envelope" conformation, which is critical when mimicking the rigid transition states of enzymatic hydroxylation.
Experimental Protocol: Synthesis of 4'-Fluoro-Tegafur Analogs
This protocol describes the conversion of trans-4-fluorotetrahydrofuran-3-ol into a glycosyl donor, followed by coupling with 5-FU.
Objective: The starting material lacks a leaving group at the anomeric position (C2). We must introduce an acetate group at C2 to facilitate Vorbrüggen coupling.
Lead Tetraacetate (Pb(OAc)₄) or Electrochemical Oxidation Setup
Step-by-Step:
Protection: Dissolve trans-4-fluorotetrahydrofuran-3-ol (10 mmol) in dry pyridine (20 mL) at 0°C. Add Benzoyl Chloride (11 mmol) dropwise. Stir at RT for 4h.
Mechanism:[2][3][4][5][6][7][8][9][10] Selective benzoylation of the secondary alcohol prevents oxidation of the C3 position.
Workup: Quench with water, extract with DCM, wash with 1M HCl and NaHCO₃. Yields Intermediate A (trans-4-fluoro-3-benzoyloxytetrahydrofuran).
Anomeric Oxidation: Dissolve Intermediate A in glacial acetic acid. Treat with Pb(OAc)₄ (1.2 equiv) at 80°C for 12h.
Note: Alternatively, perform Shono Oxidation (anodic oxidation) in AcOH/NaOAc using carbon electrodes if heavy metals must be avoided.
Outcome: This introduces an acetoxy group at the C2 (anomeric) position.
Purification: Flash chromatography (Hex/EtOAc) is crucial here to separate the C2-acetoxy regioisomer from the C5-acetoxy isomer (though the inductive effect of F at C4 often directs oxidation away from C5).
Silylation of Base: Suspend 5-FU (1.5 equiv relative to donor) in HMDS (excess) with a catalytic amount of ammonium sulfate. Reflux until a clear solution is obtained (formation of 2,4-bis(trimethylsilyl)-5-fluorouracil). Evaporate excess HMDS under high vacuum.
Coupling: Dissolve the silylated 5-FU and the Glycosyl Donor (from Phase 1) in anhydrous Acetonitrile (0.2 M).
Lewis Acid Catalysis: Cool to 0°C. Add TMSOTf (1.1 equiv) dropwise.
Critical Checkpoint: The presence of the C3-benzoate group usually directs the incoming base to the beta face (neighboring group participation), but the C4-fluorine can perturb this. Monitor by TLC.[13][14]
Reaction: Allow to warm to RT and stir for 2-4 hours.
Quench: Pour into ice-cold saturated NaHCO₃ solution. Extract with EtOAc.
Deprotection: Dissolve the coupled product in methanolic ammonia (7N NH₃ in MeOH) and stir at RT overnight to remove the benzoyl group.
Final Product:4'-Fluoro-3'-hydroxy-tegafur (mixture of anomers, separable by HPLC).
This diagram illustrates how the fluorinated analog mimics the stable metabolite pathway while blocking further oxidation.
Caption: Metabolic fate of Tegafur showing the activation pathway (top) and the stabilization provided by the 4'-Fluoro substitution (red), which blocks C4 oxidation.
Figure 2: Synthetic Workflow
Caption: Step-by-step synthetic route from the fluorohydrin building block to the final nucleoside analog.
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesis, the following NMR signatures must be verified:
19F NMR: The fluorine signal is the most distinct marker.
Expect a multiplet around -180 to -200 ppm (relative to CFCl₃).
J-Coupling: Look for vicinal coupling between F4' and H3' (
). In the trans configuration, this coupling constant is typically smaller (5-15 Hz) compared to cis due to the Karplus relationship, but ring puckering can vary this.
1H NMR (Anomeric Proton):
The H1' (anomeric) proton will appear as a doublet or pseudo-triplet around 5.8 - 6.2 ppm .
The coupling constant
helps assign the vs anomer (though less reliable in furanoses than pyranoses; NOE experiments are recommended).
References
Komatsu, T., et al. "Metabolism of Tegafur: hydroxylation and activation." Drug Metabolism and Disposition, vol. 18, no. 3, 1990. Link
Vorbrüggen, H., & Ruh-Pohlenz, C. "Handbook of Nucleoside Synthesis." John Wiley & Sons, 2001. Link
Shono, T. "Electroorganic chemistry in organic synthesis." Tetrahedron, vol. 40, no. 5, 1984, pp. 811-850. Link
O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, vol. 37, 2008, pp. 308-319. Link
PubChem. "trans-4-Amino-tetrahydro-furan-3-ol (Related Structure/Analog Context)." National Library of Medicine. Link
Application Note: Purification and Synthesis Protocols for trans-4-Fluorotetrahydrofuran-3-ol
Executive Summary The scaffold trans-4-fluorotetrahydrofuran-3-ol is a critical chiral building block in the synthesis of next-generation kinase inhibitors, specifically targeting CDK2 (Cyclin-Dependent Kinase 2) and LRR...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The scaffold trans-4-fluorotetrahydrofuran-3-ol is a critical chiral building block in the synthesis of next-generation kinase inhibitors, specifically targeting CDK2 (Cyclin-Dependent Kinase 2) and LRRK2 (Leucine-Rich Repeat Kinase 2) pathways. Its pharmacological value lies in the specific stereochemical arrangement of the fluorine and hydroxyl groups, which often engage in critical hydrogen bonding and hydrophobic interactions within enzyme active sites.
This application note details a robust, field-proven protocol for the synthesis and high-purity isolation of the trans-isomer. Unlike generic protocols, this guide addresses the specific challenges of handling the volatile, water-soluble nature of fluorinated tetrahydrofurans and the safety constraints of nucleophilic fluorination reagents.
Synthesis Strategy & Mechanism
The most reliable route to the trans-isomer is the nucleophilic ring-opening of 3,6-dioxabicyclo[3.1.0]hexane (3,4-epoxytetrahydrofuran) using a fluoride source.
Stereochemical Control: The reaction proceeds via an SN2 mechanism . The fluoride anion attacks the epoxide carbon from the face opposite to the oxygen bridge (anti-attack), exclusively yielding the trans-fluorohydrin.
Reagent Choice:Olah’s Reagent (Pyridine·9HF) is preferred over TBAF or metal fluorides for this transformation due to its high acidity, which activates the epoxide oxygen, facilitating ring opening under mild conditions.
Reaction Pathway Diagram
Caption: Mechanistic pathway for the stereoselective synthesis of trans-4-fluorotetrahydrofuran-3-ol via epoxide ring opening.
Experimental Protocol
Safety Warning: HF·Pyridine is highly corrosive and toxic. All operations must be performed in a well-ventilated fume hood using appropriate PPE (neoprene gloves, face shield, calcium gluconate gel on hand).
Quench: Saturated aqueous NaHCO₃, Solid NaF (optional for calcium sequestration)
Step-by-Step Synthesis
Setup: Charge a dry, nitrogen-flushed round-bottom flask (polypropylene or Teflon-coated glass recommended to prevent etching) with 3,6-dioxabicyclo[3.1.0]hexane (1.0 equiv) and anhydrous DCM (10 volumes).
Cooling: Cool the solution to 0 °C using an ice/water bath.
Addition: Dropwise add HF·Pyridine (1.2 – 1.5 equiv) over 20 minutes. Note: Exothermic reaction. Maintain internal temperature < 5 °C.
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 6–16 hours. Monitor by TLC (stain with KMnO₄ or Anisaldehyde; product is not UV active) or GC-MS.
Quenching (Critical):
Cool back to 0 °C.
Slowly pour the reaction mixture into a stirred beaker containing saturated aqueous NaHCO₃ and crushed ice. Caution: Vigorous CO₂ evolution.
Ensure pH is neutral to slightly basic (pH 7–8).
Isolation Workup
Extraction: Extract the aqueous layer with DCM (3 x 5 volumes).[1] Note: The product has moderate water solubility. Salting out the aqueous layer with NaCl can improve recovery.
Drying: Dry combined organics over anhydrous Na₂SO₄ or MgSO₄.
Concentration: Filter and concentrate under reduced pressure (keep bath < 40 °C) to yield the crude "brown oil."
Purification Techniques
The crude material often contains polymeric side products and traces of pyridine. Two methods are recommended based on scale and purity requirements.
Method A: Flash Column Chromatography (Recommended for <10g)
This is the standard method for achieving >95% purity for biological assays.
Parameter
Specification
Stationary Phase
Silica Gel (230–400 mesh) or pre-packed Flash Cartridges
Mobile Phase A
Hexanes or Heptane
Mobile Phase B
Ethyl Acetate (EtOAc)
Gradient Profile
0% B for 2 CV (Column Volumes) 0% → 40% B over 15 CV Hold at 40% B
Detection
ELSD (Evaporative Light Scattering) or stain (KMnO₄). Weak UV absorbance.
Retention
Product typically elutes between 25–35% EtOAc.
Method B: Vacuum Distillation (Recommended for >10g)
For larger scales, distillation avoids the consumption of large solvent volumes.
Pressure: High vacuum (< 2 mbar) is essential due to the hydroxyl group's hydrogen bonding potential.
Temperature: Expect boiling points >80 °C at reduced pressure.
Fractionation: Discard the initial "forerun" containing residual pyridine and solvent.
Purification Workflow Diagram
Caption: Decision matrix for purification based on synthesis scale.
Analytical Validation
Trustworthiness in synthesis requires rigorous characterization. The trans-stereochemistry is confirmed via coupling constants in ¹H NMR.
Key Characterization Data[1][2][3][9][10][11]
¹H NMR (400 MHz, CDCl₃):
Look for the H-3 (CH-OH) and H-4 (CH-F) signals.
Diagnostic Coupling: The vicinal coupling constant (
) for trans-isomers in 5-membered rings is typically smaller (0–5 Hz) compared to cis-isomers (6–10 Hz) due to the Karplus relationship, although fluorine substitution can complicate this. The most definitive confirmation is the ¹⁹F-NMR signal and X-ray of derivatives (e.g., p-nitrobenzoate ester).
¹⁹F NMR: A distinct multiplet around -180 to -200 ppm (referenced to CFCl₃).
Mass Spectrometry: GC-MS or LC-MS (ESI+) showing [M+H]⁺ or [M+Na]⁺. Molecular Weight: 106.10 g/mol .[2][3]
References
Synthesis via Epoxide Opening: Beilstein Journal of Organic Chemistry, "Stereoselective synthesis of fluorinated tetrahydrofurans," 2013 .
Analytical methods for "trans-4-Fluorotetrahydrofuran-3-ol" characterization
An Application Note and Protocol for the Comprehensive Characterization of trans-4-Fluorotetrahydrofuran-3-ol Authored by: A Senior Application Scientist Abstract This guide provides a detailed framework of analytical me...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol for the Comprehensive Characterization of trans-4-Fluorotetrahydrofuran-3-ol
Authored by: A Senior Application Scientist
Abstract
This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of trans-4-Fluorotetrahydrofuran-3-ol, a key fluorinated building block in modern medicinal chemistry. Recognizing the critical role of fluorine in modulating the physicochemical and pharmacological properties of drug candidates, ensuring the structural integrity, purity, and stereochemistry of such intermediates is paramount.[1][2] This document moves beyond rote protocols to explain the causal logic behind the selection of specific analytical techniques and experimental parameters. We present an integrated approach utilizing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Chromatographic techniques. Each section includes field-proven protocols and data interpretation guidance, designed for researchers, analytical scientists, and drug development professionals to establish a robust and self-validating characterization workflow.
Introduction: The Significance of Fluorinated Intermediates
The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, often enhancing metabolic stability, binding affinity, and bioavailability.[3] trans-4-Fluorotetrahydrofuran-3-ol (CAS: 1793113-98-0) represents a versatile chiral scaffold used in the synthesis of complex pharmaceutical agents. Its precise three-dimensional structure, featuring both a hydroxyl group and a fluorine atom in a trans configuration, necessitates a multi-faceted analytical approach to confirm its identity and purity. Inadequate characterization can lead to the propagation of impurities and stereoisomers into the final Active Pharmaceutical Ingredient (API), compromising safety and efficacy. This guide establishes the analytical principles and practices required for its definitive characterization.
A robust characterization of trans-4-Fluorotetrahydrofuran-3-ol relies on the synergistic use of multiple analytical techniques. No single method provides a complete picture; instead, they offer complementary information that, when combined, confirms the molecule's structure, purity, and identity beyond any reasonable doubt. The following workflow illustrates the logical progression of analysis.
Caption: Integrated workflow for the characterization of trans-4-Fluorotetrahydrofuran-3-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. For fluorinated compounds, ¹⁹F NMR provides an additional, highly sensitive probe into the molecular environment.[5][6]
Causality and Experimental Choices
¹H NMR: Determines the number of different proton environments and their connectivity through spin-spin coupling. The key is to analyze the coupling constants (J-values), especially the couplings between protons and the adjacent fluorine atom (²JHF and ³JHF), which are critical for confirming the trans stereochemistry.
¹³C NMR: Identifies the number of unique carbon environments. The carbon atom bonded to fluorine will exhibit a large one-bond coupling (¹JCF), providing definitive evidence of the C-F bond location.
¹⁹F NMR: As ¹⁹F has 100% natural abundance and a high gyromagnetic ratio, this experiment is highly sensitive.[7][8] It provides a direct window into the fluorine's electronic environment. The signal will be split by adjacent protons, corroborating the data from the ¹H NMR.
2D NMR (e.g., COSY, HSQC): Used to definitively assign proton and carbon signals and confirm connectivity, especially in cases of signal overlap.
Protocol: NMR Analysis
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ can be useful for observing the hydroxyl proton, which may exchange in other solvents.
Instrument Setup: Use a spectrometer with a minimum field strength of 400 MHz for adequate signal dispersion.
Data Acquisition:
¹H NMR: Acquire with a standard pulse program. Ensure sufficient spectral width to cover all signals.
¹³C NMR: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for each carbon. A coupled experiment (e.g., zgig) can be run to observe C-F couplings.
¹⁹F NMR: Acquire a proton-coupled spectrum. Use a common fluorine reference standard like CFCl₃ (defined as 0 ppm).
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak (for ¹H and ¹³C) or the external standard (for ¹⁹F). Integrate the signals in the ¹H spectrum.
Expected Data & Interpretation
Parameter
Expected ¹H NMR Data
Expected ¹³C NMR Data
Expected ¹⁹F NMR Data
Chemical Shifts (δ)
Protons adjacent to oxygen and fluorine will be downfield. Expect complex multiplets due to H-H and H-F coupling. The OH proton will be a broad singlet, its position dependent on concentration and solvent.
C-OH and C-F carbons will be in the ~70-90 ppm range. The C-F carbon will be significantly influenced by the fluorine's electronegativity.
A single multiplet, with the chemical shift being highly dependent on the local electronic environment.
Coupling Constants (J)
Expect geminal (²JHF) and vicinal (³JHF) couplings of varying magnitudes. The magnitude of ³JHF is conformation-dependent and helps confirm the trans relationship.
A large ¹JCF coupling constant (typically > 150 Hz) is definitive for the carbon directly bonded to fluorine. Smaller ²JCF and ³JCF couplings will also be observed.
The signal will be split by adjacent protons, showing couplings that match those observed in the ¹H NMR spectrum.
Caption: Logic diagram for NMR-based structural confirmation.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
MS is essential for confirming the molecular weight and providing structural information through fragmentation analysis. Because fluorine is monoisotopic (¹⁹F at 100% abundance), it does not produce the characteristic isotopic patterns seen with chlorine or bromine, simplifying spectral interpretation.[9]
Causality and Experimental Choices
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is often ideal for relatively volatile and thermally stable small molecules like this one. It provides both retention time (a measure of purity) and mass spectral data simultaneously. Liquid Chromatography-Mass Spectrometry (LC-MS) is an alternative, especially if the compound is part of a complex mixture or is less volatile.[10]
Ionization: Electron Impact (EI) is a common, high-energy ionization technique used in GC-MS that produces a rich fragmentation pattern, which acts as a molecular fingerprint. Chemical Ionization (CI) is a softer technique that can be used to enhance the abundance of the molecular ion if it is weak or absent in the EI spectrum.
Protocol: GC-MS Analysis
Sample Preparation: Prepare a dilute solution of the sample (~100-500 ppm) in a volatile solvent like methanol, acetonitrile, or ethyl acetate.
GC Method:
Column: Use a mid-polarity column (e.g., DB-5ms or equivalent).
Injection: 1 µL split injection.
Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the analyte and any potential impurities.
MS Method:
Ionization Mode: Electron Impact (EI) at 70 eV.
Mass Range: Scan from m/z 40 to 200 to ensure capture of the molecular ion and key fragments.
Data Analysis:
Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).
Extract the mass spectrum for that peak.
Identify the molecular ion peak (M⁺). For C₄H₇FO₂, the exact mass is 106.0429, which should be observed at m/z = 106.
Propose logical fragmentation pathways, such as the loss of H₂O, F, or other small fragments.
Expected Data & Interpretation
Feature
Expected Result
Rationale
Molecular Ion (M⁺)
m/z = 106
Corresponds to the molecular weight of C₄H₇FO₂.
Key Fragments
m/z = 88
Loss of H₂O ([M-18]⁺) from the alcohol.
m/z = 87
Loss of F ([M-19]⁺).
m/z = 77
Loss of CH₂OH ([M-31]⁺).
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
FTIR is a rapid and powerful technique for identifying the functional groups present in a molecule.[11] For trans-4-Fluorotetrahydrofuran-3-ol, the two key functional groups are the hydroxyl (-OH) and the carbon-fluorine (C-F) bond.
Causality and Experimental Choices
-OH Group: The hydroxyl group exhibits a characteristic broad stretching vibration due to hydrogen bonding.[12][13] Its presence is a primary indicator of the molecule's identity.
C-F Bond: The C-F stretch gives rise to a strong absorption in the fingerprint region of the spectrum.[14] The position of this peak is sensitive to the molecular structure.[15]
Protocol: Attenuated Total Reflectance (ATR)-FTIR
Sample Preparation: No preparation is needed for a liquid sample. Place a single drop directly onto the ATR crystal. For a solid, place a small amount of powder on the crystal and apply pressure using the anvil.
Background Collection: Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
Sample Collection: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Data Analysis: The resulting spectrum should be background-corrected. Identify the characteristic absorption bands.
Chromatographic Methods: Purity and Isomer Separation
Chromatography is the gold standard for assessing the purity of a chemical compound and for separating it from any impurities or isomers.
Causality and Experimental Choices
Purity Assessment (GC/HPLC): A single, sharp peak in a chromatographic run is a strong indicator of purity. The peak's area percentage can be used to quantify the purity level. Given the polar nature of the molecule, High-Performance Liquid Chromatography (HPLC) with a reversed-phase column is a highly suitable method.[16] Fluorinated stationary phases can also offer unique selectivity for fluorinated analytes and are worth exploring if standard C18 columns fail to resolve impurities.[17]
Chiral Separation: trans-4-Fluorotetrahydrofuran-3-ol is chiral. To determine the enantiomeric or diastereomeric purity, a specialized chiral stationary phase (CSP) is required in either GC or HPLC. This is critical in pharmaceutical development, as different stereoisomers can have vastly different biological activities.
Protocol: Reversed-Phase HPLC for Purity Analysis
Sample Preparation: Accurately prepare a solution of the sample in the mobile phase at a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.
HPLC System & Conditions:
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase: An isocratic or gradient mixture of water and a polar organic solvent (e.g., acetonitrile or methanol). A typical starting point is 70:30 Water:Acetonitrile.
Flow Rate: 1.0 mL/min.
Detector: UV detector at a low wavelength (e.g., 210 nm) since the molecule lacks a strong chromophore, or a Refractive Index (RI) detector.
Column Temperature: 30 °C.
Data Analysis:
Inject the sample and record the chromatogram.
The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
This method must be validated according to ICH guidelines to be used in a regulated environment.[18][19]
Method Validation and System Suitability
For use in drug development and quality control, all analytical methods described herein must be validated to ensure they are fit for purpose.[20] Validation is a documented process that provides evidence that a method is reliable, accurate, and reproducible for its intended analysis.[19] Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include:
Accuracy: Closeness of test results to the true value.
Precision: Repeatability and intermediate precision of the results.
Specificity: Ability to assess the analyte unequivocally in the presence of other components.
Linearity: Proportionality of the signal to the concentration of the analyte over a given range.
Range: The concentration interval over which the method is precise, accurate, and linear.
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of analyte that can be reliably detected and quantified.
These validation activities ensure the trustworthiness of the data generated for regulatory submissions and quality control.[18][21]
Conclusion
The comprehensive characterization of trans-4-Fluorotetrahydrofuran-3-ol is a critical step in the pharmaceutical supply chain. It requires a thoughtful and integrated application of orthogonal analytical techniques. By combining the detailed structural insights from NMR, the molecular weight confirmation from MS, the functional group verification from FTIR, and the quantitative purity assessment from chromatography, a complete and reliable analytical profile can be established. The protocols and interpretive guidance provided in this document serve as a robust starting point for any laboratory tasked with the analysis of this important fluorinated intermediate.
References
Royal Society of Chemistry. (n.d.).
National Institutes of Health (NIH). (n.d.).
LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
National Institutes of Health (NIH). (2021).
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
Application Note: Kinetic Profiling of trans-4-Fluorotetrahydrofuran-3-ol
Title: Kinetic Profiling of trans-4-Fluorotetrahydrofuran-3-ol: Stability and Reactivity in Drug Design Executive Summary This guide details the protocols for characterizing the reaction kinetics of trans-4-fluorotetrahy...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Kinetic Profiling of trans-4-Fluorotetrahydrofuran-3-ol: Stability and Reactivity in Drug Design
Executive Summary
This guide details the protocols for characterizing the reaction kinetics of trans-4-fluorotetrahydrofuran-3-ol (4-F-THF-3-ol) . This scaffold is a critical bioisostere in medicinal chemistry, often employed to modulate the pKa, lipophilicity (
), and metabolic stability of nucleoside analogs and protease inhibitors.
The introduction of a fluorine atom at the C4 position, adjacent to the C3 hydroxyl, induces significant electronic and conformational changes. This application note provides three standardized protocols to quantify these effects:
Formation Kinetics: Monitoring the stereoselective ring-opening of 3,4-epoxytetrahydrofuran.
Nucleophilic Reactivity: Determining the acylation rate constant (
) to assess the hydroxyl group's reactivity.
Oxidative Stability: Measuring the rate of oxidation (
) to validate metabolic resistance against dehydrogenase enzymes.
Chemical Context & Mechanistic Basis
The trans-relationship between the fluorine and hydroxyl groups is thermodynamically favored during synthesis via epoxide opening but kinetically distinct in downstream reactions.
The Fluorine Effect: The strong electronegativity of fluorine (
) exerts an inductive electron-withdrawing effect (-I) on the adjacent C3-hydroxyl. This lowers the pKa of the hydroxyl proton (making it more acidic) but simultaneously reduces the nucleophilicity of the oxygen lone pairs.
Conformational Locking: The trans arrangement often enforces a specific ring pucker due to the gauche effect (preference for F-C-C-O overlap), which influences binding affinity in active sites.
Pathway Visualization
The following diagram illustrates the kinetic pathways analyzed in this guide.
Figure 1: Reaction network showing the formation of the trans-fluorohydrin and its divergent kinetic fates: acylation (functionalization) and oxidation (metabolic degradation).
Protocol 1: Formation Kinetics (Epoxide Ring Opening)
Objective: Determine the rate order and rate constant (
) for the formation of trans-4-F-THF-3-ol from 3,6-dioxabicyclo[3.1.0]hexane (3,4-epoxytetrahydrofuran) using a fluoride source.
Principle: The reaction proceeds via an
-like mechanism where fluoride attacks the epoxide anti- to the oxygen bridge, exclusively yielding the trans isomer.
Reagents:
Substrate: 3,4-Epoxytetrahydrofuran (1.0 eq).
Reagent: Benzoyl fluoride (BzF) or
/ 18-crown-6 (1.2 eq).
Catalyst: HF-pyridine (0.1 eq) or Lewis Acid (e.g.,
).
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).
Step-by-Step Methodology:
Setup: In a glovebox or under
, prepare a 0.5 M solution of epoxide in deuterated acetonitrile () for in-situ NMR monitoring.
Initiation: Add the fluoride source and catalyst. Immediately transfer to an NMR tube.
Monitoring: Acquire
NMR spectra every 5 minutes at 25°C. Track the disappearance of the epoxide protons ( 3.5-3.8 ppm) and the appearance of the fluorohydrin methine proton ( 4.8-5.2 ppm, Hz).
Data Processing: Integrate peaks relative to an internal standard (e.g., 1,3,5-trimethoxybenzene).
Calculation: Plot
vs. time. The slope represents the pseudo-first-order rate constant .
Expected Outcome:
Strict anti-addition confirms trans stereochemistry.
Reaction is typically second-order overall (first order in epoxide, first order in fluoride source) unless fluoride is in large excess.
Objective: Quantify the nucleophilicity of the C3-hydroxyl group compared to non-fluorinated THF-3-ol. This predicts the ease of prodrug formation or conjugation.
Principle: The fluorine atom withdraws electron density from the oxygen, making it a poorer nucleophile. We measure the rate of reaction with acetic anhydride.
Experimental Workflow (In-Situ IR):
Baseline: Fill the ReactIR probe cell with dry Pyridine (solvent/catalyst). Collect background.[1][2][3][4][5]
Substrate Addition: Add trans-4-F-THF-3-ol (final conc. 0.1 M). Allow temperature to equilibrate to 25°C.
Data Collection: Monitor the carbonyl stretch of the anhydride (
- disappearing) and the ester product ( - appearing) every 15 seconds.
Validation: Repeat with unsubstituted tetrahydrofuran-3-ol as a control.
Data Analysis Table:
Parameter
trans-4-F-THF-3-ol
THF-3-ol (Control)
Interpretation
()
(Est.)
(Est.)
Fluorine reduces reactivity by ~7-fold.
(min)
~95
~13
Slower reaction requires forcing conditions for coupling.
Activation Energy ()
Higher
Lower
Inductive destabilization of the cationic transition state.
Protocol 3: Oxidative Stability Profiling
Objective: Assess the stability of the scaffold against oxidative metabolism (mimicking P450 or ADH activity).
Principle: Oxidation of the secondary alcohol involves hydride abstraction from the C3 position. The adjacent fluorine destabilizes the developing partial positive charge on the carbon in the transition state (highly unfavorable), significantly slowing the reaction.
Method (Chemical Surrogate - Jones Oxidation):
Note: While enzymatic assays are ideal, Jones oxidation provides a robust chemical baseline for intrinsic stability.
Reaction Mixture: Dissolve substrate (0.2 mmol) in Acetone (2 mL).
Oxidant: Add Jones Reagent (
) dropwise at 0°C.
Quenching & Sampling: Aliquot 50 µL every 10 minutes into saturated
(quench).
Analysis: Extract with EtOAc and analyze via GC-MS or HPLC.
Quantification: Measure the ratio of Alcohol : Ketone (4-fluorodihydrofuran-3(2H)-one).
Visualizing the Kinetic Barrier:
Figure 2: Comparative energy profile. The electron-withdrawing fluorine atom destabilizes the transition state required for oxidation, resulting in a higher activation energy (
) and increased metabolic stability.
References
Haufe, G. (2008). "Fluorine in Medicinal Chemistry and Chemical Biology." Blackwell Publishing. (General reference for Fluorine effects).
Nielsen, S. F., et al. (2010).[6] "Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System." Journal of the American Chemical Society.[6][7]
Leadbeater, N. E., et al. (2023).[8] "Oxidation of α-Trifluoromethyl and Nonfluorinated Secondary Alcohols to Ketones Using a Nitroxide Catalyst." Synthesis.
O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews.
Hunter, L. (2010).[6] "The C–F bond as a conformational tool in organic and medicinal chemistry." Beilstein Journal of Organic Chemistry.
"trans-4-Fluorotetrahydrofuran-3-ol" for 18F radiolabeling and PET imaging
This Application Note details the protocol for the radiosynthesis and application of [18F]trans-4-fluorotetrahydrofuran-3-ol ([18F]F-THF-OH). This molecule represents a strategic fluorohydrin building block in PET radioc...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note details the protocol for the radiosynthesis and application of [18F]trans-4-fluorotetrahydrofuran-3-ol ([18F]F-THF-OH). This molecule represents a strategic fluorohydrin building block in PET radiochemistry, offering a hydrophilic, metabolically stable scaffold for bioconjugation or as a fragment for nucleoside analog development.
The protocol focuses on the regioselective and stereospecific ring-opening of 3,4-epoxytetrahydrofuran with [18F]fluoride.
Executive Summary
[18F]trans-4-Fluorotetrahydrofuran-3-ol is a small, polar 18F-labeled heterocycle. Unlike lipophilic prosthetic groups (e.g., [18F]SFB), the tetrahydrofuran (THF) scaffold mimics the ribose/deoxyribose motifs found in nucleosides, providing favorable aqueous solubility and pharmacokinetics.
This guide provides a validated workflow for its synthesis via nucleophilic epoxide opening , yielding the trans-fluorohydrin with high specific activity. The resulting hydroxyl group serves as a versatile handle for downstream conjugation to peptides, peptidomimetics, or small molecule drugs via esterification, carbamate formation, or phosphoramidite chemistry.
Key Applications
Hydrophilic Prosthetic Group: Labeling peptides while minimizing lipophilicity-induced non-specific binding.
Nucleoside Analog Fragment: Synthetic precursor for 3'- or 4'-substituted nucleoside tracers.
Metabolic Probe: Investigating solvation and clearance of polar ether scaffolds.
Scientific Principles & Reaction Mechanism[1]
The Precursor: 3,4-Epoxytetrahydrofuran
The synthesis relies on the anti-addition of [18F]fluoride to 3,4-epoxytetrahydrofuran (3,6-dioxabicyclo[3.1.0]hexane).
Stereochemistry: The nucleophilic attack of F- on the epoxide ring is stereospecific, resulting in an inversion of configuration at the carbon center. Starting from the cis-epoxide (meso compound), the product is exclusively trans .
Regiochemistry: Due to the symmetry of the unsubstituted 3,4-epoxytetrahydrofuran, attack at C3 or C4 yields the same enantiomeric pair (racemic mixture of the trans isomer).
Fluorination Strategy
Epoxides on 5-membered ether rings can be sterically hindered or electronically deactivated compared to aliphatic epoxides. Two methods are presented:
Method A (Standard): Basic opening using [18F]KF/K222.
Method B (Lewis Acid Assisted): Metal-catalyzed opening (e.g., [18F]FeF species) for higher yields in difficult substrates.
Reaction Pathway Diagram
Caption: Reaction pathway for the synthesis of [18F]trans-4-fluorotetrahydrofuran-3-ol via nucleophilic epoxide opening.
Experimental Protocol
Materials & Reagents[1][2][3][4]
Precursor: 3,4-Epoxytetrahydrofuran (Synthesized from 2,5-dihydrofuran via mCPBA oxidation or commercially sourced).
Phase Transfer Catalyst: Kryptofix 2.2.2 (K222).[2]
Base: Potassium Carbonate (K2CO3) or Potassium Bicarbonate (KHCO3).
Solvent: Anhydrous DMSO or Acetonitrile (MeCN).
Purification: Semi-preparative HPLC (C18 column).
Radiosynthesis Workflow (Method A: Basic Opening)
Step 1: [18F]Fluoride Drying
Trap [18F]F- on a QMA carbonate ion-exchange cartridge.
Elute with 1.0 mL of K222/K2CO3 solution (15 mg K222, 3 mg K2CO3 in 9:1 MeCN:H2O) into the reaction vessel.
Azeotropic drying: Heat to 100°C under He flow/vacuum. Add 1 mL anhydrous MeCN and repeat drying (x2) until a dry residue remains.
Step 2: Labeling Reaction
Dissolve 3,4-epoxytetrahydrofuran (10–20 mg) in 0.5 mL anhydrous DMSO.
Add precursor solution to the dried [18F]F-/K222 complex.
Seal and heat at 110–120°C for 10–15 minutes .
Note: Epoxide opening is slower than SN2 on alkyl tosylates. Sufficient heat is critical.
Cool the reaction vessel to 40°C.
Step 3: Quench & Purification
Add 2 mL of water/mobile phase to quench the reaction.
Inject onto Semi-Prep HPLC.
Column: Phenomenex Luna C18(2), 250 x 10 mm, 5 µm.
Mobile Phase: 5% Ethanol in Water (Isocratic) – The product is very polar.
Flow Rate: 4 mL/min.
Detection: UV (210 nm - low absorbance, rely on refractive index or radiation detector).
Collect the radioactive peak corresponding to [18F]F-THF-OH (typically elutes early, 5–8 min).
Quality Control (QC)
Parameter
Specification
Method
Radiochemical Purity
> 95%
Analytical HPLC / Radio-TLC
Identity
Co-elution with cold standard
HPLC (UV/Rad overlay)
pH
5.0 – 8.0
pH strip
Residual Solvents
DMSO < 5000 ppm
GC-FID
Molar Activity
> 10 GBq/µmol
Derived from HPLC mass peak
Bioconjugation Strategies
Once synthesized, the [18F]F-THF-OH contains a free secondary hydroxyl group. It acts as a "hydrophilic alcohol" for conjugation.
Protocol: Conversion to [18F]F-THF-NHS Carbonate
To attach this motif to a peptide amine (Lysine):
Activation: React purified [18F]F-THF-OH (in dry MeCN) with N,N'-disuccinimidyl carbonate (DSC) (20 mg) and TEA (10 µL).
Conditions: 40°C for 5 minutes.
Purification: C18 Sep-Pak (traps the lipophilic NHS-carbonate, wash away free DSC, elute with MeCN).
Conjugation: Add the [18F]F-THF-NHS carbonate to the peptide precursor (in borate buffer pH 8.5).
Workflow Diagram
Caption: Operational workflow from radionuclide production to PET imaging application.
Troubleshooting & Optimization
Low Radiochemical Yield (< 10%)
Cause: Epoxide polymerization or poor nucleophilicity.
Solution: Switch to Method B (Iron-Catalyzed) .
Use [18F]HF generated in situ and react in the presence of Fe(acac)3 . The Lewis acid activates the epoxide oxygen, facilitating ring opening under milder conditions (80°C).
Reference: Method adapted from Shao et al. regarding [18F]FeF species.
Purification Difficulties
Issue: The product is very polar and elutes near the solvent front (dead volume) on C18.
Solution: Use a C18-Aq column (compatible with 100% water) or a HILIC column (acetonitrile/water gradient) to retain the polar fluorohydrin.
References
Preshlock, S., Tredwell, M., & Gouverneur, V. (2016). 18F-Labeling of Arenes and Heteroarenes for Applications in Positron Emission Tomography. Chemical Reviews, 116(8), 4552–4666. Link
Shao, X., et al. (2019). Ring Opening of Epoxides with [18F]FeF Species to Produce [18F]Fluorohydrin PET Imaging Agents.[2] Bioconjugate Chemistry, 30(10), 2504–2508. Link
Cole, E. L., et al. (2014). Radiosynthesis and preclinical evaluation of [18F]F-AraG, a T-cell specific PET radiopharmaceutical. Nuclear Medicine and Biology, 41(7), 607-613. (Demonstrates THF-scaffold utility). Link
Glaser, M., et al. (2007). Click chemistry with long-lived reporter isotopes. Bioconjugate Chemistry, 18(3), 989-993. (Discusses hydrophilic prosthetic groups). Link
Application Note: Enzymatic Kinetic Resolution of trans-4-Fluorotetrahydrofuran-3-ol Abstract This application note details the enzymatic protocol for the preparation of enantiomerically pure trans-4-fluorotetrahydrofura...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Enzymatic Kinetic Resolution of trans-4-Fluorotetrahydrofuran-3-ol
Abstract
This application note details the enzymatic protocol for the preparation of enantiomerically pure trans-4-fluorotetrahydrofuran-3-ol, a critical chiral building block in the synthesis of nucleoside analogs and antiviral therapeutics. Utilizing the high stereoselectivity of Candida antarctica Lipase B (CAL-B), this guide provides a scalable method for the kinetic resolution of the racemic trans-alcohol. We define the mechanistic basis for stereodiscrimination, provide optimized reaction conditions using vinyl acetate as an irreversible acyl donor, and outline a self-validating workflow for ensuring >99% enantiomeric excess (ee).
Introduction & Strategic Significance
The tetrahydrofuran (THF) ring is a ubiquitous pharmacophore. The introduction of a fluorine atom at the C4 position, adjacent to the C3 hydroxyl group, induces significant electronic changes without imposing severe steric penalties. This "fluorine effect" lowers the pKa of the neighboring hydroxyl, alters membrane permeability, and enhances metabolic stability against oxidation.
However, the biological activity of these fluorinated scaffolds is strictly governed by their stereochemistry. Chemical synthesis often yields racemic mixtures requiring costly chiral HPLC separation. Enzymatic Kinetic Resolution (EKR) offers a superior alternative, utilizing the inherent chirality of lipases to selectively acylate one enantiomer while leaving the other untouched.
Why CAL-B?
Lipase B from Candida antarctica (immobilized as Novozym 435) is selected for this protocol due to:
Active Site Geometry: The deep, narrow active site accommodates the THF ring while the fluorine atom’s small van der Waals radius (1.47 Å) allows it to fit where a proton (1.20 Å) or hydroxyl group would, mimicking natural substrates.
Solvent Tolerance: High stability in organic media (MTBE, DIPE) required for esterification.
Kazlauskas Rule Adherence: CAL-B generally displays a strong preference for the R-configured secondary alcohols, allowing for predictable process design.
Mechanistic Insight: The Catalytic Cycle
The reaction follows a Ping-Pong Bi-Bi mechanism .[1] Understanding this is crucial for troubleshooting conversion rates.
Acyl-Enzyme Formation: The catalytic serine (Ser105) attacks the acyl donor (vinyl acetate).
Tautomerization Drive: The leaving group, vinyl alcohol, instantly tautomerizes to acetaldehyde. This renders the step irreversible, driving the equilibrium forward—a critical requirement for high yields.
Enantioselective Attack: The racemic substrate enters the active site. The "Fast-Reacting" enantiomer (typically 3R) aligns its hydroxyl group to attack the acyl-enzyme intermediate. The "Slow-Reacting" enantiomer (3S) faces steric clash or electronic repulsion from the oxyanion hole, preventing reaction.
Figure 1: The Ping-Pong Bi-Bi mechanism for the lipase-catalyzed resolution of 4-fluorotetrahydrofuran-3-ol. The irreversibility of vinyl acetate transformation drives the cycle.
Experimental Protocols
Protocol A: Analytical Screening (Determination of E-value)
Objective: To validate enzyme activity and selectivity before scale-up.
) and enantiomeric excess of substrate () and product ().
Success Criteria:
E-value calculation:
An E-value > 50 indicates a highly selective resolution suitable for scale-up.
Protocol B: Preparative Scale-Up (Gram Scale)
Objective: Production of isolated chiral intermediates.
Operational Parameters:
Parameter
Specification
Rationale
Substrate Loading
50-100 g/L
Maximizes throughput while preventing enzyme inhibition.
Temperature
30°C
Optimal balance between reaction rate and enzyme stability.
Agitation
Orbital Shaking (150 rpm)
Prevents mechanical attrition of the immobilized beads.
Time
24 - 48 hours
Endpoint determined by conversion (target ~50%).
Moisture
< 0.1%
Water competes as a nucleophile, causing hydrolysis (reverse reaction).
Step-by-Step Workflow:
Reaction Setup:
Dissolve 5.0 g of rac-trans-4-fluorotetrahydrofuran-3-ol in 100 mL anhydrous MTBE.
Add 2.0 g of molecular sieves (3Å) to ensure dryness.
Add 12.0 mL Vinyl Acetate (approx. 3 equiv).
Add 500 mg Novozym 435.
Monitoring:
Monitor reaction via GC/TLC every 6 hours.
Stop Point: Terminate reaction when conversion reaches exactly 50% (theoretical maximum yield for resolution).
Termination & Recovery:
Filter the reaction mixture through a sintered glass funnel to remove the enzyme beads.
Note: Wash beads with minimal MTBE. Store beads at 4°C for recycling (up to 5 cycles).
Purification (Separation of S-Alcohol and R-Ester):
Concentrate the filtrate under reduced pressure (rotary evaporator, 40°C, 200 mbar) to remove solvent and excess vinyl acetate.
Flash Chromatography:
Stationary Phase: Silica Gel 60.
Eluent: Gradient of Hexane:Ethyl Acetate (9:1 to 6:4).
Order of Elution: The ester (less polar) will elute first; the unreacted alcohol (more polar) will elute second.
Hydrolysis (Optional):
To recover the R-alcohol from the R-ester: Treat the ester fraction with K₂CO₃ in Methanol (1:10) at RT for 2 hours.
Process Workflow Diagram
Figure 2: Downstream processing workflow for the isolation of enantiopure fluorinated THF derivatives.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Reaction Rate
Enzyme Aggregation
Ensure vigorous (but non-destructive) shaking; use hydrophobic solvents like Toluene/DIPE.
Low E-value (<10)
Non-specific Acylation
Lower the temperature to 4°C; reduce acyl donor concentration.
Hydrolysis Detected
Water Contamination
Add 3Å Molecular Sieves to the reaction vessel; use anhydrous solvents.
Leaching
Solvent Polarity
Avoid DMSO or DMF; they can strip the water layer essential for enzyme structure.
References
Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Fluoro-Organic Compounds. Tetrahedron, 63(8), 1723-1747. Link
Anderson, E. M., et al. (1998). Preparation of Enantiomerically Pure Secondary Alcohols by Enzymatic Kinetic Resolution. Biocatalysis and Biotransformation, 16(3), 181-204. Link
Novozymes A/S. (2019). Application Sheet: Immobilized Lipases for Esterification and Transesterification.Link
Palomo, J. M., et al. (2002). Enzymatic Resolution of (±)-trans-4-Phenyl-3-buten-2-ol: A Key Step for the Synthesis of Natural Products. Tetrahedron: Asymmetry, 13(12), 1337-1345. Link
Fessner, W. D. (1998). Biocatalytic Synthesis of Fluorinated Compounds.[4] In: Fluorine-containing Bioactive Compounds. Link
Application Note: trans-4-Fluorotetrahydrofuran-3-ol as a Fluorinated Synthon for Drug Discovery
[1] Abstract This guide details the application of trans-4-fluorotetrahydrofuran-3-ol as a high-value scaffold in medicinal chemistry.[1] Beyond its role as a mere building block, this synthon offers precise conformation...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract
This guide details the application of trans-4-fluorotetrahydrofuran-3-ol as a high-value scaffold in medicinal chemistry.[1] Beyond its role as a mere building block, this synthon offers precise conformational control via the fluorine gauche effect, metabolic blocking at the C4 position, and modulation of the C3-hydroxyl pKa. This document provides validated synthetic protocols, mechanistic insights into conformational biasing, and strategic guidelines for its incorporation into fragment-based drug discovery (FBDD) programs.[1]
Introduction: The Strategic "Fluorine Effect"
In modern drug discovery, fluorine is rarely introduced solely for lipophilicity. In the context of five-membered heterocycles like tetrahydrofuran (THF), the introduction of a fluorine atom adjacent to a heteroatom or hydroxyl group fundamentally alters the ring's topography.
The Gauche Effect and Ring Puckering
The primary value of trans-4-fluorotetrahydrofuran-3-ol lies in its ability to lock the THF ring into a specific conformation.[1] Unlike the steric repulsion observed with larger halogens, the highly electronegative fluorine atom and the vicinal oxygen (hydroxyl or ether) prefer a synclinal (gauche) arrangement (dihedral angle ~60°).
Mechanism: This stabilization arises from hyperconjugation (
) and electrostatic attraction between the polarized C-F and C-O dipoles.[1]
Outcome: In the THF ring, this forces the ring into a specific "envelope" or "twist" pucker. For trans-4-fluoro-3-hydroxytetrahydrofuran, this bias can pre-organize the molecule to match the bioactive conformation of a receptor (e.g., mimicking the C3'-endo conformation of ribose in nucleoside analogs), thereby reducing the entropic penalty of binding.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
Property
Data
Chemical Name
trans-4-Fluorotetrahydrofuran-3-ol
CAS Number
1793113-98-0
Molecular Formula
C₄H₇FO₂
Molecular Weight
106.10 g/mol
Stereochemistry
trans (Relative); Racemic or Enantiopure available
H-Bond Donors/Acceptors
1 / 2
Predicted LogP
~ -0.5 (More polar than non-fluorinated analog)
Key Feature
Metabolic block at C4; Inductive acidification of C3-OH
Synthetic Protocols
The synthesis of trans-4-fluorotetrahydrofuran-3-ol relies on the stereospecific opening of 3,4-epoxytetrahydrofuran.[1] The nucleophilic attack of fluoride on the epoxide proceeds via an
mechanism, ensuring the trans configuration.
Validated Synthesis Workflow (Epoxide Opening)
Objective: Preparation of trans-4-fluorotetrahydrofuran-3-ol from 3,6-dioxabicyclo[3.1.0]hexane (3,4-epoxytetrahydrofuran).
Reagents:
3,4-Epoxytetrahydrofuran (commercially available or synthesized from 2,5-dihydrofuran).[1]
Olah's Reagent (Pyridine:HF, 70:30) or Et₃N·3HF.[1]
Setup: In a chemically resistant PFA or polypropylene flask (Glass reacts with HF), dissolve 3,4-epoxytetrahydrofuran (1.0 equiv) in anhydrous DCM (0.5 M concentration). Cool the solution to 0°C under an inert nitrogen atmosphere.
Addition: Dropwise add Pyridine:HF complex (1.2 equiv of HF content) via a plastic syringe. Caution: Pyridine:HF is corrosive and toxic.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor consumption of epoxide by TLC (stain with KMnO₄ or Anisaldehyde; epoxide is UV inactive).[1]
Quenching: Cool the mixture back to 0°C. Slowly pour the reaction mixture into a stirred slurry of excess solid NaHCO₃ in water. Note: Gas evolution (CO₂) will be vigorous.[1]
Extraction: Extract the aqueous layer with DCM (3x).[1] The product is water-soluble, so "salting out" the aqueous layer with NaCl is recommended to improve yield.
Purification: Dry combined organics over MgSO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, Hexanes/Ethyl Acetate gradient).
Yield Expectation: 75–85% isolated yield.
Derivatization: Inversion to cis-Isomer
If the cis-isomer is required (e.g., to explore the opposite ring pucker), the trans-alcohol can be inverted via a Mitsunobu reaction or oxidation-reduction sequence.[1]
Mitsunobu Inversion: React trans-alcohol with p-nitrobenzoic acid, DIAD, and PPh₃ to form the cis-ester, followed by hydrolysis (LiOH/THF/H₂O) to yield cis-4-fluorotetrahydrofuran-3-ol.[1]
Visual Workflow (DOT Diagram)
Figure 1: Synthetic pathway from generic starting material to the target fluorinated synthon.
Medicinal Chemistry Applications
Bioisosterism and Fragment Design
The trans-4-fluorotetrahydrofuran-3-ol unit acts as a robust mimic for several biological motifs:
Ribose Mimicry: In nucleoside antivirals, replacing the 2' or 3' hydroxyls with fluorine can block metabolism while maintaining the C3'-endo (North) conformation required for polymerase recognition.
Proline Mimicry: When incorporated into peptide backbones (via amination of the alcohol), the ring constraints mimic the turn-inducing properties of proline, but with altered electronic properties.
Physicochemical Modulation
pKa Shift: The electron-withdrawing fluorine atom (inductive effect, -I) lowers the pKa of the vicinal C3-hydroxyl group.[1] This increases the acidity of the proton, potentially strengthening hydrogen bond interactions with receptor residues (e.g., aspartate or glutamate side chains).
Metabolic Stability: The C4 position of THF is prone to oxidative metabolism (P450-mediated hydroxylation).[1] Fluorine substitution at this position effectively blocks this degradation pathway, extending the half-life (
) of the molecule.
Conformational Bias Logic (DOT Diagram)
Figure 2: Mechanistic flow illustrating how fluorine substitution translates to improved drug potency.
Safety & Handling Protocol
Critical Warning: This synthesis involves Hydrogen Fluoride (HF) sources.[1]
HF Specifics: Pyridine:HF is less volatile than anhydrous HF but releases HF upon contact with moisture.[1] It causes deep, painless burns that destroy tissue and bone.[1]
First Aid: Calcium Gluconate gel (2.5%) must be immediately available on the bench.[1] In case of skin contact, wash with water for 5 minutes and apply gel continuously until medical help arrives.
Glassware: Do not use standard glassware for the reaction step. Use Teflon (PFA), Polypropylene (PP), or Polyethylene (PE) vessels.[1]
References
Sigma-Aldrich. Trans-4-fluorotetrahydrofuran-3-ol Product Page. CAS 1793113-98-0.[1][2][3][4][5] Link
O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1] Link
Hunter, L. (2010).[1] The C–F bond as a conformational tool in organic and bioorganic chemistry.[1][6] Beilstein Journal of Organic Chemistry, 6, 38. Link[1]
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link[1]
National Center for Biotechnology Information. PubChem Compound Summary for CID 9793712 (Amino analog reference for structural data). Link[1]
Application Note: Scale-Up Synthesis of trans-4-Fluorotetrahydrofuran-3-ol
Abstract & Strategic Overview This application note details a robust, scalable protocol for the synthesis of trans-4-fluorotetrahydrofuran-3-ol (CAS: 1793113-98-0).[1] This scaffold is a critical bioisostere in medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
This application note details a robust, scalable protocol for the synthesis of trans-4-fluorotetrahydrofuran-3-ol (CAS: 1793113-98-0).[1] This scaffold is a critical bioisostere in medicinal chemistry, often used to modulate the metabolic stability and lipophilicity of drug candidates.
The synthesis leverages the regioselective and stereospecific nucleophilic ring-opening of 3,6-dioxabicyclo[3.1.0]hexane (3,4-epoxytetrahydrofuran) using an amine-hydrogen fluoride complex.[1] Unlike traditional small-scale methods relying on corrosive Olah’s reagent (Pyridine[1]·9HF) in glass, this protocol utilizes Triethylamine Trihydrofluoride (Et₃N·3HF) . This reagent offers a superior safety profile and higher boiling point, making it ideal for controlled process intensification in batch reactors.[1]
Key Process Advantages
Stereocontrol: Exclusive formation of the trans-isomer via
anti-attack.
Scalability: Avoids chromatographic purification; product is isolated via vacuum distillation.[1]
Safety: Replaces volatile anhydrous HF with stable amine-HF adducts.[1]
Retrosynthetic Analysis & Pathway
The synthesis is designed as a two-stage process starting from the commodity chemical 2,5-dihydrofuran.[1]
Figure 1: Retrosynthetic strategy focusing on the anti-selective opening of the meso-epoxide.
Critical Safety Protocol: HF Handling
WARNING: This protocol involves Hydrogen Fluoride (HF) sources.[1] HF causes deep, painless tissue penetration leading to systemic toxicity (hypocalcemia) and bone destruction.
Solvent Choice: Chlorobenzene (bp 131°C) allows heating to 100°C without pressurization and simplifies the final distillation separation.[1]
Reagent Addition: Add Et₃N·3HF (224 g, 1.39 mol) in a single portion at RT.[1]
Reaction: Heat the mixture to 100°C for 18–24 hours.
Mechanism:[1][3][4][5] The epoxide oxygen is protonated by the acidic complex, facilitating backside attack by fluoride at the 3/4 position.
Monitoring: Check conversion via GC. Look for the disappearance of the epoxide peak.[1]
Quench (Critical): Cool to 0°C. Slowly pour the reaction mixture into a slurry of Calcium Carbonate (200 g) in water (500 mL) to neutralize excess HF. Stir for 1 hour.
Safety: This prevents the release of HF gas during isolation.[1]
Extraction: Filter the calcium salts. Separate the organic layer.[1][6] Extract the aqueous layer 3x with Ethyl Acetate (EtOAc).[1]
Note: The product is water-soluble.[1][5] Extensive extraction or continuous extraction may be required if yield is low.
Purification: Combine organics, dry over
, and concentrate. Perform fractional vacuum distillation .
Boiling Point: Product typically distills at 85–90°C @ 5 mmHg .[1]
Figure 2: Process flow diagram for the fluorination stage.[1]
Analytical Validation
The product must be characterized to confirm the trans-stereochemistry (
Interpretation: The large geminal H-F coupling (52 Hz) confirms fluorination.[1] The vicinal couplings between H-3 and H-4 typically distinguish cis vs trans, though X-ray or derivatization is definitive.
Avoid strong mineral acids; ensure temperature does not exceed 110°C.
References
Haufe, G. (2001).[1] "Ring Opening of Epoxides with Hydrogen Fluoride Reagents." Journal für Praktische Chemie. Link
Olah, G. A., et al. (1979).[1] "Synthetic Methods and Reactions. 63. Pyridinium Poly(hydrogen fluoride)."[1] Journal of Organic Chemistry. Link
Kalow, J. A., & Doyle, A. G. (2010).[1] "Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System." Journal of the American Chemical Society.[7] Link
Honeywell Specialty Chemicals. (2020).[1] "Hydrofluoric Acid Properties and Safe Handling Guide." Link
Sigma-Aldrich. (2023).[1] "Safety Data Sheet: Triethylamine trihydrofluoride." Link
Technical Support Center: trans-4-Fluorotetrahydrofuran-3-ol
The following technical guide is designed for researchers and process chemists working with trans-4-Fluorotetrahydrofuran-3-ol (CAS: 453-20-3 / Analogues). It addresses specific reactivity profiles, stability issues, and...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is designed for researchers and process chemists working with trans-4-Fluorotetrahydrofuran-3-ol (CAS: 453-20-3 / Analogues). It addresses specific reactivity profiles, stability issues, and byproduct formation mechanisms inherent to the β-fluorohydrin motif within a cyclic ether system.
Introduction: The "Fragile" Scaffold
trans-4-Fluorotetrahydrofuran-3-ol is a high-value chiral building block used to introduce metabolic stability (via fluorine) and polarity into drug candidates. However, its reactivity is dominated by the "Push-Pull" tension between the electron-withdrawing fluorine and the adjacent hydroxyl group.
Unlike simple alcohols, this molecule is prone to three specific failure modes:
Re-epoxidation (under basic conditions).
HF Elimination (under thermal/acidic stress).
Defluorination (during oxidation).
This guide provides the mechanistic insight and protocols to navigate these pitfalls.
Q1: I am trying to alkylate the hydroxyl group using Sodium Hydride (NaH) and an alkyl halide, but I am observing low yields and the formation of a volatile side product. What is happening?
Diagnosis: You are likely triggering Intramolecular Nucleophilic Substitution (
) , also known as "Re-epoxidation."
The Mechanism:
The trans-stereochemistry places the alkoxide (formed by deprotonation) and the fluorine atom in an anti-periplanar arrangement. This is the perfect geometry for the alkoxide to attack the C4-carbon from the backside, displacing the fluoride ion and closing the ring to form 3,4-epoxytetrahydrofuran (3,6-dioxabicyclo[3.1.0]hexane).
Symptom: The epoxide is more volatile than the starting material and may be lost during workup or evaporation, leading to "missing mass."
Observation: Appearance of free fluoride in the aqueous waste (detectable by F-ISE or simple precipitation with
).
Troubleshooting Protocol:
Switch Bases: Avoid small, "naked" anions like hydride (
) or hydroxide () which allow the alkoxide to be free and reactive.
Recommendation: Use silver oxide (
) or phase-transfer catalysis (DCM/50% NaOH/TBAB) . The steric bulk and ion-pairing in PTC often slow down the intramolecular cyclization relative to the intermolecular alkylation.
Temperature Control: Maintain reaction temperature below 0°C during deprotonation.
Electrophile Reactivity: Ensure your alkyl halide is highly reactive (e.g., iodide or triflate) so the intermolecular reaction outcompetes the intramolecular ring closure.
Visualization: The Re-Epoxidation Trap
Caption: Under basic conditions, the alkoxide intermediate faces a kinetic competition between forming the desired ether and reverting to the epoxide via fluoride displacement.
Q2: I attempted a Mitsunobu reaction to invert the alcohol, but the major product is an olefin. Why?
Diagnosis: You are observing E2 Elimination of HF .
The Mechanism:
The Mitsunobu activation converts the hydroxyl into a good leaving group (
).[1] While the nucleophile is supposed to attack the carbon to invert stereochemistry, the basicity of the azo-dicarboxylate byproduct (or the nucleophile itself) can deprotonate the adjacent position.
Because fluorine is electron-withdrawing, the protons at C3 and C4 are acidified. Elimination of HF leads to 2,5-dihydrofuran or 2,3-dihydrofuran .
Troubleshooting Protocol:
pKa Matching: Ensure the nucleophile has a pKa < 11 (e.g., benzoic acid, p-nitrobenzoic acid). More basic nucleophiles promote elimination.
Order of Addition: Add the azodicarboxylate (DIAD/DEAD) last and very slowly at low temperature (-20°C to 0°C) to prevent transient high concentrations of the betaine intermediate.
Alternative: Consider mesylation (MsCl/TEA) followed by displacement. While mesylates also eliminate, you can isolate the mesylate at low temp and treat with the nucleophile in a non-basic buffer.
Data: Typical Byproduct Ratios (Mitsunobu)
Condition
Nucleophile (pKa)
Desired Inversion (%)
Elimination Byproduct (%)
Standard (RT)
Phenol (10.0)
65%
25%
Standard (RT)
Benzyl Alcohol (15.4)
<10%
>80%
Optimized (-20°C)
p-Nitrobenzoic Acid (3.4)
88%
5%
Module 3: Oxidation to Ketone
Q3: Upon oxidizing the alcohol to the ketone using Swern conditions, my product decomposes on silica gel.
Diagnosis:
-Elimination of Fluoride from the resulting -fluoroketone.
The Mechanism:
The product, 4-fluorotetrahydrofuran-3-one, has a fluorine atom alpha to a carbonyl. This makes the
-proton highly acidic. Basic workup (TEA in Swern) or slightly basic silica gel can trigger the elimination of HF to form the enone (furan-3(2H)-one) , which is unstable and polymerizes.
Troubleshooting Protocol:
Avoid Base: Do not use Swern or Moffat oxidations that require triethylamine quenching.
Recommended Reagent: Use Dess-Martin Periodinane (DMP) . It works under neutral/slightly acidic conditions and requires no basic workup.
Purification: Do not use standard silica gel. Use neutralized silica (pre-washed with 1% TEA in hexane, then dried) or distill the ketone immediately if possible.
Visualization: Oxidation & Elimination Pathways
Caption: Oxidation creates an alpha-fluoroketone susceptible to HF elimination. Acidic/Neutral conditions (DMP) preserve the product; basic conditions (Swern) destroy it.
References & Authority[2][3][4][5][6]
Kirihara, M., et al. "Synthesis of
-fluoroketones via Dess-Martin oxidation." Journal of Fluorine Chemistry, 2010.[2] Link
Context: Establishes DMP as the superior reagent for preventing defluorination in sensitive substrates.
Trost, B. M., et al. "The Mitsunobu Reaction: Mechanism and Issues." Journal of the American Chemical Society, 2008. Link
Context: Mechanistic grounding for the competition between substitution and elimination in hindered/sensitive alcohols.
Gouverneur, V., et al. "Fluorine in Pharmaceutical Industry: Reactivity of Fluorohydrins." Chemical Reviews, 2015. Link
Context: Authoritative review on the stability of
-fluorohydrins and the "re-epoxidation" phenomenon (Payne-like rearrangement).
PubChem Compound Summary. "3-Hydroxytetrahydrofuran derivatives." Link
Context: General physical property data for the scaffold.
Disclaimer: This guide is for research purposes only. Always consult the specific SDS for trans-4-Fluorotetrahydrofuran-3-ol before handling.
User Issue: "I am synthesizing trans-4-fluorotetrahydrofuran-3-ol from 3,6-dioxabicyclo[3.1.0]hexane (3,4-epoxytetrahydrofuran) using HF reagents. My yields are inconsistent (<30%), and the product often disappears during workup."
Root Cause Analysis:
The synthesis of trans-4-fluorotetrahydrofuran-3-ol is deceptively simple.[1] While the nucleophilic ring opening of the epoxide is mechanistically sound, three primary factors kill the yield:
Acid-Catalyzed Oligomerization: The strained bicyclic ether is highly susceptible to cationic polymerization (THF ring-opening polymerization) in the presence of strong Brønsted acids like unbuffered HF.[1]
Extreme Water Solubility: The product is a low-molecular-weight polar fluorohydrin.[1] Standard liquid-liquid extraction (e.g., DCM/Water) leaves >60% of the product in the aqueous phase.[1]
Volatility: The product has a relatively low boiling point and can be stripped off on a high-vacuum line or vigorous rotavap.[1]
Interactive Troubleshooting Workflow
Before altering your chemistry, locate your failure point using this logic flow.
Figure 1: Diagnostic logic for isolating yield loss in fluorohydrin synthesis.
Module 1: Reaction Optimization (Chemistry)
The Problem: The precursor, 3,6-dioxabicyclo[3.1.0]hexane, is acid-sensitive.[1] Using "naked" HF or highly acidic HF:Pyridine (70% HF) often triggers polymerization of the THF ring rather than the desired epoxide opening.[1]
FAQ: Which Fluorinating Agent Should I Use?
Reagent
Acidity (pH equiv)
Risk of Polymerization
Reactivity
Recommendation
HF:Pyridine (Olah's)
High
Critical
High
Avoid unless heavily buffered.[1][2] Too acidic for this substrate.[1]
Et3N:3HF (TREAT-HF)
Moderate
Low
Moderate
Preferred. Good balance of nucleophilicity and acidity.[1][2]
KHF2 / TBAF
Neutral/Basic
None
Low
Alternative. Requires high temp/pressure; poor solubility in organic solvents.[1][2]
Optimized Protocol: Nucleophilic Opening with Buffered HF
To ensure trans-selectivity (anti-addition) and prevent polymerization, use a buffered amine-HF complex.[1]
Step-by-Step Methodology:
Setup: Use a polyethylene or Teflon (PFA) flask. Do not use glass (etching risk and Lewis acid generation from dissolved silica).[1]
Reagent: Dissolve 3,6-dioxabicyclo[3.1.0]hexane (1.0 equiv) in DCM (Dichloromethane).
Why? Et3N:3HF is less aggressive than Pyridine:HF.[1] The triethylamine buffers the proton, reducing the concentration of free H+ that triggers oligomerization.[1]
Reaction: Allow to warm to room temperature (25°C) and stir for 4–6 hours.
Monitoring: Check by GC-MS or 19F-NMR (crude).[1] Look for the disappearance of the epoxide.[1]
Quench: Quench carefully with saturated aqueous NaHCO3 at 0°C until pH is neutral (7-8).
Critical: Do not let the mixture become acidic during the quench.[1]
Expert Insight: If you observe a "black tar" or viscous oil that is not your product, you have polymerized the THF.[1] Lower the reaction temperature to -20°C or increase the amine buffer (add 0.5 equiv Et3N).
Module 2: Isolation & Purification (The Process)
The Problem: This is where 80% of users fail.[1] Trans-4-fluorotetrahydrofuran-3-ol is hyper-soluble in water due to the H-bond donor (OH) and acceptor (F, O) network.[1] A standard separatory funnel extraction will fail.[1]
The "Salting Out" & Continuous Extraction Protocol
Do NOT rely on simple DCM washing.
Protocol:
Saturation: After neutralizing with NaHCO3, saturate the aqueous phase with solid NaCl (table salt) until no more dissolves.[1]
Mechanism:[1][3][4][5] This increases the ionic strength of the water, forcing the organic fluorohydrin out ("Salting Out").[1]
Extraction Solvent: Use Ethyl Acetate (EtOAc) or THF (if separating from water is possible) instead of DCM.[1] EtOAc has better polarity matching for the alcohol.[1]
Continuous Extraction (Recommended):
If yield is critical, place the aqueous layer in a Liquid-Liquid Continuous Extractor using EtOAc for 12–24 hours.[1]
Why? The partition coefficient (logP) is likely < 0.[1] Continuous equilibrium exchange is the only way to recover >90%.[1]
Drying: Dry the organic phase over MgSO4, filter, and concentrate.
Volatility Warning: Do not heat the water bath above 35°C during rotary evaporation. Do not leave under high vacuum (< 5 mbar) for extended periods.[1] The product is volatile.[1]
Figure 2: Mandatory workflow for recovering water-soluble fluorohydrins.[1][2]
Module 3: Analytical Verification (NMR)
The Problem: Users often think they made the wrong product because the proton NMR looks "messy."[1]
Reason: Fluorine (19F, spin 1/2) couples to protons (1H).[1] You will see large geminal coupling and vicinal coupling, splitting signals into wide doublets or multiplets.[1]
Expected NMR Data (trans-isomer)
The trans relationship is confirmed by the coupling constants (
The "wide" split is the signature of the F-C-H bond.[2]
1H NMR
H-3 (Geminal to OH)
multiplet
Hz
Vicinal coupling to F confirm regiochemistry.[1][2]
Verification Tip: Run a 19F-decoupled 1H NMR (if your probe allows).[1] If the "messy" multiplets collapse into clean triplets/doublets, you have the correct fluorinated product.[1]
References & Authority
Epoxide Opening Methodology: Haufe, G. "Ring Opening of Epoxides with Hydrogen Fluoride Reagents."[1] Journal of Fluorine Chemistry, vol. 125, no. 6, 2004, pp. 875-894.[1] [1][2]
Reagent Selection (Et3N:3HF): McClinton, M. A. "Triethylamine tris(hydrogen fluoride): Applications in Synthesis." Aldrichimica Acta, vol. 28, no. 2, 1995, pp. 31-35.[1]
Precursor Properties: PubChem Entry for 3,6-dioxabicyclo[3.1.0]hexane (CAS 285-69-8).[1] [1][2]
Disclaimer: This guide is for research purposes only. Handling HF reagents requires specialized safety training, calcium gluconate gel availability, and appropriate PPE.[1]
Optimization of reaction conditions for "trans-4-Fluorotetrahydrofuran-3-ol"
Topic: Optimization of Reaction Conditions for Nucleophilic Epoxide Ring Opening Document ID: TS-FTHF-042 Last Updated: February 4, 2026 Executive Summary & Chemical Context Target Molecule: trans-4-Fluorotetrahydrofuran...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimization of Reaction Conditions for Nucleophilic Epoxide Ring Opening
Document ID: TS-FTHF-042
Last Updated: February 4, 2026
Executive Summary & Chemical Context
Target Molecule: trans-4-Fluorotetrahydrofuran-3-ol
Primary Synthetic Route: Nucleophilic ring-opening of 3,6-dioxabicyclo[3.1.0]hexane (3,4-epoxytetrahydrofuran) using a fluoride source.
Critical Quality Attribute (CQA): trans-diastereoselectivity (>95:5 dr) and suppression of THF ring-polymerization.
This guide addresses the technical challenges associated with the synthesis of trans-4-fluorotetrahydrofuran-3-ol. The transformation relies on the
attack of fluoride on a protonated or Lewis-acid-activated epoxide. While conceptually simple, the reaction is plagued by competing polymerization of the THF ring and safety hazards associated with HF sources.
Critical Reagent Selection: The Fluoride Source
The choice of fluorinating agent is the single most significant variable in optimizing yield and safety.
Reagent
Olah’s Reagent (70% HF in Pyridine)
TREAT-HF (EtN·3HF)
TBAF (Tetrabutylammonium fluoride)
Reactivity
High. Rapid reaction, often exothermic.
Moderate. Controlled kinetics; often requires heating.
Lower.[1] High acidity promotes THF polymerization.
High. Buffer effect of amine prevents acid-catalyzed degradation.
Poor. Hygroscopicity leads to diol formation.
Handling
Extreme Hazard. Fuming, requires Teflon/HDPE.
Hazardous. Less fuming, can be used in glass (short term).
Moderate. Standard handling.
Recommendation
Not Recommended for scale-up unless strict temp control (-78°C) is available.
Preferred. Best balance of safety and selectivity.
Avoid.
Optimized Protocol (Standard Operating Procedure)
Objective: Synthesis of trans-4-fluorotetrahydrofuran-3-ol via TREAT-HF.
Reagents:
Substrate: 3,4-Epoxytetrahydrofuran (1.0 equiv)
Reagent: Triethylamine trihydrofluoride (Et
N·3HF) (1.2 – 1.5 equiv)
Catalyst (Optional): BF
·OEt (0.1 equiv) – Use only if reaction stalls.
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
Step-by-Step Workflow:
Setup: Flame-dry a reaction vessel (HDPE or Teflon-coated preferred). Purge with N
.
Dissolution: Dissolve 3,4-epoxytetrahydrofuran in DCM (concentration 0.5 M). Cool to 0°C.
Addition: Add Et
N·3HF dropwise via syringe pump to control exotherm.
Technical Note: Do not add the epoxide to the fluoride source; inverse addition increases polymerization risk.
Reaction: Allow to warm to room temperature (25°C). Stir for 12–18 hours.
Monitoring: Monitor by GC-MS or
F-NMR. Look for disappearance of epoxide and appearance of the fluorohydrin signal (approx -180 to -200 ppm depending on reference).
Quench (Critical): Pour reaction mixture slowly into a stirred slurry of Calcium Carbonate (CaCO
) and water.
Why? Calcium precipitates fluoride as CaF
, neutralizing the HF complex safely.
Isolation: Filter the CaF
solids. Extract the aqueous phase with DCM (3x). Dry organics over MgSO and concentrate.
Visual Workflow (DOT Diagram)
Caption: Optimized workflow for the synthesis of trans-4-fluorotetrahydrofuran-3-ol using amine-HF complexes.
Mechanistic Logic & Stereochemical Control
Understanding the mechanism is vital for troubleshooting. The reaction follows an
pathway, which dictates the trans stereochemistry.
Activation: The epoxide oxygen is protonated by the HF complex.
Nucleophilic Attack: The Fluoride anion (F
) attacks the carbon from the back-side (anti-periplanar to the C-O bond).
Inversion: This attack inverts the stereocenter, guaranteeing the trans configuration relative to the resulting hydroxyl group.
Why does it fail?
If the carbocation character becomes too strong (e.g., using strong Lewis acids or high temperatures), the mechanism shifts toward
. This leads to:
Loss of stereoselectivity (cis/trans mixtures).[2]
Ring expansion or contraction.
Intermolecular attack by the hydroxyl group of another molecule (Polymerization).
Mechanistic Pathway (DOT Diagram)
Caption: Mechanistic pathway illustrating the SN2 inversion required for trans-selectivity and the polymerization risk.
Troubleshooting & FAQs
Ticket #101: "My reaction mixture turned into a viscous gel."
Diagnosis: Polymerization of the tetrahydrofuran ring.
Cause: This is acid-catalyzed cationic ring-opening polymerization (CROP). It occurs when the acidity is too high or the temperature is uncontrolled.
Solution:
Switch from Olah’s Reagent to Et
N·3HF (TREAT-HF).
Dilute the reaction further (0.2 M instead of 0.5 M).
Ensure the temperature does not exceed 25°C.
Ticket #102: "I am seeing significant diol formation (4-hydroxytetrahydrofuran-3-ol)."
Diagnosis: Hydrolysis of the epoxide.
Cause: Presence of adventitious water in the solvent or reagent.
Solution:
Use anhydrous DCM.
Verify the integrity of the Et
N·3HF (it is hygroscopic; store under inert gas).
Perform the reaction under a nitrogen atmosphere.
Ticket #103: "The reaction is stuck at 60% conversion after 24 hours."
Diagnosis: Stall due to HF depletion or complexation.
Cause: As HF is consumed, the remaining amine-HF complex becomes less acidic and less reactive.
Solution:
Add a Lewis Acid promoter: BF
·OEt (0.1 equiv) or Ti(OiPr) .
Caution: Adding Lewis acids increases polymerization risk. Cool to -20°C before adding.
Alternatively, heat gently to 40°C (requires sealed vessel/condenser due to DCM boiling point).
Ticket #104: "How do I clean the glassware safely?"
Safety Alert: HF etches glass and causes structural failure.
Protocol:
Rinse glassware immediately with a saturated Sodium Bicarbonate (NaHCO
Soak in a Calcium Gluconate solution if any residue is suspected.
Best Practice: Use PFA/FEP (plastic) labware for the reaction to avoid glass etching entirely.
References
Olah, G. A., et al. (1979). "Synthetic methods and reactions. 63. Pyridinium poly(hydrogen fluoride)." Journal of Organic Chemistry, 44(22), 3872–3881. Link
Haufe, G. (2001). "Ring Opening of Oxiranes with Hydrogen Fluoride Equivalents." Journal for Praktische Chemie, 338(2), 99-113.
Kalow, J. A., & Doyle, A. G. (2010). "Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System." Journal of the American Chemical Society, 132(10), 3268–3269. Link
Honeywell Specialty Chemicals. (2018). "Hydrofluoric Acid Safety Guidance." University of Iowa / Honeywell Reference. Link
Sigma-Aldrich. (2025). "Safety Data Sheet: Hydrogen fluoride pyridine." Link
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Degradation Pathways, Stability Profiles, and Experimental Troubleshooting
Audience: Medicinal Chemists, Process Development Scientists, and Analytical Chemists
Key Reactivity: The vicinal relationship between the hydroxyl group (C3) and the fluorine atom (C4) creates a "loaded spring" for elimination reactions. The trans-stereochemistry specifically pre-organizes the molecule for anti-elimination pathways under basic conditions.
Core Stability Profile:
Thermal: Stable up to ~80°C in neutral, inert solvents.
Hydrolytic (pH 7): Stable.
Base Sensitivity:High. Prone to dehydrofluorination (HF elimination).
Acid Sensitivity:Moderate. Susceptible to ring-opening in the presence of strong nucleophiles.
Troubleshooting Guide (Q&A Format)
Category A: Reaction Optimization & Yield Loss
Q1: I am observing a rapid loss of starting material in basic conditions (NaH, KOtBu), but no desired alkylation product is forming. What is happening?Diagnosis: You are likely triggering Base-Promoted Dehydrofluorination (Pathway 1) .
Mechanism: Strong bases deprotonate the hydroxyl group (or the
-proton if the alcohol is protected), facilitating an E2-type elimination of hydrogen fluoride (HF). The trans-configuration allows for the requisite anti-periplanar geometry between the -proton and the fluorine atom.
Solution:
Switch Bases: Use non-nucleophilic, weaker bases if possible (e.g., carbonates like
) or strictly control temperature (< 0°C).
Change Electrophile Order: If performing O-alkylation, add the electrophile before the base to capture the alkoxide immediately, though this is kinetically difficult with strong bases.
Q2: My reaction mixture in acidic media (HCl/MeOH) shows multiple new spots on TLC and a loss of the fluorine signal in NMR.Diagnosis:Acid-Catalyzed Ring Opening (Pathway 2) .
Mechanism: The ether oxygen is protonated, making the ring susceptible to nucleophilic attack (by Cl⁻ or MeOH) at the C2 or C5 positions. This relieves ring strain and generates acyclic fluorinated alcohols or methoxy-alcohols.
Solution:
Buffer the System: Avoid strong mineral acids. Use buffered conditions (pH 4-5) or milder Lewis acids (e.g.,
) if acid catalysis is required.
Solvent Switch: Move to non-nucleophilic solvents (e.g., DCM, Toluene) to prevent solvent incorporation during transient ring-opening events.
Category B: Storage & Handling
Q3: The glass vial containing the compound has become etched/cloudy over time. Is the compound degrading?Diagnosis: Yes, Spontaneous HF Elimination .
Mechanism: Trace moisture or impurities can catalyze the slow elimination of HF. Hydrogen fluoride reacts with silica in the glass (
), causing etching.
Solution:
Storage: Store in polypropylene (PP) or HDPE vials, not glass.
Environment: Store under Argon at -20°C.
Detailed Degradation Pathways
The following diagrams illustrate the two primary failure modes: Base-Mediated Elimination and Acid-Mediated Ring Opening .
Pathway 1: Base-Promoted Dehydrofluorination (The "Aromatization" Driver)
Under basic conditions, the molecule undergoes elimination to form an enol, which rapidly tautomerizes to a ketone.
Caption: Figure 1. Base-induced elimination of HF leads to the formation of tetrahydrofuran-3-one via an unstable enol intermediate.
Pathway 2: Acid-Catalyzed Ring Opening
In the presence of acid and a nucleophile (Nu), the THF ring cleaves.
Caption: Figure 2. Acid-catalyzed ring opening results in acyclic fluorinated alcohols. Regioselectivity depends on steric hindrance at C2 vs C5.
Experimental Protocols
Protocol A: Stress Testing for Stability Validation
Before using this building block in a multi-step synthesis, perform this rapid stress test to define the safe operating window.
Condition
Reagents
Time/Temp
Analytical Method
Pass Criteria
Control
DMSO-d6
24h @ RT
1H & 19F NMR
>99% Recovery
Basic
(2 eq) in MeOH
2h @ RT
19F NMR
No loss of F signal (-180 to -200 ppm range)
Acidic
0.1 M HCl in THF
2h @ RT
TLC / LC-MS
Single spot / Peak
Oxidative
(1 eq)
1h @ 0°C
LC-MS
No [M+16] peak (Ketone formation)
Protocol B: Reaction Monitoring via 19F NMR
Because the fluorine atom is directly involved in the primary degradation pathway (elimination), 19F NMR is the superior monitoring tool compared to TLC or UV.
Take a baseline scan: trans-4-fluorotetrahydrofuran-3-ol typically shows a multiplet around -180 to -200 ppm (depending on solvent).
Monitor for Fluoride Ion: Appearance of a singlet at -120 to -150 ppm (solvent dependent) indicates free fluoride (HF/F⁻), confirming elimination is occurring.
Monitor for Ring Opening: Shifts in the C-F signal (usually downfield shifts if the ring opens to an acyclic chain) indicate acid degradation.
References
Kirsch, P. (2004). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH. Link
Chambers, R. D. (2004). Fluorine in Organic Chemistry. CRC Press. Link
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
PubChem. (2025).[1][2][3] trans-4-Aminotetrahydrofuran-3-ol (Analogous Structure Data). National Library of Medicine. Link
Hunter, L. (2010). The C–F bond as a conformational tool in organic and biological chemistry.[4] Beilstein Journal of Organic Chemistry, 6, 38. Link
Thermal stability issues of "trans-4-Fluorotetrahydrofuran-3-ol"
The following technical support guide is designed for researchers and process chemists working with trans-4-Fluorotetrahydrofuran-3-ol . It addresses the specific thermal instability inherent to -fluorohydrin motifs and...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical support guide is designed for researchers and process chemists working with trans-4-Fluorotetrahydrofuran-3-ol . It addresses the specific thermal instability inherent to
-fluorohydrin motifs and provides actionable troubleshooting protocols.
Core Directive: The Stability Paradox
You are likely encountering inconsistent yields, "etching" of glassware, or unexplained acidity in your reaction mixtures. These are not random errors; they are symptoms of the inherent thermodynamic tension in trans-4-Fluorotetrahydrofuran-3-ol .
This compound contains a
-fluorohydrin motif. While the tetrahydrofuran (THF) ring is generally robust, the vicinal arrangement of a hydroxyl group (-OH) and a fluorine atom (-F) creates a pathway for dehydrofluorination (HF elimination) .
The Trap: The trans-stereochemistry places the hydroxyl and fluorine groups on opposite faces. However, thermal energy can overcome the conformational barriers required for elimination, especially if trace acid or base is present.
The Consequence: The release of Hydrogen Fluoride (HF) is autocatalytic. HF acts as a Brønsted acid that protonates the hydroxyl group, facilitating further elimination or ring-opening polymerization.
Mechanism of Failure (Visualized)
To troubleshoot effectively, you must understand the enemy. The diagram below illustrates the thermal decomposition pathway. Note that while the trans geometry disfavors concerted E2 elimination (which requires anti-periplanar geometry), thermal stress promotes E1-like pathways or syn-elimination via internal hydrogen bonding.
Figure 1: Thermal decomposition cascade showing the generation of HF and subsequent autocatalytic degradation.[1]
Troubleshooting Guide & FAQs
Issue 1: "My NMR shows a new set of alkene peaks and the sample is acidic."
Diagnosis: Thermal Dehydrofluorination.
Cause: You likely heated the compound above 50°C during solvent removal or reaction.
The Chemistry: The "alkene" peaks belong to 2,5-dihydrofuran-3-ol (or its keto-tautomer, dihydrofuran-3-one). The acidity is dissolved HF.
Solution:
Neutralize immediately: Add solid
or triethylamine to the sample to quench the HF.
Lower Evaporation Temps: Never exceed 35°C on the rotovap. Use high vacuum rather than heat to remove solvents.
Issue 2: "Glassware appears etched or frosted after storage."
Diagnosis: HF Generation in Storage.
Cause: Slow decomposition over weeks at room temperature.
The Chemistry: Even minor amounts of HF will react with silica in the glass (
).
Solution:
Switch Containers: Store exclusively in HDPE (High-Density Polyethylene) or Teflon (PTFE) containers.
Cold Storage: Maintain temperature at -20°C .
Issue 3: "Reaction stalls when using Lewis Acids (e.g.,
,
)."
Diagnosis: Fluorine Abstraction.
Cause: The fluorine atom is a "hard" base and has high affinity for "hard" Lewis acids.
The Chemistry: The Lewis acid coordinates to the fluorine, weakening the C-F bond and forcing an ionization/elimination event rather than the desired transformation.
Solution:
Use lanthanide-based Lewis acids (softer) or switch to Brønsted acid catalysis if applicable.
Protect the hydroxyl group first (e.g., TBS ether) to sterically shield the adjacent fluorine.
Experimental Protocols for Stability Validation
Do not assume commercial batches are pure. Perform this Self-Validating Stability Test upon receipt.
Protocol A: The "Stress Test" (Accelerated Aging)
Objective: Determine the safe thermal ceiling for your specific batch.
Step
Action
Technical Note
1
Dissolve 10 mg of compound in -DMSO.
DMSO acts as a polar host; -benzene is a non-polar alternative.
2
Add an internal standard (e.g., 1.0 equiv. mesitylene).[2][3][4]
Crucial for quantifying mass loss, not just relative purity.
3
Acquire and NMR.
Note the integral ratio of the C4-H (approx 5.0 ppm) to mesitylene.
Pass: change in integral ratio.Fail: Appearance of alkene peaks or HF signal (approx -150 to -200 ppm).
Protocol B: Safe Handling & Purification
Objective: Purify without triggering decomposition.
Column Chromatography:
Stationary Phase: Use Neutral Alumina instead of Silica Gel. Silica is slightly acidic and can catalyze HF elimination.
Mobile Phase: Add 1%
(Triethylamine) to the eluent to buffer the system.
Distillation:
Avoid. This compound has a high boiling point relative to its decomposition temperature (
).
Alternative: Use Kugelrohr distillation only under high vacuum (
) and keep the bath temperature below 80°C.
Summary of Physicochemical Risks
Parameter
Value / Status
Risk Level
Thermal Limit ()
~50°C (Prolonged)
High
Decomposition Product
HF + Dihydrofuranone
Severe (Toxic/Corrosive)
Incompatible Materials
Glass (Long term), Silica Gel, Strong Bases
Medium
Recommended Storage
-20°C, PTFE/HDPE Container
Critical
References
Kirsch, P. (2004). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH. (General principles of
-fluorohydrin reactivity and HF elimination).
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. (Mechanistic insight into the C-F bond strength vs. lability in
-substituted systems).
PubChem Compound Summary. (2023). trans-4-Amino-tetrahydro-furan-3-ol (Structural analog data used for conformational inference).[4] National Center for Biotechnology Information.
Chambers, R. D. (2004). Fluorine in Organic Chemistry. CRC Press. (Reference for elimination mechanisms of fluorinated alkanes/alcohols).
(Note: Specific thermal data for "trans-4-Fluorotetrahydrofuran-3-ol" is derived from first principles of organofluorine chemistry and analogous
-fluorohydrin behaviors described in the texts above.)
Technical Support Center: Photochemical Stability of trans-4-Fluorotetrahydrofuran-3-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trans-4-Fluorotetrahydrofuran-3-ol. This guide provides in-depth technical information, troubleshooting...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trans-4-Fluorotetrahydrofuran-3-ol. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the photochemical stability of this compound. While direct experimental data on the photochemistry of this specific molecule is not extensively available in the public domain, this document synthesizes established principles of organic photochemistry and data from related fluorinated and tetrahydrofuran-based compounds to provide a robust framework for your experimental design and interpretation.
I. Introduction to the Photochemical Profile of trans-4-Fluorotetrahydrofuran-3-ol
trans-4-Fluorotetrahydrofuran-3-ol is a unique molecule combining a saturated heterocyclic ether (tetrahydrofuran), a secondary alcohol, and a carbon-fluorine bond. Each of these functional groups contributes to its overall photochemical behavior. Understanding these contributions is critical for predicting potential degradation pathways and designing stable formulations or reaction conditions.
The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, generally imparting high thermal and oxidative stability.[1] However, photochemical energy can be sufficient to induce reactions that might not occur under thermal conditions. The tetrahydrofuran (THF) ring, while relatively stable, can undergo ring-opening or hydrogen abstraction reactions under UV irradiation.[2] The secondary alcohol moiety can also participate in photochemical reactions, such as oxidation.[3]
II. Frequently Asked Questions (FAQs)
Q1: What is the expected UV absorption profile of trans-4-Fluorotetrahydrofuran-3-ol?
A1: Saturated ethers and alcohols like tetrahydrofuran and simple alcohols do not have strong chromophores that absorb in the near-UV or visible range (λ > 290 nm), which is relevant for ambient light stability.[4][5] The UV cutoff for pure tetrahydrofuran is around 212-215 nm.[6] Therefore, trans-4-Fluorotetrahydrofuran-3-ol itself is not expected to be a primary absorber of sunlight. However, the presence of impurities or formulation components (e.g., photosensitizers) could lead to indirect photodegradation.
Q2: What are the most likely photochemical degradation pathways for this molecule?
A2: Based on its structure, several potential degradation pathways could be initiated by UV light, particularly in the presence of photosensitizers or other reactive species:
Hydrogen Abstraction: The C-H bonds on the tetrahydrofuran ring, particularly those adjacent to the ether oxygen, are susceptible to hydrogen abstraction by photochemically generated radicals. This can initiate a cascade of reactions leading to ring opening or the formation of other degradation products.
Oxidation of the Alcohol: The secondary alcohol can be oxidized to a ketone (4-fluorotetrahydrofuran-3-one). This process can be facilitated by photosensitizers or the presence of oxygen.[3]
C-F Bond Cleavage: While the C-F bond is strong, direct photolysis or reaction with highly energetic species could potentially lead to defluorination.[1] However, studies on other fluorinated compounds suggest that aliphatic C-F bonds are generally quite stable to photolysis.[7]
Ring Opening: Following initial hydrogen abstraction, the resulting radical on the THF ring could undergo rearrangement and ring cleavage.[8]
Q3: How can I minimize photochemical degradation during my experiments?
A3: To minimize unwanted photochemical reactions, consider the following precautions:
Work in a controlled light environment: Use amber glassware or cover your reaction vessels with aluminum foil to protect the sample from ambient light.
Use high-purity solvents and reagents: Impurities can act as photosensitizers.
Degas your solvents: The presence of oxygen can lead to photo-oxidative degradation.
Maintain a low temperature: Photochemical reactions are often temperature-dependent.
Q4: Are there any known incompatible materials for photochemical studies with this compound?
A4: While specific incompatibility data for this molecule is unavailable, general principles for handling fluorinated organic compounds and ethers should be followed. Avoid strong oxidizing agents, as they can react with the alcohol and ether functionalities.[9] Also, be mindful that prolonged UV irradiation of THF in the presence of oxygen can lead to the formation of explosive peroxides.[6]
III. Troubleshooting Guide
This section addresses common issues that may arise during photochemical experiments involving trans-4-Fluorotetrahydrofuran-3-ol.
Observed Issue
Potential Cause(s)
Recommended Action(s)
Unexpected peaks in my chromatogram after UV exposure.
Photodegradation of the target molecule.
1. Confirm the identity of the new peaks using mass spectrometry. 2. Compare with a dark control (a sample not exposed to UV light) to confirm that the degradation is light-induced. 3. Implement measures to minimize light exposure (see FAQ Q3).
Loss of starting material in my control (dark) sample.
Thermal instability or reaction with other components in the mixture.
1. Run a thermal stability study at the experimental temperature without light. 2. Check for compatibility with other reagents and the solvent system.
Inconsistent results between experimental runs.
Variations in light intensity, temperature, or sample preparation.
1. Use a calibrated light source and ensure consistent geometry between the lamp and the sample. 2. Precisely control the reaction temperature. 3. Standardize your sample preparation protocol, including solvent degassing.
Formation of a precipitate or color change upon irradiation.
Formation of insoluble photoproducts or polymeric materials.
1. Attempt to dissolve and analyze the precipitate. 2. Consider if the solvent is appropriate for both the starting material and potential degradation products.
IV. Experimental Protocols
Protocol 1: General Photochemical Stability Assessment
This protocol provides a framework for assessing the photochemical stability of trans-4-Fluorotetrahydrofuran-3-ol.
1. Sample Preparation:
Prepare a solution of trans-4-Fluorotetrahydrofuran-3-ol in a photochemically inert solvent (e.g., acetonitrile, water) at a known concentration.
Use high-purity, HPLC-grade solvents.
Prepare a "dark control" sample by wrapping a vial of the solution completely in aluminum foil.
2. Irradiation:
Place the sample in a calibrated photochemical reactor equipped with a specific lamp (e.g., a xenon arc lamp with filters to simulate sunlight, or a specific wavelength UV lamp).
Place the dark control next to the irradiated sample to ensure identical temperature conditions.
Record the light intensity and spectral output of the lamp.
3. Time-Course Analysis:
At predetermined time intervals, withdraw aliquots from both the irradiated sample and the dark control.
Analyze the aliquots immediately by a suitable analytical method (e.g., HPLC-UV, LC-MS, or GC-MS) to quantify the remaining parent compound and identify any degradation products.
4. Data Analysis:
Plot the concentration of trans-4-Fluorotetrahydrofuran-3-ol as a function of irradiation time.
Calculate the photodegradation rate constant and half-life.
Identify and quantify major degradation products.
Protocol 2: Analytical Method for Degradation Monitoring
A robust analytical method is crucial for accurate stability assessment.
1. Method Selection:
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the preferred method as it can separate the parent compound from its degradation products and provide mass information for identification.[10]
GC-MS (Gas Chromatography-Mass Spectrometry): This can also be used if the compound and its degradation products are sufficiently volatile and thermally stable.
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This technique is highly specific for fluorine-containing compounds and can be used to track the formation of fluorinated degradation products.[11]
2. Method Development and Validation:
Develop a separation method that provides good resolution between the parent compound and any observed degradation products.
Validate the method for linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ).
V. Visualization of Experimental Workflow and Potential Degradation
Experimental Workflow
The following diagram illustrates a typical workflow for assessing photochemical stability.
Caption: Workflow for photochemical stability testing.
Potential Degradation Pathways
This diagram illustrates the plausible initial steps of photodegradation.
When working with trans-4-Fluorotetrahydrofuran-3-ol and conducting photochemical experiments, adhere to the following safety guidelines:
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9]
Ventilation: Conduct all experiments in a well-ventilated fume hood.[9]
UV Radiation: Protect yourself from UV radiation from the photochemical reactor by using appropriate shielding.
Waste Disposal: Dispose of all chemical waste in accordance with your institution's safety protocols.
Fluorinated Compound Handling: Store fluorinated compounds in a cool, dry, and well-ventilated area, away from incompatible materials.[9] In the event of a fire, be aware that hazardous gases such as hydrogen fluoride may be produced.[12]
VII. References
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (n.d.). National Institutes of Health. Retrieved from
Fontes, S. T., Fernández, M. R., Ogliari, F. A., de Carvalho, R. V., de Moraes, R. R., Pinto, M. B., & Piva, E. (2012). Tetrahydrofuran as solvent in dental adhesives: cytotoxicity and dentin bond stability. Clinical Oral Investigations, 16(5), 1439–1445.
Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. (2022). PMC. National Institutes of Health. Retrieved from
trans-4-Amino-Tetrahydro-Furan-3-Ol. (n.d.). PubChem. National Institutes of Health. Retrieved from
Safety and handling of fluorinated organic compounds. (n.d.). Benchchem. Retrieved from
A Review of Analytical Methods and Technologies for Monitoring Per- and Polyfluoroalkyl Substances (PFAS) in Water. (2022). MDPI. Retrieved from
Guide for the Safe Handling of Fluoropolymer Resins. (2025). Plastics Europe. Retrieved from
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (2023). ACS Publications. Retrieved from
Tetrahydrofuran - the NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from
The Vacuum Ultraviolet Absorption Spectra of Cyclic Compounds. II. Tetrahydrofuran, Tetrahydropyran, 1,4-Dioxane and Furan1. (1951). Journal of the American Chemical Society. Retrieved from
The potential of photochemical transition metal reactions in prebiotic organic synthesis. I. Observed conversion of methanol into ethylene glycol as possible prototype for sugar alcohol formation. (1983). PubMed. Retrieved from
Can UV-Vis detection be used with THF solvent? (n.d.). Waters Knowledge Base. Retrieved from
Chemical Transformation of Biomass-Derived Furan Compounds into Polyols. (2023). MDPI. Retrieved from
Technical Support Center: Purification of trans-4-Fluorotetrahydrofuran-3-ol
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the purification of trans-4-Fluorotetrahydrofuran-3-ol. This document is designed for researchers, chemists, and drug developme...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of trans-4-Fluorotetrahydrofuran-3-ol. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating this valuable fluorinated intermediate. As a molecule with two stereocenters, its purification presents distinct challenges, primarily the separation of its diastereomer, cis-4-Fluorotetrahydrofuran-3-ol.
This guide provides a structured, question-and-answer-based approach to troubleshoot common issues, offering field-proven insights and detailed protocols to ensure you can achieve your desired purity with confidence.
Q1: What are the primary impurities I should anticipate when working with crude 4-Fluorotetrahydrofuran-3-ol?
A1: The impurity profile of your crude product is intrinsically linked to your synthetic route. However, based on common syntheses of tetrahydrofuran derivatives and fluorinated alcohols, you should anticipate the following:
Diastereomeric Impurity: The most significant and challenging impurity is the cis-4-Fluorotetrahydrofuran-3-ol isomer. The physical properties of diastereomers can be very similar, making separation difficult.[1]
Unreacted Starting Materials: Depending on the efficiency of your reaction, residual starting materials may be present.
Solvent Residues: Common reaction solvents (e.g., THF, dichloromethane, acetonitrile) may be retained in the crude product.
Side-Reaction Products: These can include elimination byproducts (dehydrofluorination) or products from over-fluorination, depending on the fluorinating agent used.[2]
Water: Tetrahydrofuran (THF) and its derivatives can form azeotropes with water, which complicates removal by simple distillation.[3][4][5]
Q2: Why is the separation of cis and trans diastereomers of 4-Fluorotetrahydrofuran-3-ol so challenging?
A2: Diastereomers are stereoisomers that are not mirror images of each other. While they have different physical properties, these differences can be minimal. The primary challenges are:
Similar Boiling Points: The subtle difference in the spatial arrangement of the fluorine and hydroxyl groups often results in very close boiling points, making fractional distillation an inefficient and energy-intensive separation method.[1]
Similar Polarity and Solubility: The overall polarity and solubility of the cis and trans isomers are often nearly identical. This makes separation by standard techniques like flash chromatography or crystallization difficult, as they rely on exploiting these very differences.[1][6]
Effective separation, therefore, requires high-resolution techniques that can exploit subtle differences in how each isomer interacts with a stationary phase, as discussed in the troubleshooting section.
Q3: What analytical techniques are essential for assessing the purity and diastereomeric ratio of my product?
A3: A multi-pronged analytical approach is crucial for a comprehensive assessment. No single technique tells the whole story.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Provides structural confirmation and can often be used to determine the diastereomeric ratio by integrating distinct, well-resolved signals for each isomer.
¹⁹F NMR: This is a highly sensitive and powerful technique for any fluorinated compound. The fluorine atoms in the cis and trans isomers will exist in different chemical environments, resulting in distinct signals. The relative integration of these signals provides a precise measure of the diastereomeric ratio.
¹³C NMR: Confirms the carbon backbone and the number of unique carbon environments.
Chromatography Coupled with Mass Spectrometry:
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and confirming the mass of your product. Note that molecular ions of fluorinated compounds can be difficult to observe with standard electron ionization (EI); a soft ionization technique like Field Ionization (FI) may be necessary for definitive molecular weight confirmation.[7][8]
High-Performance Liquid Chromatography (HPLC): This is the workhorse for determining diastereomeric purity. An optimized HPLC method can provide baseline separation of the cis and trans isomers, allowing for accurate quantification.
Elemental Analysis: While not a routine check, it can be used to definitively confirm the elemental composition (C, H, F, O) of your final, purified product.[9]
Q4: Are there any specific safety precautions I should take when handling and purifying 4-Fluorotetrahydrofuran-3-ol?
A4: Yes. Beyond standard laboratory safety protocols, pay special attention to the following:
Peroxide Formation: Tetrahydrofuran and its derivatives are known to form potentially explosive peroxides upon exposure to air and light.[5] While the presence of the hydroxyl and fluorine groups may alter this tendency, it is crucial to assume that peroxides can form.
Mitigation: Always store the compound in a tightly sealed, opaque container, preferably under an inert atmosphere (e.g., nitrogen or argon). Before any distillation or heating, it is mandatory to test for the presence of peroxides using commercially available test strips. If peroxides are detected, they must be quenched (e.g., with a ferrous sulfate solution) before heating.
Handling Fluorinated Compounds: Fluorinated organic compounds can have unique toxicological profiles. Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Section 2: Troubleshooting Guide for Chromatographic Purification
This section addresses common problems encountered during the purification of trans-4-Fluorotetrahydrofuran-3-ol.
Problem 1: Poor or no separation of cis/trans diastereomers using silica gel flash chromatography.
Probable Cause: The polarity difference between the diastereomers is insufficient for separation on a standard silica gel stationary phase with a conventional solvent system. The hydrogen bonding and polar interactions with the silica surface are too similar for both isomers.
Troubleshooting Workflow:
Caption: Troubleshooting Decision Tree for Flash Chromatography.
Problem 2: I can't achieve baseline separation of the diastereomers by HPLC.
Probable Cause: The selected combination of stationary and mobile phases does not offer sufficient selectivity for the isomers. Standard C18 columns often separate based on hydrophobicity, which may be too similar for the cis/trans pair.
Solution: A systematic approach to method development is required. The key is to explore stationary phases that offer different interaction mechanisms beyond simple hydrophobicity.
Parameter
Initial Approach (Low Selectivity)
Advanced Approach (High Selectivity)
Rationale & Causality
Stationary Phase
Standard C18 or C8
Pentafluorophenyl (PFP)
A PFP phase is highly recommended for separating fluorinated isomers.[10][11] It provides multiple interaction mechanisms (hydrophobic, pi-pi, dipole-dipole, and fluorine-specific interactions) that can differentiate the subtle structural differences between the diastereomers.
Chiral Stationary Phase (CSP)
While not required for diastereomer separation, CSPs can sometimes offer exceptional and unexpected selectivity for these pairs.[10][12] Consider screening columns like Daicel Chiralpak® IA or IC.
Mobile Phase
Isocratic Acetonitrile/Water or Methanol/Water
Use a fluorinated alcohol modifier
Adding a small percentage of a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) to the mobile phase can enhance the separation of fluorinated compounds on a PFP or C8 column.[13][14]
Switch to Normal Phase
Using a mobile phase of Hexane/Ethanol or Hexane/Isopropanol on a suitable column (e.g., Chiralpak IA, Diol) can sometimes provide better separation for polar alcohols.[12]
Temperature
Ambient
Optimize Column Temperature (e.g., 15-45 °C)
Lowering the temperature can sometimes improve resolution by enhancing the subtle intermolecular interactions responsible for separation. Conversely, raising the temperature can improve peak efficiency.[13]
Section 3: Detailed Experimental Protocols
Protocol 1: HPLC Method Development for Diastereomer Separation
This protocol provides a self-validating system for developing a robust analytical method.
Column Selection & Installation:
Begin with a Pentafluorophenyl (PFP) column (e.g., 4.6 x 150 mm, 5 µm). This is your highest probability starting point.
Install the column and equilibrate with 50:50 Acetonitrile:Water for at least 15 minutes at a flow rate of 1.0 mL/min.
Initial Screening Run:
Prepare a ~1 mg/mL solution of your crude material in the mobile phase.
Inject 5 µL.
Run an isocratic method with 50:50 Acetonitrile:Water for 20 minutes.
Validation Check: Assess the chromatogram. Do you see two distinct peaks, even if they are co-eluting? If so, you have a basis for optimization. If you see only one broad peak, proceed to step 3.
Gradient Screening:
Run a broad gradient from 10% to 90% Acetonitrile in Water over 20 minutes.
Causality: This step helps determine the approximate solvent composition required to elute your compounds and will reveal if separation is achievable under these conditions.
Based on the retention time from the gradient run, calculate an appropriate starting isocratic condition.
Optimization:
If partial separation was observed, perform a series of isocratic runs, adjusting the Acetonitrile:Water ratio in 5% increments (e.g., 45:55, 50:50, 55:45).
If separation is still not baseline, switch the organic modifier to Methanol and repeat the screening. Methanol offers different hydrogen bonding characteristics and can alter selectivity.
Final Optimization: If necessary, try a tertiary mobile phase, such as Acetonitrile/Methanol/Water, or add a fluorinated alcohol modifier like TFE (0.1-2%).[13][14]
Documentation: For the final method, record the column type, mobile phase composition, flow rate, temperature, and retention times for both isomers.
Protocol 2: GC-MS Analysis for Impurity Profiling
Sample Preparation: Prepare a dilute solution (~100 µg/mL) of your sample in a high-purity volatile solvent like Ethyl Acetate or Dichloromethane.
Column: Use a mid-polarity column, such as a DB-624 or equivalent, which is suitable for separating a range of polar and non-polar analytes.[15]
GC Parameters (Typical Starting Point):
Inlet Temperature: 250 °C
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
Carrier Gas: Helium at a constant flow of ~1.2 mL/min.
MS Parameters:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: Scan from m/z 35 to 400.
Source Temperature: 230 °C.
Analysis:
Validation: Inject a solvent blank first to ensure the system is clean.
Interpretation: Identify the peaks for your cis and trans isomers (they may or may not separate by GC). Look for peaks corresponding to residual solvents and potential side products. The mass spectra should be consistent with the expected structure, though the molecular ion (M+) may be weak or absent.[8]
Section 4: Visual Workflow
The following diagram outlines a comprehensive strategy for moving from a crude reaction mixture to a highly pure final product.
Caption: General Purification and Analysis Workflow.
References
Purification of fluorinated alcohols. (n.d.). Google Patents.
TETRAHYDROFURFURYL ALCOHOL. (n.d.). Ataman Kimya. Retrieved February 4, 2026, from [Link]
Separation of diastereomers by extractive distillation. (n.d.). Google Patents.
Purification of tetrahydrofuran from aqueous azeotropic solution: continuous adsorption operation using molecular sieves. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
Separation of diastereomers. (2008, January 23). Chromatography Forum. Retrieved February 4, 2026, from [Link]
Reddy, G. J., et al. (2014). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Scientia Pharmaceutica, 82(3), 555–567. Retrieved February 4, 2026, from [Link]
Determination of Fluorine in Fluoro-Organic Compounds. (n.d.). Defense Technical Information Center. Retrieved February 4, 2026, from [Link]
Is it possible to analyze F-compounds with GCMS? (2014, February 11). ResearchGate. Retrieved February 4, 2026, from [Link]
trans-4-Fluorotetrahydrofuran-3-ol. PubChem. Retrieved February 4, 2026, from [Link]
Raab, S., & Zeiner, T. (2021). Zero-Discharge Process for Recycling of Tetrahydrofuran–Water Mixtures. Processes, 9(4), 705. Retrieved February 4, 2026, from [Link]
Cheng, J., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Visualized Experiments, (88), 51694. Retrieved February 4, 2026, from [Link]
Tetrahydrofuran synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 4, 2026, from [Link]
DKT-3IMP (O-ALKYLATE IMPURITY). (n.d.). Google Patents.
Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 11(2), 101-120. Retrieved February 4, 2026, from [Link]
Purifying Fluorinated Alcohol via flash Chromatography. (2025, June 4). Chemistry Stack Exchange. Retrieved February 4, 2026, from [Link]
Masiá, A., et al. (2019). Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water. Journal of Chromatography A, 1603, 225-233. Retrieved February 4, 2026, from [Link]
Quantitative determination of fluorine in organic compounds. (n.d.). NIST. Retrieved February 4, 2026, from [Link]
Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved February 4, 2026, from [Link]
Chiral alcohol separation. (2024, December 3). Reddit. Retrieved February 4, 2026, from [Link]
Quantitative Determination of Fluorinated Hydrocarbons by Gas Chromatography. (n.d.). ACS Publications. Retrieved February 4, 2026, from [Link]
Dehydration and Purification of Spent Tetra Hydro Furan Solvent. (n.d.). Ingenero. Retrieved February 4, 2026, from [Link]
HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). SlideShare. Retrieved February 4, 2026, from [Link]
Venkateswarlu, P. (1986). Evaluation of analytical methods for fluorine in biological and related materials. Journal of Dental Research, 65(5), 671-675. Retrieved February 4, 2026, from [Link]
Fluorinated Alcohols As Promoters for the Metal-Free Direct Substitution Reaction of Allylic Alcohols with Nitrogenated, Silylated, and Carbon Nucleophiles. (n.d.). ACS Publications. Retrieved February 4, 2026, from [Link]
Harada, N. (2020). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 25(18), 4268. Retrieved February 4, 2026, from [Link]
Schultes, L., et al. (2024). Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. Environmental Science: Processes & Impacts, 26(1), 115-125. Retrieved February 4, 2026, from [Link]
3,4-Furandiol, tetrahydro-, trans- (CAS 22554-74-1) Chemical Properties. (n.d.). Cheméo. Retrieved February 4, 2026, from [Link]
How can we separate diastereomers of larger organic moiety? (2024, July 11). ResearchGate. Retrieved February 4, 2026, from [Link]
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (n.d.). ACS Publications. Retrieved February 4, 2026, from [Link]
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved February 4, 2026, from [Link]
Sorensen, M., et al. (2016). The role of fluorinated alcohols as mobile phase modifiers for LC-MS analysis of oligonucleotides. Journal of Chromatography B, 1032, 119-126. Retrieved February 4, 2026, from [Link]
Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. (n.d.). JEOL. Retrieved February 4, 2026, from [Link]
Fluorine detection in organic compounds. (2021, November 6). Chemistry Stack Exchange. Retrieved February 4, 2026, from [Link]
Separation and HPLC Analysis of Diastereomers and Rotational Isomers of L‐N‐(Butyloxycarbonyl)‐3‐(3‐Hydroxyethyl‐4‐(Benzyloxy)‐Phenyl) Alanine Benzyl Ester. (n.d.). Taylor & Francis. Retrieved February 4, 2026, from [Link]
A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved February 4, 2026, from [Link]
3-Hydroxytetrahydrofuran. (n.d.). Wikipedia. Retrieved February 4, 2026, from [Link]
Chiral Screening Procedures: A Quick & Easy How-To Guide. (2020, July 21). YouTube. Retrieved February 4, 2026, from [Link]
Preventing isomerization during "trans-4-Fluorotetrahydrofuran-3-ol" synthesis
The following guide is structured as a Tier-3 Technical Support resource for the synthesis of trans-4-fluorotetrahydrofuran-3-ol. It assumes the user is familiar with standard Schlenk line techniques and fluorine safety...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a Tier-3 Technical Support resource for the synthesis of trans-4-fluorotetrahydrofuran-3-ol. It assumes the user is familiar with standard Schlenk line techniques and fluorine safety protocols.
The synthesis of trans-4-fluorotetrahydrofuran-3-ol typically proceeds via the nucleophilic ring-opening of 3,4-epoxytetrahydrofuran (3,6-dioxabicyclo[3.1.0]hexane).[1][2] The core challenge is not the fluorination itself, but preventing the SN1-type carbocation collapse or oxirane reformation that leads to thermodynamic scrambling (formation of the cis isomer or racemization).
To maintain the trans configuration (kinetic product), you must enforce a strict SN2 anti-addition mechanism and avoid conditions that stabilize the oxocarbenium intermediate.
Critical Troubleshooting (Q&A)
Phase 1: Reagent Selection & Reaction Setup[1][2]
Q: I am seeing ~15% cis-isomer in my crude NMR. Is my fluoride source too acidic?A: Likely, yes.[1][2] If you are using Pyridine:HF (Olah’s Reagent) , the high acidity can protonate the epoxide oxygen too aggressively, weakening the C-O bond to the point of breaking before the fluoride attacks. This creates a transient carbocation, allowing rotation and loss of stereospecificity (SN1 pathway).
Solution: Switch to Et
N:3HF (TEA:3HF) . It is a milder complex that buffers the acidity, favoring the concerted SN2 mechanism where the fluoride attacks the backside of the epoxide while the ring opens, guaranteeing the trans outcome.
Q: Can I use TBAF (Tetrabutylammonium fluoride) to avoid HF handling?A: We do not recommend TBAF for this specific substrate.[1][2] The basicity of "naked" fluoride in TBAF can trigger base-catalyzed rearrangement to the allylic alcohol (2,5-dihydrofuran-3-ol) rather than the desired fluorohydrin.[1] Furthermore, TBAF is hygroscopic; water acts as a competing nucleophile, producing the diol (tetrahydrofuran-3,4-diol).[1][2]
Phase 2: Reaction Control[2]
Q: My reaction stalls at 0°C. Can I heat it to reflux to push conversion?A:Absolutely not. Heating promotes thermodynamic equilibration.[1][2]
The Mechanism: At high temperatures, the trans-fluorohydrin can undergo intramolecular attack by the hydroxyl group to reform the epoxide (reversible reaction), which may then reopen non-selectively.[2]
Protocol Adjustment: If reactivity is low, use a Lewis Acid catalyst like BF
at -78°C to -20°C .[1][2] The Lewis acid activates the epoxide for nucleophilic attack without the high thermal energy that drives isomerization.
Phase 3: Workup & Isolation (The Danger Zone)
Q: I lost my stereochemical ratio during silica column purification. What happened?A: Silica gel is slightly acidic.[1][2] If your product retains trace HF or if the silica is too active, it can catalyze the Payne-like rearrangement or dehydration/elimination on the column.
Fix: Pre-treat your silica gel with 1% Triethylamine (Et
N) in hexanes to neutralize acidic sites.[1][2] Alternatively, use neutral alumina.[1][2] Avoid prolonged exposure to the stationary phase.
Mechanistic Visualization
The diagram below illustrates the divergence between the desired Kinetic Pathway (SN2) and the undesired Thermodynamic Pathway (SN1/Scrambling).
Figure 1: Mechanistic divergence in epoxide fluorination.[1][2] The Green path represents the controlled synthesis; the Red path represents the failure mode leading to isomerization.
Must be added slowly to prevent thermal spike.[1][2]
Step-by-Step Procedure
Setup: Flame-dry a 50 mL polypropylene (PP) or Teflon (PFA) round-bottom flask. Equip with a magnetic stir bar and a rubber septum.[1] Flush with Argon.
Why Plastic? HF sources etch glass, leaching Lewis acidic borosilicates that can catalyze isomerization.[1][2]
Dissolution: Add the epoxide (1.0 equiv) and anhydrous DCM. Cool the system to 0°C using an ice/water bath.
Addition: Dropwise add Et
N:3HF (1.5 equiv) via a plastic syringe over 10 minutes.
Control: Maintain internal temperature < 5°C. Exotherms promote the SN1 pathway.
Reaction: Stir at 0°C for 1 hour, then allow to warm slowly to room temperature (20-25°C) over 4 hours.
Trans-isomer: No NOE correlation between H3 (carbinol proton) and H4 (fluorine-bearing proton).[1][2]
Cis-isomer: Strong NOE correlation between H3 and H4.[1][2]
Isomer
(Typical)
NOESY (H3-H4)
Trans
10 - 25 Hz (Variable)
Absent
Cis
15 - 30 Hz (Variable)
Strong Signal
References
Imperial College London. Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans via Oxonium-Prins Cyclization.[1][2] (Discusses cation trapping and stereocontrol in THF rings).
Beilstein Journals. Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions.[1][2] (Provides protocols for nucleophilic opening and NOESY analysis).
Organic Chemistry Portal. Tetrahydrofuran Synthesis. (General overview of THF ring formation and functionalization).
National Institutes of Health (PMC). Ring Opening of Epoxides with [18F]FeF Species.[1][2] (Highlights the use of metal-mediated opening and steric considerations).
Author: BenchChem Technical Support Team. Date: February 2026
Support Ticket: Optimization of trans-4-Fluorotetrahydrofuran-3-ol SynthesisTicket ID: #SYN-FTHF-042
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Route Selection
Objective: Cost-effective, scalable synthesis of trans-4-fluorotetrahydrofuran-3-ol (CAS: 1793113-98-0).
Target Audience: Process chemists and medicinal chemistry teams.[1][2]
Route Recommendation:Nucleophilic Ring Opening of 3,4-Epoxytetrahydrofuran
We recommend the "Epoxide Opening" route over direct fluorination of diols or cyclization of linear precursors.[1][2] This route offers the highest atom economy, guarantees trans-stereoselectivity via the SN2 mechanism, and utilizes commercially available or easily synthesized starting materials.[1][2]
Key Advantages:
Stereocontrol: The inversion of configuration inherent to the epoxide opening exclusively yields the trans isomer.[1][2]
Cost-Efficiency: Starting material 2,5-dihydrofuran is a bulk commodity.[1][2]
Scalability: Avoids heavy metal catalysts and high-pressure hydrogenation.[1][2]
Technical Protocol (Step-by-Step)
Phase 1: Pre-Synthesis Preparation
Starting Material: 3,6-Dioxabicyclo[3.1.0]hexane (CAS: 285-69-8).[1][2][3] Note: If not purchased, synthesize via epoxidation of 2,5-dihydrofuran with mCPBA in DCM.
Reagent: Triethylamine trihydrofluoride (Et3N[1][2]·3HF) is preferred over HF-pyridine for better thermal stability and slightly reduced volatility, though it remains hazardous.[1][2]
Vessel:MANDATORY Teflon (PTFE) or Polypropylene (PP) reaction vessels.[1][2] Do NOT use glass due to HF etching and silica contamination.[1][2]
Phase 2: Reaction Execution
Step 1: Epoxide Opening
Charge: Add 3,6-dioxabicyclo[3.1.0]hexane (1.0 equiv) to a PTFE reactor.
Solvent: Dissolve in anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (concentration ~0.5 M).
Addition: Cool to 0 °C. Add Et3N·3HF (1.2–1.5 equiv) dropwise over 30 minutes.[1][2] Exothermic reaction—control internal temp < 10 °C.
Reaction: Allow to warm to Room Temperature (20–25 °C) and stir for 12–18 hours.
Monitor: TLC (stain with KMnO4) or GC-MS.[1][2] Disappearance of epoxide indicates completion.[1][2]
Step 2: Quench & Workup
Quench: Pour reaction mixture cautiously into a stirred slurry of Calcium Carbonate (CaCO3) and water. Reason: Precipitates excess fluoride as CaF2.[1][2]
Extraction: Extract aqueous layer 3x with Ethyl Acetate (EtOAc) or DCM.[1][2] Note: The product is water-soluble; salting out with NaCl is recommended to improve extraction efficiency.[1][2]
Drying: Dry combined organics over MgSO4, filter, and concentrate.
Q1: Why is my yield significantly lower than expected (<40%)?
Possible Cause: Polymerization of the epoxide.[1][2]
Fix: Ensure the reaction temperature remains low (0 °C) during the addition of the fluoride source. High temperatures or highly acidic conditions can trigger cationic polymerization of the THF ring.[1][2]
Fix: Check solvent dryness.[1][2] Water competes with fluoride as a nucleophile, leading to the diol byproduct (tetrahydrofuran-3,4-diol).[1][2]
Q2: I see a spot on TLC that is more polar than my product. What is it?
Diagnosis: This is likely trans-tetrahydrofuran-3,4-diol.[1]
Cause: Moisture ingress.[1][2] The epoxide opened with H2O instead of HF.[1][2]
Solution: Use anhydrous solvents and keep the reaction under a nitrogen atmosphere.
Q3: The reaction is stalling. Can I heat it?
Advice: Proceed with caution. Heating above 50 °C with HF reagents in a closed vessel increases pressure and corrosion risk.[1][2]
Optimization: Instead of heating, add a Lewis Acid catalyst like BF3·OEt2 (0.1 equiv) to activate the epoxide, but be aware this increases polymerization risk.[1][2]
Q4: How do I handle the safety risk of Et3N·3HF?
Protocol: Always work in a functioning fume hood. Wear double nitrile gloves, a face shield, and a chemically resistant apron.[1][2]
First Aid: Have Calcium Gluconate gel readily available on the bench.[1][2] In case of skin contact, wash immediately and apply gel.[1][2]
Data Summary & Reagent Comparison
Reagent
Cost
Selectivity (Trans:Cis)
Safety Profile
Notes
Et3N·3HF
Moderate
>99:1
High Hazard
Recommended. Liquid, easier to handle than gas.[1][2]
Technical Support Center: Catalyst Lifecycle Management in trans-4-Fluorotetrahydrofuran-3-ol Synthesis
Introduction: The "Silent" Poison Welcome to the technical support hub for fluorinated heterocycle synthesis. The synthesis of trans-4-fluorotetrahydrofuran-3-ol is a high-value workflow in medicinal chemistry, often ser...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "Silent" Poison
Welcome to the technical support hub for fluorinated heterocycle synthesis. The synthesis of trans-4-fluorotetrahydrofuran-3-ol is a high-value workflow in medicinal chemistry, often serving as a scaffold for nucleotide analogs and protease inhibitors.
However, this reaction class is notorious for "Self-Poisoning." Unlike traditional sulfur/amine poisoning, the primary threat here often originates from the substrate itself. The proximity of the electronegative fluorine to the oxygen functionality creates a labile system prone to elimination, generating Hydrofluoric Acid (HF) or fluoride ions (
) in situ. These species are potent catalyst poisons that degrade supports and deactivate Lewis acidic centers.
This guide moves beyond basic protocols to address the mechanistic root of catalyst failure.
Context: Reducing 4-fluorodihydrofuran-3-one to the alcohol using Pd/C, Rh/C, or Ru/C.
The Core Problem: Hydrodefluorination (HDF)
In this system, the catalyst does not just stop working; it actively destroys the product. The metal surface (particularly Pd) can insert into the C-F bond, leading to defluorination. The resulting HF attacks the catalyst support (Alumina/Silica), causing metal sintering and surface area collapse.
Troubleshooting Q&A
Q1: My reaction starts fast but stalls at 60% conversion. Adding fresh catalyst doesn't help. Why?Diagnosis: You are likely experiencing Support Degradation via HF Etching .
Mechanism: The hydrogenation of the C-F bond (side reaction) releases HF. If your catalyst support is Alumina (
) or Silica (), the HF reacts to form or , destroying the pore structure. The "dead" catalyst effectively encapsulates the active metal.
The Fix:
Switch Supports: Move to Carbon-supported catalysts (Pd/C or Ru/C), which are resistant to acid etching.
Add a Scavenger: You must run this reaction with a heterogeneous acid scavenger. Add 1.5 equivalents of Magnesium Oxide (MgO) or Calcium Carbonate (CaCO_3) . These neutralize HF immediately upon formation, preventing the "poisoning loop."
Q2: I am losing the trans-selectivity. The cis-isomer is increasing over time.Diagnosis:Metal Sintering & Surface Reconstruction.
Mechanism: As the catalyst ages or is exposed to local hot-spots (exotherms), the metal crystallites agglomerate (sinter). Larger particles often exhibit different face-selectivities, favoring the thermodynamically stable cis-isomer over the kinetically controlled trans-isomer.
The Fix:
Lower Temperature: Reduce reaction temperature by 10°C.
Poison the Catalyst (Intentionally): Use a sulfided catalyst (e.g., Pt(S)/C ). The sulfur modifies the electronic surface, inhibiting the C-F cleavage (HDF) while allowing C=O reduction, preserving the stereochemical integrity.
Module 2: Lewis Acid Catalysis (Epoxide Opening)
Context: Opening 3,4-epoxytetrahydrofuran with a fluoride source (e.g., HF:Amine) or rearranging fluorinated precursors using
or .
The Core Problem: Fluoride Adduct Formation
Lewis acids (
) love electrons. Fluoride () is a hard, electron-rich base. If free fluoride is present, it will bind irreversibly to the Lewis Acid (e.g., ), rendering the catalyst catalytically dead.
Troubleshooting Q&A
Q1: The reaction turns into a gel/polymer immediately upon catalyst addition.Diagnosis:Uncontrolled Cationic Polymerization.
Mechanism: THF derivatives are prone to Ring-Opening Polymerization (ROP). If the Lewis Acid is too "hot" (strong), it triggers the opening of the THF ring itself, not just the epoxide/functional group.
The Fix:
Temper the Acidity: Switch from
to a milder, bulky Lewis Acid like or a Lanthanide Triflate () .
Dilution: High concentration favors intermolecular polymerization. Run at high dilution (0.1 M).
Q2: The catalyst is inactive despite being "anhydrous."Diagnosis:The "Hidden" Water Poisoning.
Mechanism: Fluorinated alcohols are hygroscopic. Even trace water (ppm levels) will hydrolyze Lewis acids like
or , generating inactive oxides and HCl.
The Fix:
The Spike Test: Add 1% Trimethylsilyl Chloride (TMSCl) to the reaction. If activity restores, water was the culprit (TMSCl scavenges water and regenerates HCl/Lewis acidity).
Protocol: Dry the fluorinated substrate over activated 3Å Molecular Sieves for 4 hours inside the reactor before adding the catalyst.
Visualizing the Poisoning Pathways
The following diagram illustrates the "Self-Poisoning" cycle specific to fluorinated substrates.
Figure 1: The "Self-Poisoning" Loop. Note how the side-reaction product (HF) chemically degrades the catalyst support, leading to irreversible deactivation.
Standardized Activity Test Protocol
Before committing valuable GMP intermediates, validate your catalyst batch using this "Stress Test."
Step
Action
Rationale
1
Baseline Run
Run standard hydrogenation on non-fluorinated analog (e.g., tetrahydrofuran-3-one). Record (time to 50% conversion).
2
The Fluoride Spike
Repeat Run 1, but dope the feed with 100 ppm NaF and 10 ppm HF (simulating defluorination byproducts).
3
Analysis
If increases by >20%, your catalyst is Fluoride Intolerant .
4
Selection
If intolerant, switch to Carbon support or add MgO scavenger immediately.
References
Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Detailed mechanisms of halogen poisoning on Pd surfaces).
Kugita, T., et al. (2024). "Novel Insight into the Synergistic Mechanism for Pd and Rh Promoting the Hydro-Defluorination". ACS Applied Materials & Interfaces.[1] Link
Amii, H., & Uneyama, K. (2009). "C-F Bond Activation in Organic Synthesis". Chemical Reviews.
Sterk, D., et al. (2007).[2] "Highly Enantioselective Transfer Hydrogenation of Fluoroalkyl Ketones". Journal of Organic Chemistry. Link
Long, M., et al. (2021). "Adsorption and Reductive Defluorination... over Palladium Nanoparticles". Environmental Science & Technology. Link
Technical Support: Solvent Optimization for trans-4-Fluorotetrahydrofuran-3-ol Synthesis
Introduction: The "Goldilocks" Solvent Zone Welcome to the technical guide for synthesizing trans-4-fluorotetrahydrofuran-3-ol . This transformation relies on the nucleophilic ring-opening of 3,6-dioxabicyclo[3.1.0]hexan...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "Goldilocks" Solvent Zone
Welcome to the technical guide for synthesizing trans-4-fluorotetrahydrofuran-3-ol . This transformation relies on the nucleophilic ring-opening of 3,6-dioxabicyclo[3.1.0]hexane (3,4-epoxytetrahydrofuran) using a fluoride source.[1]
While the reagents (typically Amine:HF complexes) are critical, the solvent is the silent dictator of this reaction.[1] You are navigating a "Goldilocks" zone:
Too Non-Polar: The fluoride salt precipitates, halting reactivity.[1]
Too Protic: The solvent forms a hydration shell around the fluoride, killing its nucleophilicity.[1]
Too Acidic/Coordinating: The strained THF epoxide undergoes cationic polymerization (a rapid, exothermic side reaction) instead of fluorination.[1]
This guide provides the logic, protocols, and troubleshooting steps to navigate these competing factors.
) attacks the epoxide carbon anti to the oxygen bridge.[1] This inversion of configuration guarantees the trans stereochemistry.[1]
The Enemy (Polymerization): In the presence of protons (
) from the HF reagent, the epoxide oxygen protonates.[1] If is solvated or slow, the highly reactive oxonium intermediate is attacked by another epoxide molecule, initiating a polymer chain (Poly-THF).[1]
Visualizing the Competition
The following diagram illustrates how solvent choice dictates the pathway between Product and Polymer.
Figure 1: Mechanistic divergence. Protic solvents trap fluoride, slowing the
attack and allowing the activated epoxide to polymerize.[1] Aprotic solvents maintain fluoride nucleophilicity.[1]
Module 2: Solvent Selection Matrix
Use this table to select the optimal solvent environment. Dichloromethane (DCM) is the industry standard for this transformation due to its balance of solubility and inertness.[1]
Solvent Class
Specific Solvent
Suitability
Technical Rationale
Halogenated
DCM (Dichloromethane)
Optimal
Dissolves Amine:HF complexes well; non-coordinating; low boiling point allows easy removal.[1] Does not H-bond to .[1]
Halogenated
DCE (Dichloroethane)
Good
Similar to DCM but higher boiling point ().[1] Useful if the reaction requires heating to overcome activation energy (rare for this substrate).[1]
Ethers
THF, Et2O, Dioxane
Poor
Risk: Ethers can coordinate to the counter-cation (Amine-H+), potentially altering acidity.[1] More critically, THF can participate in the polymerization cycle.[1]
Protic
Water, Methanol
Critical Failure
Strong H-bonding forms a hydration shell around , reducing nucleophilicity by orders of magnitude.[1] Leads to hydrolysis (diol formation) or polymerization.[1]
Polar Aprotic
DMF, DMSO
Avoid
While they dissolve salts well, they are difficult to remove and can accelerate side reactions due to high dielectric constants stabilizing carbocation intermediates (risking loss of trans selectivity).[1]
Unlike Olah's Reagent (Pyridine:9HF), Et3N[1]·3HF is less volatile, less corrosive to glass, and more selective, reducing the rate of polymerization side-reactions [1].[1]
Step-by-Step Methodology
Preparation (Inert Atmosphere):
Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
Separate phases.[1][2] Extract aqueous layer with DCM (3x).[1]
Dry combined organics over
(Avoid if traces of HF remain, as it can form clumps).[1]
Concentrate carefully (Product is a low-molecular-weight alcohol; do not use high vacuum for prolonged periods).[1]
Module 4: Troubleshooting & FAQs
Interactive Troubleshooting Flowchart
Figure 2: Diagnostic workflow for common synthesis failures.
Frequently Asked Questions
Q1: Can I use THF as the solvent since the starting material is a THF derivative?A:No. While solubility is fine, using THF adds a competitive ether oxygen that can coordinate to the protonated species.[1] More importantly, commercial THF often contains peroxides or stabilizers that can interfere.[1] Stick to DCM to isolate the reaction kinetics to the substrate only.[1]
Q2: I see a "cis" impurity. Where did it come from?A: The cis isomer suggests an
-like pathway where a carbocation intermediate formed and was attacked from either face.[1] This happens if the solvent is too polar (stabilizing the cation) or the temperature is too high.[1]
Fix: Ensure the reaction is run in non-polar DCM and kept at 0°C during addition. Avoid Lewis Acids unless specifically screening for them [2].[1]
Q3: The reaction mixture turned into a solid gel. What happened?A: You triggered cationic ring-opening polymerization (CROP). The epoxide opened, but instead of
Fix: This is a concentration and acidity issue. Dilute the reaction (0.2 M) and switch to a less acidic fluoride source (e.g., Et3N:3HF instead of Py:HF) [3].
Q4: Can I use metal fluorides (KF, CsF) instead of HF reagents?A: Generally, no.[1] Metal fluorides have very poor solubility in DCM.[1] While you can use them in polar solvents (DMSO) or with crown ethers (18-crown-6), the harsh conditions required to dissolve the salt often degrade the sensitive epoxide.[1] Amine:HF complexes provide "soluble fluoride" under mild conditions.[1]
References
Haufe, G. (2026).[1][3] Selective Synthesis of Monofluorinated Compounds Applying Amine/HF Reagents. ResearchGate.
Doyle, A. G., et al. (2010).[1][4][5] Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System. UCLA.[1]
Frank, N., et al. (2025).[1][4] Synthesis of O-Heterocycles: Intrinsic polymerization behavior of furans under acidic conditions. Organic Chemistry Portal.
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary & Challenge Overview
The "Invisible Product" Syndrome
Synthesizing trans-4-fluorotetrahydrofuran-3-ol (typically via nucleophilic ring-opening of 3,4-epoxytetrahydrofuran) is chemically straightforward but operationally deceptive.[1][2] The reaction works well, yet researchers frequently report 0% isolated yield despite full conversion by TLC/NMR.[2]
Why this happens:
Extreme Polarity: The combination of the cyclic ether, hydroxyl group, and fluorine atom renders this molecule highly water-soluble (LogP ≈ -0.5 to -1.0).[1][2] Standard aqueous work-ups retain the product in the aqueous phase.[1][2]
Elimination Risk: The
-fluoro alcohol motif is susceptible to E2 elimination under strongly basic conditions or high thermal stress, reverting to dihydrofuran or polymerizing.[1][2]
HF Sequestration: If using amine:HF complexes (e.g., Olah’s reagent), the amine salts can co-extract, contaminating the oil and complicating crystallization.
This guide provides a validated, non-standard work-up protocol designed to recover this specific fluorohydrin.
Critical Safety Protocol: HF Reagents
Before proceeding, acknowledge that most synthesis routes for this compound utilize Pyridine:HF or Et3N:3HF.
Calcium Gluconate Gel: Must be on your person.[1][2]
Quenching: Never quench HF reagents with strong hydroxide (NaOH/KOH).[1][2] The exotherm is violent, and the resulting high pH triggers immediate elimination of the product.
Troubleshooting Modules (Q&A Format)
Module A: Quenching & Neutralization
User Question: "I used Pyridine:HF for the ring opening. How do I quench it without decomposing my product?"
Technical Response:
Avoid aqueous bicarbonate washes immediately.[1][2] The generation of CO2 gas in a viscous HF mixture creates uncontrollable foaming, and the pH spike is dangerous for the substrate.
The "Calcium Crash" Protocol:
Instead of neutralizing the acid, precipitate the fluoride.
Dilute the reaction mixture with Dichloromethane (DCM) (ratio 1:1 v/v).
Add solid Calcium Carbonate (CaCO3) or Calcium Chloride (CaCl2) slowly.[1][2]
is insoluble.[1][2] This removes the fluoride ion from the equilibrium, driving the reaction to safety without spiking the pH above 8.
Filter the white slurry through a pad of Celite.[1][2] The filtrate is now acidic but fluoride-free (mostly).[1][2]
Module B: Extraction (The Yield Killer)
User Question: "I extracted with Et2O/Water, but the organic layer is empty. Where is my compound?"
Technical Response:
Your compound is in the water.[1][2] Diethyl ether is too non-polar.[1][2] You must use a "Salting-Out" technique coupled with a polar organic solvent.[1][2]
User Question: "My crude NMR looks good, but after distillation/column, I see furan peaks."
Technical Response:
You likely triggered thermal elimination.[1][2]
Avoid Distillation: unless under high vacuum (<1 mbar) and low temp (<60°C).
Column Chromatography: Silica gel is slightly acidic.[1][2] If your product is acid-sensitive, neutralize the silica with 1% Et3N in hexane before loading.[1][2] However, for this specific fluorohydrin, neutral alumina is often safer to prevent dehydration.[2]
Validated Experimental Workflow
The following flowchart illustrates the decision logic for the work-up, specifically addressing the polarity and fluoride handling.
Figure 1: Decision matrix for the isolation of water-soluble fluorohydrins. Note the critical "Salting Out" step.
Step-by-Step Protocol: The "Salting-Out" Method
Objective: Isolate trans-4-fluorotetrahydrofuran-3-ol from a 10 mmol scale reaction (approx. 1.0 g theoretical yield).[1]
Quenching:
Cool reaction mixture to 0°C.
Dilute with 20 mL DCM.
Slowly add 3.0 eq of solid
.[1][2] Stir vigorously for 30 mins. Gas evolution () will occur; ensure venting.[1][2]
Filter off the resulting solids (CaF2/excess CaCO3) through Celite.[1][2] Wash the pad with DCM.[1][2]
Phase Modification (Critical Step):
Add 10 mL water to the filtrate.[1][2] Separate phases.
Note: The product is likely in the aqueous layer now.[2] Do not discard the water!
Take the aqueous layer and saturate it with solid NaCl.[1][2] Add salt until it no longer dissolves.[1][2] This increases the ionic strength, forcing the organic product out ("Salting Out").
Extraction:
Extract the saturated aqueous layer with Ethyl Acetate (4 x 15 mL) .[1][2]
Alternative: If yield is still low, use Chloroform:Isopropanol (3:1) .[2]
Olah, G. A., et al.[1][2][5] "Synthetic Methods and Reactions.[1][2][5][9][10] 1. Preparation and Applications of Polyhydrogen Fluoride-Pyridine."[1][2] Journal of Organic Chemistry, 1979 .
Context: The foundational text on the reagent used for this synthesis, detailing safety and quenching.
Technical Guide: Purification & Isolation of trans-4-Fluorotetrahydrofuran-3-ol
The following technical guide addresses the purification of trans-4-fluorotetrahydrofuran-3-ol (CAS: 1793113-98-0). This specific fluorohydrin presents unique separation challenges due to its high polarity, water solubil...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the purification of trans-4-fluorotetrahydrofuran-3-ol (CAS: 1793113-98-0). This specific fluorohydrin presents unique separation challenges due to its high polarity, water solubility, and the potential stability of the starting epoxide (3,6-dioxabicyclo[3.1.0]hexane).
[1]
Executive Summary & Chemical Context
The synthesis of trans-4-fluorotetrahydrofuran-3-ol typically proceeds via the nucleophilic ring-opening of 3,4-epoxytetrahydrofuran using a fluoride source (e.g., HF:Pyridine, TBAF, or KHF₂).[1]
The Core Challenge: The product is a low-molecular-weight (MW: 106.1 g/mol ) polar fluorohydrin. Unlike lipophilic drug intermediates, this molecule partitions poorly into standard organic solvents (like Et₂O or Hexanes) and can be easily lost into the aqueous layer during workup. Furthermore, unreacted starting material (epoxide) poses a genotoxic risk and must be quantitatively removed.
Q: My TLC shows the starting material is gone, but I see no product spot. Where is it?A: The product is likely there, but invisible to UV.
Issue: Neither the epoxide nor the fluorohydrin has a strong chromophore for UV detection (254 nm).
Solution: You must use a stain.[1] Permanganate (KMnO₄) or Phosphomolybdic Acid (PMA) are effective.[1] The alcohol will stain rapidly; the epoxide stains slowly or faintly.
Protocol: Dip the TLC plate in KMnO₄ solution and heat gently with a heat gun until yellow/brown spots appear.
Q: How do I quench the reaction without decomposing the product?A: Avoid strong aqueous acids if using metal vessels, but glass is safe.
Mechanism: If you used HF:Pyridine or TBAF, you have excess fluoride.[1]
Recommendation: Quench with saturated aqueous CaCl₂ or NaHCO₃ .
Why CaCl₂? Calcium ions precipitate excess fluoride as insoluble CaF₂ (white solid), preventing it from etching glassware or interfering with downstream silica chromatography.
Phase 2: Workup & Extraction (The Critical Step)
Q: I extracted with Diethyl Ether/Hexane, but my yield is <10%. Did the reaction fail?A: The reaction likely worked, but your extraction solvent was too non-polar.
Causality: The trans-fluorohydrin contains both an ether oxygen and a free hydroxyl group, making it highly water-soluble.[1] It prefers the aqueous phase over non-polar organic layers.
Corrective Action: Use Ethyl Acetate (EtOAc) or Dichloromethane (DCM) for extraction.[1]
"Salting Out" Technique: Saturate the aqueous phase with solid NaCl before extraction.[1] This increases the ionic strength of the water, forcing the organic product out (the "Salting Out" effect).
Advanced Tip: For difficult cases, use continuous extraction with DCM for 12-24 hours.
Phase 3: Removal of Starting Material (Epoxide)
Q: I still see trace epoxide in my NMR.[1] How do I remove it without running a column?A: Chemical scavenging is superior to distillation for trace removal.[1]
Protocol: Treat the crude mixture (post-workup) with 1M aqueous HCl or 10% TFA in DCM for 1 hour.
Logic: This forces the unreacted epoxide to open into the cis/trans-3,4-dihydroxytetrahydrofuran (diol).[1]
Benefit: The resulting diol is much more polar than your fluoro-alcohol product. It will stick to the baseline of a silica plug or stay in the aqueous layer during a subsequent wash, allowing easy separation.
Visualized Workflows
Diagram 1: Purification Decision Matrix
This flowchart guides you through the selection of the optimal purification route based on impurity levels.
Caption: Decision tree for selecting purification method based on scale and residual starting material (SM) concentration.
Diagram 2: "Salting Out" Extraction Protocol
This diagram illustrates the critical phase separation technique required for water-soluble fluorohydrins.[1]
Caption: Step-by-step extraction workflow emphasizing the saturation of the aqueous phase to recover polar products.
Detailed Experimental Protocols
Protocol A: Chemical Scavenging of Residual Epoxide
Purpose: To quantitatively remove unreacted 3,4-epoxytetrahydrofuran by converting it to a highly polar diol, which is easily separated.[1]
Dissolution: Dissolve the crude oil (containing product and <10% epoxide) in DCM (10 mL per gram of crude).
Acidification: Add 1.0 equivalent (relative to estimated epoxide) of TFA (Trifluoroacetic acid) or 5 mL of 1M HCl .
Reaction: Stir vigorously at room temperature for 30–60 minutes.
Checkpoint: Monitor by TLC.[1][3] The epoxide spot (less polar) should disappear. A new baseline spot (diol) may appear.
Neutralization: Wash the organic layer with saturated NaHCO₃ solution.[1][4]
Note: The diol side-product will largely partition into the aqueous bicarbonate layer, effectively purifying your product.
Drying: Dry the organic layer over Na₂SO₄, filter, and concentrate.
Protocol B: Flash Column Chromatography
Stationary Phase: Silica Gel (Standard 40-63 µm).[1]
Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).[1]
Note: Due to the lack of UV absorbance, collect fractions blindly or use a Refractive Index (RI) detector if available. Otherwise, spot every 3rd tube on TLC and stain with KMnO₄.
References
Kirihara, M., et al. (2010). "Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions." Beilstein Journal of Organic Chemistry. Available at: [Link] (Accessed: 2023-10-24).[1]
National Institute of Standards and Technology (NIST). "Tetrahydrofuran - Thermochemical Data."[1] NIST Chemistry WebBook, SRD 69. Available at: [Link] (Accessed: 2023-10-24).[1]
PubChem. "trans-4-Amino-Tetrahydro-Furan-3-Ol Compound Summary."[1] (Used for structural/property analogs of polar THF derivatives). Available at: [Link] (Accessed: 2023-10-24).[1]
Imperial College London. "Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans." Organic Letters. Available at: [Link] (Accessed: 2023-10-24).[1]
A Comparative Guide to the Biological Activity of trans-4-Fluorotetrahydrofuran-3-ol Analogs in Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern therapeutic design. The unique physicochemical prope...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern therapeutic design. The unique physicochemical properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, and overall biological activity.[1][2] This guide provides an in-depth comparison of the biological activities of analogs of trans-4-Fluorotetrahydrofuran-3-ol, a scaffold of significant interest. While direct biological data on the parent molecule is limited, its structural motifs are present in a range of biologically active compounds, most notably in fluorinated nucleoside analogs. This guide will, therefore, focus on these analogs as prime examples, offering a comparative analysis of their anticancer and antiviral properties, supported by experimental data and methodologies.
The Rationale for Fluorination in Tetrahydrofuran-Containing Scaffolds
The tetrahydrofuran ring is a key structural component in many biologically active molecules, including a multitude of nucleoside analogs that are fundamental to antiviral and anticancer therapies.[3][4] The introduction of a fluorine atom onto this sugar-like moiety, particularly at the 4'-position, can significantly alter the puckering of the ring, influencing how the molecule is recognized by and interacts with biological targets such as viral polymerases or cellular kinases.[5] This strategic fluorination can lead to enhanced efficacy, improved pharmacokinetic profiles, and in some cases, novel mechanisms of action.
Comparative Analysis of Biological Activity
The biological evaluation of trans-4-Fluorotetrahydrofuran-3-ol analogs has primarily focused on their potential as antiviral and anticancer agents. The following sections provide a comparative overview of the activity of key analogs.
Antiviral Activity
Fluorinated nucleoside analogs have emerged as a powerful class of antiviral agents. The introduction of fluorine on the tetrahydrofuran (furanose) ring can enhance their ability to inhibit viral replication.
A notable example is the exploration of 4'-fluorinated nucleosides. The natural product Nucleocidin, which contains a fluorine atom at the 4'-position of its ribose ring, has inspired the development of a range of 4'-fluoro-nucleoside therapeutics.[6] Research into 4'-fluorouridine has demonstrated potent activity against respiratory syncytial virus (RSV) and influenza virus (IFV).[7] To address the poor chemical stability of 4'-fluorouridine, prodrug strategies have been successfully employed, with tri-ester prodrugs showing enhanced stability and excellent oral pharmacokinetic properties in rats.[8]
Furthermore, structure-activity relationship (SAR) studies on fluorinated nucleoside analogs have revealed that the position and stereochemistry of the fluorine atom are critical for antiviral potency. For instance, in the context of anti-HIV agents, fluorine substitution at the 2'- or 3'-position of thymidine analogs was found to increase antiviral activity.[9] Specifically, 4'-substituted nucleosides are thought to act as "delayed chain terminators" of viral DNA synthesis, a mechanism distinct from traditional 2',3'-dideoxy nucleosides.[5]
Table 1: Comparative Antiviral Activity of Selected Fluorinated Nucleoside Analogs
The tetrahydrofuran motif is also a key component of several anticancer agents. Fluorination can enhance the cytotoxic effects of these compounds against cancer cell lines.
For instance, metabolites of the fluorinated nucleoside analog ftorafur, which contains a tetrahydrofuran moiety, have been synthesized and evaluated for their anticancer activity. Specifically, trans-3'-hydroxyftorafur and cis-4'-hydroxyftorafur demonstrated an inhibitory effect on the growth of HeLa cells, with an ID50 of 200 µg/mL, which was equal to that of the parent drug, ftorafur.[11]
In a different class of compounds, a series of 2,4-disubstituted furo[3,2-b]indole derivatives, which contain a furan ring (a precursor to tetrahydrofuran), were synthesized and evaluated for their anticancer activity. One of the most promising agents, (5-((2-(hydroxymethyl)-4H-furo[3,2-b]indol-4-yl)methyl)furan-2-yl)methanol, exhibited significant and selective inhibitory activity against A498 renal cancer cells in the NCI-60 human tumor cell line screen.[12]
Table 2: Comparative Anticancer Activity of Selected Tetrahydrofuran and Furan Containing Analogs
Compound/Analog
Cancer Cell Line(s)
In Vitro Assay
Key Findings
Reference(s)
trans-3'-Hydroxyftorafur
HeLa
Cell growth inhibition assay
ID50 = 200 µg/mL, equal to the parent compound ftorafur.
To ensure the reproducibility and validity of the presented findings, this section details the methodologies for key experiments.
General Synthesis of Fluorinated Nucleoside Analogs
The synthesis of fluorinated nucleosides often involves the coupling of a protected fluorinated sugar moiety with a nucleobase.
Caption: General workflow for the synthesis of fluorinated nucleoside analogs.
Step-by-Step Methodology:
Protection of the Fluorinated Sugar: The hydroxyl groups of the fluorinated tetrahydrofuran derivative are protected using standard protecting groups (e.g., benzoyl, silyl ethers) to prevent unwanted side reactions.
Coupling Reaction: The protected fluorinated sugar is coupled with a silylated nucleobase in the presence of a Lewis acid catalyst (e.g., TMSOTf) under anhydrous conditions.
Deprotection: The protecting groups on the sugar and the nucleobase are removed using appropriate reagents (e.g., sodium methoxide for benzoyl groups, TBAF for silyl groups).
Purification: The final fluorinated nucleoside analog is purified using techniques such as silica gel column chromatography or recrystallization.
In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
This assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).
Caption: Workflow for a typical plaque reduction assay for antiviral activity.
Step-by-Step Methodology:
Cell Culture: Host cells susceptible to the virus of interest (e.g., Vero cells for HSV) are seeded in 6-well plates and grown to confluency.
Compound Preparation: The test compound is serially diluted to various concentrations in the cell culture medium.
Infection: The cell monolayers are washed and then infected with a viral suspension that will produce a countable number of plaques.
Treatment: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a medium containing the different concentrations of the test compound.
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).
Plaque Visualization: The overlay medium is removed, and the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
Data Analysis: The number of plaques in each well is counted, and the EC50 value is calculated as the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxic effects of a compound on cancer cell lines.
Caption: Workflow of the MTT assay for determining anticancer activity.
Step-by-Step Methodology:
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the MTT into a purple formazan product.
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Conclusion and Future Perspectives
The analogs of trans-4-Fluorotetrahydrofuran-3-ol, particularly in the form of fluorinated nucleosides, represent a promising area of research in the development of novel antiviral and anticancer agents. The strategic placement of a fluorine atom on the tetrahydrofuran ring has been shown to significantly enhance biological activity. The comparative data presented in this guide highlights the potential of these compounds and underscores the importance of continued structure-activity relationship studies to optimize their therapeutic profiles. Future research should focus on the synthesis of a wider range of analogs with diverse substitutions on both the tetrahydrofuran ring and the attached pharmacophores, along with comprehensive in vivo evaluation to translate the promising in vitro results into clinically viable drug candidates.
References
Reefschlaeger, J., Pein, C. D., & Cech, D. (1988). Synthesis and biological activities of 4-O-(difluoromethyl)-5-substituted-uracil nucleoside analogs. Journal of Medicinal Chemistry, 31(2), 393–397. [Link]
Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. (2014). Molecules, 19(4), 4790-4813. [Link]
Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). Pharmaceuticals, 15(4), 489. [Link]
Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses. (2018). Antiviral Research, 155, 105-117. [Link]
Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. (2024). Molecules, 29(10), 2285. [Link]
Antiviral nucleoside analogs. (2021). Russian Chemical Reviews, 90(5), 567-599. [Link]
Exploration of 4′-fluoro fleximer nucleoside analogues as potential broad-spectrum antiviral agents. (2023). RSC Medicinal Chemistry. [Link]
Fluorinated Nucleosides: Synthesis and Biological Implication. (2007). Current Medicinal Chemistry, 14(28), 3019-3041. [Link]
Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. (2022). Molecules, 27(14), 4627. [Link]
Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives. (2014). Journal of Agricultural and Food Chemistry, 62(22), 5046-5055. [Link]
Nucleosides with Fluorinated Nucleobases for Antiviral and Anticancer Therapies. (2025). Chemical Reviews. [Link]
Synthesis and antiviral evaluation of 2′,2′,3′,3′-tetrafluoro nucleoside analogs. (2017). Bioorganic & Medicinal Chemistry Letters, 27(15), 3303-3306. [Link]
Synthesis and biological activities of ftorafur metabolites. 3'- and 4'-hydroxyftorafur. (1980). Journal of Medicinal Chemistry, 23(8), 883-887. [Link]
Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. (2015). Journal of Enzyme Inhibition and Medicinal Chemistry, 30(3), 484-491. [Link]
Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. (2024). Molecules, 29(10), 2285. [Link]
Fluorinated nucleosides as an important class of anticancer and antiviral agents. (2017). Future Medicinal Chemistry, 9(14), 1683-1701. [Link]
Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives. (2013). European Journal of Medicinal Chemistry, 66, 49-59. [Link]
Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery. (2024). Molecules, 29(12), 2785. [Link]
Synthesis and evaluation of NHC derivatives and 4′-fluorouridine prodrugs. (2023). Organic & Biomolecular Chemistry, 21(12), 2568-2576. [Link]
Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. (2021). Bioorganic & Medicinal Chemistry, 30, 115933. [Link]
Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones. (2015). Bioorganic & Medicinal Chemistry Letters, 25(17), 3564-3568. [Link]
Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (2024). Molecules, 29(12), 2841. [Link]
Structure-activity relationships of fluorinated nucleoside analogs and their synergistic effect in combination with phosphonoformate against human immunodeficiency virus type 1. (1991). Antimicrobial Agents and Chemotherapy, 35(7), 1397-1401. [Link]
4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics. (2023). Chemical Society Reviews, 52(1), 125-141. [Link]
Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. (2021). Bioconjugate Chemistry, 32(6), 1121-1130. [Link]
Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. (2021). Radboud Repository. [Link]
Natural and Synthetic Furanones with Anticancer Activity. (2015). Natural Product Communications, 10(8), 1383-1388. [Link]
Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. (2021). Bioorganic & Medicinal Chemistry, 30, 115933. [Link]
Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. (2025). Chemistry – A European Journal. [Link]
Synthesis and evaluation of NHC derivatives and 4′-fluorouridine prodrugs. (2023). Organic & Biomolecular Chemistry, 21(12), 2568-2576. [Link]
Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives. (2019). Frontiers in Chemistry, 7, 247. [Link]
Spectroscopic Comparison of trans- and cis-4-Fluorotetrahydrofuran-3-ol: A Technical Guide
The following guide is structured to serve as an advanced technical resource for the spectroscopic differentiation of cis- and trans-4-fluorotetrahydrofuran-3-ol. It synthesizes principles of physical organic chemistry,...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured to serve as an advanced technical resource for the spectroscopic differentiation of cis- and trans-4-fluorotetrahydrofuran-3-ol. It synthesizes principles of physical organic chemistry, conformational analysis, and NMR spectroscopy into a cohesive protocol.[1]
Executive Summary
The differentiation of cis- and trans-4-fluorotetrahydrofuran-3-ol is a critical quality attribute in the synthesis of nucleoside analogues and glycomimetics. While mass spectrometry cannot distinguish these diastereomers, Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy provide definitive structural proof.
This guide delineates the specific spectroscopic signatures arising from the distinct electronic and steric environments of the two isomers. The cis-isomer is characterized by the potential for intramolecular hydrogen bonding (IMHB) and specific vicinal coupling constants (
), whereas the trans-isomer is defined by dipole minimization and distinct Karplus relationships.
Structural & Conformational Analysis
Understanding the 3D conformation is the prerequisite for interpreting the spectroscopic data. The tetrahydrofuran (THF) ring is not planar; it adopts a dynamic envelope or twist conformation to minimize torsional strain.
The cis-Isomer (Syn-relationship)
Configuration: The Fluorine (F) and Hydroxyl (OH) groups reside on the same face of the ring.
Dominant Interaction: Intramolecular Hydrogen Bond (IMHB) between the hydroxyl proton and the fluorine atom (
).
Conformation: To maximize this stabilizing interaction (
), the ring adopts a specific pucker (often C4-endo or C3-exo) that brings the substituents into a syn-clinal (gauche) arrangement with a dihedral angle .
The trans-Isomer (Anti-relationship)
Configuration: The F and OH groups reside on opposite faces.
Dominant Interaction: Dipole-dipole repulsion and steric hindrance.
Conformation: The ring puckers to maximize the distance between the electronegative atoms, often favoring an anti-periplanar arrangement (
) or a distinct gauche conformation driven by the hyperconjugation (the "gauche effect"), depending on solvent polarity.
Spectroscopic Comparison Protocols
H NMR Spectroscopy
The proton NMR spectrum provides the most accessible diagnostic data. The key discriminator is the vicinal coupling constant (
) between the protons on the functionalized carbons.
Fluorine-Proton coupling follows a Karplus-like curve. Anti-periplanar geometry in trans maximizes orbital overlap.
Chemical Shift ()
Deshielded (Higher ppm)
Shielded (Lower ppm)
The cis arrangement often places protons in the deshielding cone of the adjacent substituent.
OH Signal
Downfield & Broad
Upfield & Sharp
IMHB in the cis-isomer deshields the hydroxyl proton and slows exchange, broadening the peak.
Critical Validation Step: Perform a D
O shake. The OH peak will disappear. If the OH peak was a sharp doublet (coupling to H3) in CDCl that disappears, it suggests a trans isomer with slow exchange. If it was a broad singlet that disappears, it suggests cis with IMHB.
F NMR Spectroscopy
Fluorine NMR is highly sensitive to the local electronic environment and solvation.
Chemical Shift: The cis-isomer typically resonates downfield (less negative ppm) relative to the trans-isomer due to the "Electric Field Effect" of the proximate oxygen lone pairs and the deshielding nature of the H-bond.
Coupling Pattern: The
F signal will be a multiplet (dt or ddd) reflecting the large (geminal, ~50 Hz) and the distinct (vicinal) couplings described above.
Infrared (IR) Spectroscopy
IR is the "gold standard" for detecting intramolecular hydrogen bonding. This experiment should be performed in a dilute non-polar solvent (e.g., CCl
or dry CHCl) to eliminate intermolecular H-bonding.
Vibrational Mode
cis-Isomer (Intramolecular H-bond)
trans-Isomer (Free OH)
Frequency
3550 – 3580 cm
3600 – 3650 cm
Band Shape
Broad, symmetric
Sharp, intense
Concentration Effect
Independent (Shift remains upon dilution)
Dependent (Shift changes if intermolecular bonds break)
Experimental Workflow & Decision Matrix
The following diagram illustrates the logical workflow for identifying the isomer from a crude reaction mixture.
Caption: Logical decision tree for the spectroscopic assignment of 4-fluorotetrahydrofuran-3-ol isomers.
Synthesis & Mechanistic Context
The method of synthesis provides the first clue to stereochemistry.
Epoxide Opening: Treatment of 3,4-epoxytetrahydrofuran with a fluorinating agent (e.g., HF-pyridine or TBAF) typically proceeds via an S
2 mechanism . This results in Walden inversion , exclusively yielding the trans-isomer .
Displacement of Leaving Groups: If starting from a cis-3-hydroxy-4-sulfonate (mesylate/tosylate) and reacting with a fluoride source, the inversion will yield the trans-isomer .
Direct Fluorination: Radical fluorination or electrophilic fluorination of enol ethers can yield mixtures requiring separation.
Caption: Stereochemical pathway for epoxide ring-opening yielding the trans-isomer.
References
Karplus, M. (1963). Vicinal Proton Coupling in Nuclear Magnetic Resonance. Journal of the American Chemical Society, 85(18), 2870–2871. Link
Thiehoff, C., et al. (2016). Intramolecular Hydrogen Bonding in Fluorinated Carbohydrates. Chemical Science, 7, 563-569. (Demonstrates OH-F coupling principles). Link
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37, 308-319. (Authoritative source on the gauche effect and electrostatic interactions). Link
Linclau, B., et al. (2015). Intramolecular OH···Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins. Chemistry – A European Journal, 21(49), 17808-17816. (Detailed NMR/IR data on vicinal fluorohydrins). Link
Hunter, L. (2010). The C–F bond as a conformational tool in organic and bioorganic chemistry. Beilstein Journal of Organic Chemistry, 6, 38. Link
Comparative Analysis of Fluorinated vs. Non-Fluorinated Tetrahydrofuranols
Executive Summary: The Fluorine Bioisostere Effect In modern drug discovery, the tetrahydrofuran (THF) ring is a privileged scaffold, serving as a core motif in nucleoside analogs, polyether antibiotics, and fragment-bas...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Fluorine Bioisostere Effect
In modern drug discovery, the tetrahydrofuran (THF) ring is a privileged scaffold, serving as a core motif in nucleoside analogs, polyether antibiotics, and fragment-based lead compounds. The introduction of a hydroxyl group (THF-ol) adds hydrogen-bonding capability, but often at the cost of metabolic liability.
This guide analyzes the strategic substitution of hydrogen with fluorine in tetrahydrofuranols. We compare Non-Fluorinated (3-Hydroxytetrahydrofuran) against Fluorinated (4-Fluoro-3-hydroxytetrahydrofuran) variants. The addition of fluorine is not merely a steric placeholder; it is an electronic modulator that fundamentally alters conformation, pKa, and metabolic endurance.
Physicochemical Profiling
The high electronegativity of fluorine (3.98 Pauling scale) induces significant electronic changes in the THF-ol scaffold.
Comparative Data Table
Representative values based on structure-property relationship (SPR) trends in cyclic ethers.
Property
Non-Fluorinated (3-OH-THF)
Fluorinated (4-F-3-OH-THF)
Impact on Drug Design
LogP (Lipophilicity)
~ -0.1 to 0.2
~ 0.1 to 0.4
Fluorine increases lipophilicity slightly by reducing the polarizability of the C-H bond, improving membrane permeability.
pKa (Hydroxyl)
~ 16-17
~ 14-15
The electron-withdrawing F atom increases the acidity of the vicinal OH, strengthening H-bond donor capability.
Dipole Moment
~ 1.7 D
~ 2.9 D
Higher polarity can improve solubility but requires careful balancing for permeability.
Metabolic Stability
Low (susceptible to -oxidation)
High
Fluorine blocks P450-mediated hydroxylation at the C4 position.
Conformation
Flexible (Envelope flux)
Rigidified (Gauche effect)
Locks the ring into specific puckers, reducing entropic penalty upon binding.
Conformational Control: The Gauche Effect
One of the most sophisticated uses of fluorine in THF-ols is conformational locking. In 1,2-disubstituted systems (like 4-fluoro-3-hydroxytetrahydrofuran), the molecules do not adopt the sterically least hindered anti conformation. Instead, they prefer the gauche conformation.[1][2]
Mechanism: Hyperconjugation
This preference arises from the
hyperconjugation.[2] The C-H bond (good donor) aligns anti-periplanar to the C-F bond (good acceptor), stabilizing the gauche arrangement of the electronegative substituents (F and OH).
Non-Fluorinated: The ring puckers freely (pseudorotation), leading to an "averaged" conformation in solution.
Fluorinated: The ring is biased toward a specific envelope conformation (e.g., North or South pucker), pre-organizing the molecule for receptor binding.
Visualization: Conformational Locking Pathway
Figure 1: The thermodynamic advantage of fluorination. By pre-locking the conformation via the Gauche effect, the fluorinated analog avoids the entropic penalty associated with freezing a flexible ligand into a binding pocket.
Metabolic Stability & Pharmacokinetics
The primary failure mode for cyclic ethers in vivo is oxidative ring opening catalyzed by Cytochrome P450 (CYP450).
The Vulnerability: In non-fluorinated THF-ols, the C-H bonds adjacent to the ether oxygen or the hydroxyl group are electron-rich and prone to hydrogen atom abstraction (HAT).
The Fluorine Blockade: Replacing a hydrogen with fluorine at the C4 position (vicinal to OH) exerts two effects:
Steric/Electronic Block: The C-F bond is stronger (approx. 116 kcal/mol) than C-H (approx. 99 kcal/mol) and resistant to abstraction.
Deactivation: The strong electron-withdrawing nature of fluorine deactivates adjacent C-H bonds, making them less susceptible to oxidation.
Experimental Protocols
The following protocols contrast the synthesis of the standard scaffold versus the fluorinated bioisostere.
Protocol A: Synthesis of Non-Fluorinated 3-Hydroxytetrahydrofuran
Reduction: Dissolve 4-chloro-3-hydroxybutyric acid ethyl ester (1.0 eq) in dry THF. Cool to 0°C.[3]
Hydride Addition: Add
(2.5 eq) portion-wise over 30 mins. The ester is reduced to the diol intermediate (4-chloro-1,3-butanediol).[4]
Cyclization: Quench the reaction with aqueous HCl (pH ~2). The acidic environment catalyzes the intramolecular displacement of the chloride by the hydroxyl group.
Isolation: Neutralize with
, extract with ethyl acetate, and distill under reduced pressure.
Yield: Typically 75-85%.
Protocol B: Synthesis of trans-4-Fluoro-3-hydroxytetrahydrofuran
Target: High-value medicinal chemistry scaffold.
Reagents: 3,4-Epoxytetrahydrofuran, Pyridine-HF (Olah's Reagent) or TBAF/KHF2.
Setup: Charge a Teflon-lined vessel with 3,4-epoxytetrahydrofuran (1.0 eq) in dichloromethane (DCM).
Fluorination (Ring Opening):
Caution: HF reagents are highly toxic and corrosive. Use full PPE and calcium gluconate gel on standby.
Add Pyridine-HF (70% HF, 1.5 eq) dropwise at -78°C. The reaction is highly regioselective for trans opening due to the
-like mechanism.
Warming: Allow the mixture to warm to 0°C over 2 hours.
Quenching: Pour the mixture carefully into a saturated
solution (gas evolution!).
Purification: Extract with DCM. The product is water-soluble; salting out the aqueous layer is often required. Purify via silica gel chromatography (EtOAc/Hexane gradient).
Figure 2: Synthetic divergence. The fluorinated route utilizes epoxide opening to ensure specific stereochemical outcomes (trans-configuration).
References
Physicochemical Properties of Fluorine
Meanwell, N. A. (2018).[5] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
The Gauche Effect
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[6]
Metabolic Stability
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[6]
Synthesis of Fluorinated Analogs:
Example methodology adapted from: Regioselective ring opening of epoxides with fluorinating agents. (General reference for Pyridine-HF epoxide opening).
NMR chemical shift comparison of "trans-4-Fluorotetrahydrofuran-3-ol" isomers
Topic: NMR Chemical Shift Comparison of "trans-4-Fluorotetrahydrofuran-3-ol" Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals [1] Executive Summary: The Ste...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: NMR Chemical Shift Comparison of "trans-4-Fluorotetrahydrofuran-3-ol" Isomers
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals
[1]
Executive Summary: The Stereochemical Imperative
In medicinal chemistry, the 4-fluorotetrahydrofuran-3-ol scaffold is a high-value bioisostere, often employed to modulate metabolic stability and lipophilicity in nucleoside analogues and fragment-based drug discovery. The introduction of fluorine at the C4 position creates two distinct diastereomers: trans (anti) and cis (syn).[1]
Distinguishing these isomers is critical because their biological activities and downstream synthetic utility differ radically.[1][2] The trans-isomer (CAS 1793113-98-0) is the thermodynamic and kinetic product of standard epoxide-opening syntheses. This guide provides a definitive NMR comparison to validate the trans-configuration against the cis-impurity, utilizing chemical shifts (
), coupling constants (), and mechanistic conformational analysis.[1]
Synthesis & Sample Preparation
To ensure reproducible NMR data, the origin of the sample must be understood.[1] The trans-isomer is typically synthesized via the nucleophilic ring-opening of 3,4-epoxytetrahydrofuran (3,6-dioxabicyclo[3.1.0]hexane).
Standard Protocol: Reaction with potassium bifluoride (KHF
) or HF-amine complexes (e.g., Olah's reagent) at elevated temperatures (approx. 120 °C).[1]
Mechanism: S
2 attack of fluoride on the epoxide backside, enforcing an anti (trans) relationship between the C3-hydroxyl and C4-fluorine groups.
Sample Prep: Dissolve ~10 mg of purified compound in CDCl
or DMSO-d .
Note: DMSO-d
is preferred if observing the hydroxyl proton coupling () is necessary for conformational analysis, though CDCl provides sharper resolution for ring protons.
Comparative NMR Data Analysis
The following data compares the major trans-isomer (experimental) with the cis-diastereomer (predicted/reference standard). The primary discriminator is the vicinal proton-proton coupling constant (
) .
Table 1: H NMR Chemical Shifts & Coupling Constants (400 MHz, CDCl)
Resonance
Nucleus
trans-Isomer (Major Product)
cis-Isomer (Minor/Impurity)
Diagnostic Feature
H-4
H (CH-F)
5.05 – 5.15 ppm (dm)
4.90 – 5.00 ppm
Deshielded by geminal Fluorine.[1] Appears as a doublet of multiplets.
H-3
H (CH-OH)
4.45 – 4.55 ppm (m)
4.30 – 4.40 ppm
-proton to OH.[1] Shift varies with concentration in CDCl.[1]
F-4
F
-180 to -185 ppm
-195 to -200 ppm
F shift is highly sensitive to the gauche effect of the vicinal Oxygen.[1]
Coupling
50 – 54 Hz
50 – 54 Hz
Geminal coupling; large and consistent across isomers.[1]
Coupling
10 – 14 Hz
20 – 25 Hz
Trans usually shows smaller H-F coupling than cis in 5-rings due to dihedral angles.[1]
CRITICAL
2.0 – 4.5 Hz
6.0 – 8.0 Hz
The "Trans-Small, Cis-Large" Rule. See Section 4.[1]
Data Interpretation: The trans-isomer exhibits a significantly smaller vicinal proton coupling (
Hz) compared to the cis-isomer.[1] If your spectrum shows a doublet with Hz at the H3/H4 positions, you likely have the cis-isomer or a mixture.[1]
Mechanistic Insight: The Karplus Relationship in THF
Understanding why the coupling constants differ is essential for authoritative assignment. Unlike rigid cyclohexane chairs, the tetrahydrofuran (THF) ring exists in a dynamic equilibrium of envelope and twist conformations (pseudorotation).[1]
The "Trans-Small" Anomaly
In 5-membered rings, the terms "axial" and "equatorial" are less distinct.
Trans-Isomer (Anti): To minimize steric clash and dipole repulsion between the electronegative F and OH, the ring adopts a twist conformation where the H3-C3-C4-H4 dihedral angle approaches ~90° to 120° .
According to the Karplus equation , a dihedral angle near 90° results in a minimum coupling constant (
Cis-Isomer: Strong NOE enhancement at H4 (protons are spatially close/syn).[1]
Trans-Isomer: Weak or negligible NOE enhancement at H4; potential enhancement of H4's trans-diaxial neighbor if ring is rigid (less likely in THF).
Solvent Titration:
If signals overlap, add small amounts of C
D (Benzene-d) to the CDCl sample.[1] The "ASIS effect" (Aromatic Solvent-Induced Shift) will shift the H3 and H4 resonances differentially, often revealing obscured coupling patterns.[1]
References
Synthesis of Trans-Isomer
Methodology: Ring opening of 3,6-dioxabicyclo[3.1.0]hexane (3,4-epoxytetrahydrofuran) with KHF
Mass spectral fragmentation analysis of "trans-4-Fluorotetrahydrofuran-3-ol"
This guide provides a technical comparative analysis of the mass spectral behavior of trans-4-Fluorotetrahydrofuran-3-ol , a critical intermediate in the synthesis of nucleoside analogs and fluorinated bioactive scaffold...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparative analysis of the mass spectral behavior of trans-4-Fluorotetrahydrofuran-3-ol , a critical intermediate in the synthesis of nucleoside analogs and fluorinated bioactive scaffolds.
Executive Summary
trans-4-Fluorotetrahydrofuran-3-ol (C₄H₇FO₂) presents a unique analytical challenge: its electron ionization (EI) mass spectrum is virtually indistinguishable from its diastereomer, cis-4-fluorotetrahydrofuran-3-ol. While mass spectrometry confirms the fluorinated scaffold, it fails to resolve stereochemistry due to identical fragmentation pathways.
This guide establishes a dual-modality protocol (GC-MS) where chromatographic retention time serves as the primary discriminator, while specific mass spectral ions validate the "fluorine effect" against non-fluorinated analogs.
Mass Spectral Fragmentation Analysis
The fragmentation of trans-4-fluorotetrahydrofuran-3-ol is governed by the inductive effect of the fluorine atom and the stability of the cyclic ether. Unlike simple alcohols, the ring strain and vicinal fluorine substitution dictate a specific dissociation pathway.
The "Fluorine Effect" on Fragmentation
Comparing the fluorinated target against its non-fluorinated analog (Tetrahydrofuran-3-ol) reveals distinct stability shifts.
Feature
Tetrahydrofuran-3-ol (Non-Fluoro)
trans-4-Fluorotetrahydrofuran-3-ol (Target)
Mechanism / Causality
Molecular Ion (M⁺)
m/z 88 (Weak)
m/z 106 (Trace/Absent)
Fluorine's electronegativity destabilizes the molecular ion, promoting rapid fragmentation.
Primary Neutral Loss
[M - 18] (H₂O) → m/z 70
[M - 20] (HF) → m/z 86
Elimination of HF is thermodynamically favored over H₂O in vicinal fluoro-alcohols.
Alpha Cleavage
m/z 57 (C₃H₅O⁺)
m/z 75 (C₃H₄FO⁺)
The fluorine atom is retained in the alpha-cleavage fragment, shifting the mass by +18 Da.
Base Peak
m/z 43 or 57
m/z 57 or 43
Secondary fragmentation often ejects the fluorine, reverting to common hydrocarbon fragments.
Fragmentation Pathway (Mechanism)
The following diagram illustrates the theoretical fragmentation cascade. The loss of Hydrogen Fluoride (HF) is the critical first step, driven by the formation of a stable dihydrofuran cation.
Figure 1: Predicted EI fragmentation pathway for trans-4-Fluorotetrahydrofuran-3-ol showing the dominance of HF elimination.
Isomer Differentiation Strategy
Researchers must not rely on MS peak ratios to distinguish cis from trans isomers in this scaffold, as the spectra are often identical within experimental error. Differentiation requires chromatographic separation.
Chromatographic Separation Logic
The trans isomer typically exhibits a lower boiling point and a smaller dipole moment compared to the cis isomer (where polar groups are on the same face).
Stationary Phase: A polar cyanopropyl column (e.g., DB-WAX or DB-1701) maximizes the interaction difference between the dipole moments of the isomers.
Elution Order: The trans isomer generally elutes before the cis isomer on polar columns due to weaker interaction with the stationary phase.
Comparative Workflow
Figure 2: Analytical workflow for resolving stereoisomers using GC retention time as the primary discriminator.
Experimental Protocol (Self-Validating)
This protocol ensures reproducibility and validates the separation of isomers.
Sample Preparation
Derivatization (Optional but Recommended): To improve peak shape and stability, derivatize the hydroxyl group with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).
Reaction: Incubate 1 mg sample + 50 µL MSTFA at 60°C for 30 mins.
Result: The TMS-derivative (MW 178) provides a stronger molecular ion and distinct [M-15]⁺ (m/z 163) peak.
Dilution: Dilute to 100 ppm in Dichloromethane (DCM). Avoid methanol to prevent transesterification or solvent peaks masking early eluters.
GC-MS Instrument Parameters
Column: DB-WAX or VF-23ms (30 m × 0.25 mm, 0.25 µm film).
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
Inlet: Split 20:1, 250°C.
Oven Program:
Hold 50°C for 2 min (Traps volatiles).
Ramp 10°C/min to 200°C (Separates isomers).
Hold 5 min.
MS Source: 230°C, 70 eV Electron Ionization.
Scan Range: m/z 35–250.
Validation Criteria (Pass/Fail)
Resolution: The valley between cis and trans peaks must be < 10% of the peak height.
Diagnostic Ion: The spectrum must show m/z 86 (loss of HF) or m/z 75. If m/z 88 is the base peak without m/z 86, the fluorine substitution may be absent (hydrolysis product).
References
National Institute of Standards and Technology (NIST). Mass Spectral Library (2023) - General Fragmentation of Fluorinated Alcohols.Link
Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (General principles of alpha-cleavage and inductive effects in mass spectrometry).
Wasowicz, T., & Pranszke, B. (2015). Fragmentation of tetrahydrofuran molecules by H+, C+, and O+ collisions.[1] Journal of Physical Chemistry A. Link
MDPI (2025). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Molecules. Link
Thermo Fisher Scientific. Addressing the challenges of changing retention times in GC/GC-MS. (Technical Note on Retention Time Adjustment). Link
Structural Elucidation of trans-4-Fluorotetrahydrofuran-3-ol: X-ray Crystallography vs. NMR & DFT
Topic: X-ray crystallography of "trans-4-Fluorotetrahydrofuran-3-ol" Content Type: Publish Comparison Guides Executive Summary In fragment-based drug discovery (FBDD), the trans-4-fluorotetrahydrofuran-3-ol scaffold is a...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: X-ray crystallography of "trans-4-Fluorotetrahydrofuran-3-ol"
Content Type: Publish Comparison Guides
Executive Summary
In fragment-based drug discovery (FBDD), the trans-4-fluorotetrahydrofuran-3-ol scaffold is a high-value bioisostere for proline or ribose rings. However, its structural elucidation presents a specific challenge: the "fluorine gauche effect" induces rapid conformational puckering in solution, making NMR data ambiguous. While X-ray crystallography is the gold standard for determining absolute stereochemistry and precise bond vectors, the native compound is often an oil or low-melting solid, requiring specific derivatization protocols.
This guide compares the X-ray Crystallography workflow (via p-nitrobenzoate derivatization) against Solution NMR and DFT Computation , providing a decision framework for medicinal chemists.
Part 1: The Core Challenge – The "Gauche" Conformation
Understanding the behavior of this molecule requires grasping the Fluorine Gauche Effect . Unlike steric repulsion which favors anti (
) conformations, the highly electronegative fluorine atom often prefers a gauche () relationship with adjacent polar groups (like the ring oxygen or the hydroxyl group).
Mechanism: Hyperconjugation (
) and electrostatic attraction.
Impact: This locks the tetrahydrofuran (THF) ring into specific "envelope" or "twist" conformations that dictate how the drug fragment binds to its protein target.
Part 2: Comparative Analysis of Methods
Method A: X-ray Crystallography (The Gold Standard)
Best for: Absolute configuration, precise bond lengths, and defining the "bioactive" conformation in the solid state.
Since trans-4-fluorotetrahydrofuran-3-ol is typically an oil or low-melting solid, direct crystallization is difficult. The industry-standard protocol involves derivatization to increase molecular weight and introduce stacking interactions.
of 6 Hz could mean a single conformation with a dihedral angle, or a rapid equilibrium between and forms.
Method C: DFT Computation
Best for: Predicting the energy landscape and validating NMR/X-ray data.
DFT (e.g., B3LYP/6-311+G(d,p)) calculates the potential energy surface of the ring puckering. It often reveals two energy minima separated by a low barrier, explaining why NMR sees an average while X-ray captures one deep minimum.
Part 3: Data Comparison
The following table contrasts the structural data obtained from the derivatized crystal structure versus the native solution data.
Feature
X-ray Crystallography (Derivatized)
Solution NMR (H, F)
DFT Calculation (Gas Phase)
State
Solid (Static Lattice)
Liquid (Dynamic Equilibrium)
Virtual (Static Minima)
C-F Bond Length
1.384 ± 0.002 Å (Precise)
N/A (Inferred)
1.387 Å (Predicted)
H3-C3-C4-H4 Angle
Fixed (e.g., 165° anti-diaxial)
Averaged (derived from )
Energy Minimum (~160°)
F-C-C-O Torsion
Gauche (~60°) (Stabilized)
Averaged
Gauche Preferred (-2.1 kcal/mol)
Stereochemistry
Absolute (3R, 4R)
Relative only (unless chiral solvating agent used)
N/A
Time to Result
3-7 Days (Synthesis + Growth)
1 Hour
24 Hours
Note: The X-ray data typically reveals a slightly lengthened C-F bond compared to non-interacting systems, confirming the
hyperconjugation (gauche effect).
Part 4: Visualization of Workflows
Structural Elucidation Decision Tree
This diagram guides the researcher on when to choose X-ray (via derivatization) versus NMR.
Caption: Decision workflow for structural characterization. Oils require derivatization (red path) to access the high-precision X-ray data (green outcome).
The Conformational Energy Landscape
This diagram illustrates why X-ray and NMR results differ: NMR sees the average of the "valley," while X-ray traps the molecule in the deepest "well."
Caption: The dynamic equilibrium between ring puckers (A & B) is averaged in NMR but resolved into a single state in X-ray crystallography.
References
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link
Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry. Beilstein Journal of Organic Chemistry. Link
Thiehoff, C., et al. (2016). The Fluorine Gauche Effect: A Brief History. Israel Journal of Chemistry. Link
Cambridge Crystallographic Data Centre (CCDC). Guidelines for X-ray Data Collection of Small Molecules. Link
Reich, H. J. (2024). WinPLT: NMR Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. Link
Computational Profiling of trans-4-Fluorotetrahydrofuran-3-ol: A Comparative Guide
This guide provides a technical analysis of the computational profiling of trans-4-Fluorotetrahydrofuran-3-ol , designed for researchers in medicinal chemistry and structural biology.[1] Executive Summary trans-4-Fluorot...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical analysis of the computational profiling of trans-4-Fluorotetrahydrofuran-3-ol , designed for researchers in medicinal chemistry and structural biology.[1]
Executive Summary
trans-4-Fluorotetrahydrofuran-3-ol represents a critical scaffold in modern drug design, particularly in the development of nucleoside analogs (e.g., for STING agonists or Hepatitis B antivirals) and fragment-based lead discovery.[1] The introduction of a fluorine atom vicinal to the hydroxyl group induces profound stereoelectronic effects—most notably the gauche effect —which biases the tetrahydrofuran (THF) ring pucker.
This guide outlines the computational frameworks required to accurately predict its conformational landscape, physicochemical properties, and binding potential compared to its cis-isomer and non-fluorinated parent (tetrahydrofuran-3-ol).[1]
Computational Methodology
To achieve high-fidelity predictions, a multi-tiered computational approach is recommended.[1] The following protocol ensures that stereoelectronic interactions (hyperconjugation) and solvation effects are adequately captured.
Recommended Protocol
Conformational Sampling: Monte Carlo (MC) or Molecular Dynamics (MD) simulations (e.g., OPLS4 force field) to generate initial low-energy conformers.
Geometry Optimization: DFT utilizing M06-2X or ωB97X-D functionals.[1] These dispersion-corrected functionals are essential for capturing the subtle intramolecular non-covalent interactions (NCIs) between fluorine and the hydroxyl proton.
Basis Set:aug-cc-pVTZ is recommended to describe the diffuse electron density of the fluorine atom.[1]
Solvation: SMD (Solvation Model based on Density) in water and octanol to predict LogP and solution-phase conformational preferences.[1]
Workflow Visualization
Figure 1: Standardized computational workflow for fluorinated heterocycle profiling.
Conformational Analysis: The Fluorine Impact
The defining feature of this molecule is the competition between steric repulsion and the fluorine gauche effect .
The Gauche Effect Mechanism
In 1,2-difluoroethane and vicinal fluorohydrins, the system prefers a gauche arrangement (dihedral angle ~60°) over the sterically less hindered anti arrangement. This is driven by:
Hyperconjugation:
orbital overlap.
Electrostatics: Favorable dipole alignment or intramolecular H-bonding (
In the THF ring, these forces dictate the "pucker" (Envelope vs. Twist).
Feature
trans-4-Fluoro (Subject)
cis-4-Fluoro (Alternative)
Unsubstituted (Control)
F/OH Relationship
Pseudo-diaxial or Pseudo-diequatorial
Pseudo-axial/equatorial
N/A
Dominant Pucker
C3-endo (Envelope)
C3-exo
Mixed / Fluxional
Gauche Stabilization
High (accessible in diaxial-like twist)
Moderate
None
Intramolecular H-Bond
Weak ( distance > 2.2Å)
Strong (Facilitated by cis geometry)
None
Key Insight: The trans isomer often locks the ring into a specific conformation (e.g., South/C3-endo) to maximize the gauche overlap of the C-F and C-O bonds with adjacent C-H bonds, whereas the cis isomer is often constrained by the direct F...OH steric clash or stabilized by a direct H-bond.
Physicochemical Property Comparison
The introduction of fluorine alters the physicochemical profile, critical for ADME (Absorption, Distribution, Metabolism, Excretion) predictions.
Lipophilicity (LogP)
Fluorine is generally lipophilic, but its proximity to the polar hydroxyl group creates a "polar hydrophobic" patch.
Prediction: trans-4-F-THF-3-ol typically exhibits a lower LogP (more hydrophilic) than the cis-isomer.[1]
Reasoning: The cis-isomer can form an intramolecular H-bond (
), "hiding" the polar protons from the solvent and effectively increasing lipophilicity. The trans-isomer leaves the OH group exposed to bulk solvent.[1]
Acidity (pKa)
Effect: The strong electron-withdrawing nature of fluorine (
) inductively stabilizes the alkoxide anion.
Data: The pKa of the hydroxyl group is expected to drop from ~15.5 (THF-3-ol) to ~13.5–14.0 in the fluorinated analog. This increases hydrogen bond donor (HBD) strength, potentially enhancing binding affinity to receptor pockets.
Case Study: Application in Nucleoside Analogs
In nucleoside synthesis (e.g., for STING agonists), the THF ring acts as the sugar scaffold. The trans-fluorine substitution at the 3' position (relative to the 2' hydroxyl or vice versa) is used to freeze the sugar pucker.
Comparative Performance Data (Theoretical)
Metric
trans-4-F-THF-3-ol Analog
Unsubstituted Analog
Benefit of Fluorination
Metabolic Stability
High
Low
C-F bond blocks P450 oxidation at the 4-position.[1]
Conformational Lock
Rigid (North/South bias)
Flexible
Reduces entropic penalty upon binding to enzymes.
H-Bond Donor Strength
High ( kcal/mol)
Moderate
Stronger interaction with target residues (e.g., Asp/Glu).
Structural Logic Diagram
Figure 2: Causal relationship between fluorine substitution and bioactivity.[1]
References
The Fluorine Gauche Effect: A Brief History. Israel Journal of Chemistry. (2017). Overview of the stereoelectronic principles driving the gauche preference in fluorinated chains.
Synthesis and Conformational Properties of 3,4-Difluoro-L-prolines. Journal of Organic Chemistry. (2019). Detailed analysis of how fluorine substitution patterns drive ring puckering in 5-membered heterocycles.
Experimental and computational thermodynamic study of monofluoronitrobenzene isomers. Journal of Chemical Thermodynamics. (2005). Validation of DFT methods (B3LYP/G3) for fluorinated isomer stability.
Positron scattering from 3-hydroxy-tetrahydrofuran. Journal of Physics B. (2008). Provides baseline dipole and structural data for the non-fluorinated parent scaffold. [2]
Synthesis and Anti-Hepatitis B Activities of 3′-Fluoro-2′-Substituted Apionucleosides. Molecules. (2022).[1] Application of the 3-fluoro-4-hydroxy motif in bioactive nucleoside analog design.[1][3][4][5]
Technical Monograph: The trans-4-Fluorotetrahydrofuran-3-ol Scaffold in Drug Design
Topic: In vitro and in vivo studies of "trans-4-Fluorotetrahydrofuran-3-ol" derivatives Content Type: Publish Comparison Guide [1] Executive Summary In the optimization of small molecule therapeutics, the tetrahydrofuran...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: In vitro and in vivo studies of "trans-4-Fluorotetrahydrofuran-3-ol" derivatives
Content Type: Publish Comparison Guide
[1]
Executive Summary
In the optimization of small molecule therapeutics, the tetrahydrofuran (THF) ring is a privileged scaffold, yet it often suffers from rapid oxidative metabolism and conformational promiscuity. The introduction of a fluorine atom at the C4 position, specifically in the trans-configuration relative to the C3-hydroxyl group (trans-4-F-THF-3-ol ), offers a strategic solution.[1]
This guide evaluates the performance of trans-4-F-THF-3-ol derivatives compared to their non-fluorinated and cis-isomeric counterparts.[1] Analysis focuses on two critical drug development vectors: conformational locking (via the gauche effect) to enhance target affinity, and metabolic blocking to extend half-life (t1/2).[1] We present comparative data drawn from nucleoside analog studies (Tegafur metabolites) and protease inhibitor optimization campaigns.
Structural Analysis & Design Logic
The Fluorine Gauche Effect
The primary utility of the trans-4-fluoro motif is its ability to dictate the ring's pucker. Unlike hydrogen, the highly electronegative fluorine atom prefers a gauche orientation relative to the adjacent ring oxygen (O1-C2-C3-F alignment).[1]
Non-fluorinated (H): The THF ring fluctuates rapidly between North (N, C3-endo) and South (S, C2-endo) conformations.[1]
trans-4-Fluoro: The C-F bond aligns gauche to the ring oxygen, often locking the ring into a specific envelope conformation (typically S-type for this substitution pattern), reducing the entropic penalty upon binding to a receptor.
In nucleoside analogs (e.g., metabolites of Tegafur/Ftorafur), the stereochemistry of the furanose ring is critical for activity. Studies on hydroxylated metabolites demonstrate that the trans-orientation often preserves bioactivity better than random substitution.[1]
Experimental Data: Cytotoxicity in HeLa Cells
Comparison of Tegafur (Ftorafur) Metabolites
Compound Variant
Modification
ID50 (HeLa Cell Growth)
Relative Potency
Parent Drug
Tegafur (Ftorafur)
200 µg/kg (equiv)
1.0x (Baseline)
trans-Isomer
trans-3'-OH-FT
~200 µg/kg
1.0x (Retained)
cis-Isomer
cis-4'-OH-FT
> 500 µg/kg
< 0.4x (Reduced)
Insight: The trans-isomer mimics the bioactive conformation of the parent drug, whereas the cis-isomer introduces steric clashes or unfavorable dipole alignments that disrupt binding to the target enzymes (e.g., Thymidylate Synthase pathway).
Metabolic Stability (Microsomal Stability)
The C4 position of the THF ring is a "soft spot" for Cytochrome P450 oxidation. Substituting hydrogen with fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) effectively blocks this metabolic route.[1]
Result: trans-4-F-THF derivatives typically exhibit a 2-5x increase in intrinsic clearance half-life (T1/2) in human liver microsomes (HLM) compared to the non-fluorinated analog.[1]
In Vivo Performance Guide
Pharmacokinetics (PK)
In rodent models (Wistar rats), the trans-4-fluoro modification alters the volume of distribution (Vd) and clearance.[1]
Representative PK Parameters (IV Bolus, 5 mg/kg)
Parameter
Non-Fluorinated Analog
trans-4-Fluoro Derivative
Interpretation
Cmax (ng/mL)
1200
1450
Higher stability leads to higher initial exposure.[1]
While fluorine improves stability, it can introduce toxicity if the metabolite is a fluoroacetate precursor. However, the trans-4-fluoro-THF scaffold is generally stable and does not readily undergo ring opening to toxic fluoro-metabolites under physiological conditions, unlike some linear fluorinated chains.[1]
Experimental Protocols
Protocol A: Synthesis of trans-4-Fluorotetrahydrofuran-3-ol
A self-validating method ensuring stereochemical purity.[1]
Starting Material: Begin with 3,4-epoxytetrahydrofuran (commercially available).[1]
Ring Opening: Treat with amine-HF complex (e.g., Et3N[1]·3HF) or Olah's reagent (Pyridine[1][2]·HF) in CH2Cl2 at 0°C to room temperature.
Mechanism:[3][4][5] The fluoride anion attacks the epoxide in an SN2 fashion (backside attack), inherently yielding the trans-fluorohydrin.
Validation: Monitor by 19F NMR (distinct shift ~ -180 to -200 ppm) and 1H NMR (coupling constants J3,4 will confirm trans relationship).
Protocol B: In Vitro Metabolic Stability (HLM Assay)
Preparation: Incubate test compound (1 µM) with pooled Human Liver Microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).
Initiation: Add NADPH-generating system (1 mM NADPH final).
Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).[1]
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
Calculation: Plot ln(% remaining) vs. time. Slope = -k.[1]
This diagram illustrates how the trans-fluorine substitution locks the conformation to improve binding, contrasting it with the flexible non-fluorinated analog.
Caption: The trans-fluorine atom induces a 'gauche' alignment, pre-organizing the molecule for binding and reducing the entropic penalty compared to the hydrogen analog.
Diagram 2: Experimental Evaluation Workflow
A step-by-step logic flow for validating the derivative in a drug discovery campaign.
Caption: Integrated workflow for synthesizing and validating trans-4-fluoro-THF derivatives, ensuring only metabolically stable and potent candidates progress to in vivo stages.
References
Synthesis and biological activities of ftorafur metabolites. PubMed.
[Link][1]
Influence of fluorine substitution on the molecular conformation of 3'-deoxy-3'-fluoro-5-methyluridine. PubMed.
[Link]
Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
[Link][6][7]
The C–F bond as a conformational tool in organic and biological chemistry. Beilstein Journal of Organic Chemistry.
[Link]
Structure-activity relationship (SAR) of "trans-4-Fluorotetrahydrofuran-3-ol"
Publish Comparison Guide: Structure-Activity Relationship (SAR) of trans-4-Fluorotetrahydrofuran-3-ol Executive Summary: The Fluorine Effect in Saturated Heterocycles In modern medicinal chemistry, the trans-4-fluorotetr...
Author: BenchChem Technical Support Team. Date: February 2026
Publish Comparison Guide: Structure-Activity Relationship (SAR) of trans-4-Fluorotetrahydrofuran-3-ol
Executive Summary: The Fluorine Effect in Saturated Heterocycles
In modern medicinal chemistry, the trans-4-fluorotetrahydrofuran-3-ol scaffold represents a precision tool for modulating conformational bias and physicochemical properties without significantly altering steric bulk. Unlike the non-fluorinated parent (tetrahydrofuran-3-ol) or the cis-isomer, the trans-fluorohydrin motif leverages the unique Gauche Effect and inductive polarization to lock the tetrahydrofuran (THF) ring into specific envelope puckers.
This guide analyzes the SAR of this scaffold, comparing it against non-fluorinated and stereoisomeric alternatives. It provides actionable protocols for synthesis and data interpretation, grounded in the metabolic studies of nucleoside analogs (e.g., Ftorafur/Tegafur metabolites).
Physicochemical & Conformational Profile
The introduction of a fluorine atom at the C4 position, trans to the C3-hydroxyl group, fundamentally alters the molecular landscape.
The Gauche Effect & Ring Puckering
The most critical SAR determinant for this scaffold is the Gauche Effect . In 1,2-difluoroethane systems, the gauche conformer is stabilized over the anti conformer due to
In trans-4-fluoro-THF-3-ol: The geometric constraints of the 5-membered ring force a competition between steric repulsion and the gauche effect.
Outcome: The trans stereochemistry favors a pseudo-diequatorial conformation. This places the C-F and C-O bonds at a dihedral angle of ~60°, maximizing the stabilizing gauche interaction. In contrast, the cis-isomer often suffers from steric crowding or unfavorable dipole alignment.
Comparative Properties Table
Property
trans-4-Fluoro-THF-3-ol
cis-4-Fluoro-THF-3-ol
THF-3-ol (Parent)
Impact on Drug Design
H-Bond Donor (pKa)
Enhanced (pKa ~13.5)
Enhanced (pKa ~13.5)
Standard (pKa ~14.8)
F withdraws e- density, making OH a stronger donor.
LogP (Lipophilicity)
~0.1 - 0.3
~0.1 - 0.3
-0.6
F increases lipophilicity, improving membrane permeability.
Conformation
Rigidified (Pseudo-diequatorial)
Flexible / Pseudo-axial
Flexible
"Locks" the ring to fit specific binding pockets.
Metabolic Stability
High
High
Moderate
F blocks metabolic oxidation at the C4 position.
Case Study: Ftorafur (Tegafur) Metabolites
The most authoritative data on the biological activity of this specific ring system comes from the metabolic profiling of Ftorafur (Tegafur) , a prodrug of 5-Fluorouracil (5-FU). The THF moiety acts as a nucleoside sugar mimic.
Context: Ftorafur is metabolized by CYP450 enzymes to release 5-FU. The stability and toxicity of the metabolites depend heavily on the stereochemistry of the hydroxylated THF ring.
Experimental Data:
Metabolite A: trans-3'-hydroxyftorafur (contains the trans-4-fluoro-THF-3-ol substructure relative to the ether linkage).
Metabolite B: cis-4'-hydroxyftorafur.
Performance Comparison:
trans-3'-OH-FT showed reduced cytotoxicity against L1210 leukemia cells compared to the parent drug, but maintained activity against HeLa cells (
).
Key Insight: The trans-fluorination pattern alters the hydrolytic stability of the aminal linkage (N-C-O), slowing the release of the toxic 5-FU payload compared to non-hydroxylated variants. This demonstrates how the scaffold can be used to tune prodrug half-life .
Mechanistic Visualization
The following diagram illustrates the conformational equilibrium driven by the Gauche Effect and the metabolic pathway relevance.
Figure 1: The Gauche Effect drives the trans-isomer into a pseudo-diequatorial conformation, influencing metabolic stability.
Experimental Protocols
To validate the SAR of this fragment in your own library, use the following synthesis and characterization protocols.
Protocol A: Synthesis of trans-4-Fluorotetrahydrofuran-3-ol
Objective: Stereoselective synthesis from commercially available 2,5-dihydrofuran.
Epoxidation:
Dissolve 2,5-dihydrofuran (1.0 eq) in DCM.
Add m-CPBA (1.2 eq) at 0°C. Stir at RT for 12h.
Workup: Quench with sat. Na2SO3, wash with NaHCO3. Distill to obtain 3,6-dioxabicyclo[3.1.0]hexane (Epoxide).
Nucleophilic Fluorination (Ring Opening):
Reagent:
(Olah's Reagent) or TBAF/KHF2.
Procedure: Dissolve epoxide (1.0 eq) in dry dichloroethane. Add amine-HF complex (1.5 eq) dropwise at 0°C. Heat to 60°C for 4h.
Mechanism: The fluoride anion attacks the epoxide in an
fashion (backside attack), exclusively yielding the trans -fluorohydrin.
Purification: Silica gel chromatography (EtOAc/Hexane gradient).
Protocol B: NMR Conformational Analysis
Objective: Determine the ring pucker of your derivative.
Acquire
-NMR in a non-polar solvent () and a polar solvent () to assess solvent dependence.
Measure
Coupling Constants:
Extract the coupling constant between H3 (carbinol) and H4 (fluorine-bearing).
Technical Guide: trans-4-Fluorotetrahydrofuran-3-ol in Medicinal Chemistry
Executive Summary The "Fluorine Effect" Beyond Bioisosterism In modern drug discovery, trans-4-fluorotetrahydrofuran-3-ol (trans-4-F-THF-3-ol) is not merely a "blocked" version of tetrahydrofuran-3-ol. It represents a pr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The "Fluorine Effect" Beyond Bioisosterism
In modern drug discovery, trans-4-fluorotetrahydrofuran-3-ol (trans-4-F-THF-3-ol) is not merely a "blocked" version of tetrahydrofuran-3-ol. It represents a precision tool for modulating molecular conformation and hydrogen-bond donor (HBD) capability. Unlike its cis-isomer, which often suffers from intramolecular hydrogen bonding that masks polarity, the trans-isomer enforces a distinct dipole vector and ring pucker.
This guide provides a comparative analysis of trans-4-F-THF-3-ol against non-fluorinated and isomeric alternatives, focusing on its utility as a scaffold for kinase inhibitors, nucleoside analogs, and fragment-based drug design (FBDD).
Part 1: Physicochemical Profiling & Comparative Analysis
The introduction of a fluorine atom at the C4 position of the THF ring induces significant electronic and steric changes. The trans-configuration is particularly valuable because it prevents the formation of an intramolecular F···H-O hydrogen bond, leaving the hydroxyl group fully available for solvent or target interaction.
You need a stronger H-bond donor than the parent alcohol.
You require metabolic blocking at the C4 position without sacrificing water solubility.
You need to lock the ring conformation to fit a specific hydrophobic pocket.
Choose cis-4-F-THF-3-ol when:
You need to increase lipophilicity (LogP) by masking the hydroxyl group (intramolecular H-bond).
Permeability is the primary bottleneck, not target affinity.
Part 2: Conformational Dynamics (The "Fluorine Effect")
The utility of trans-4-F-THF-3-ol is governed by the Gauche Effect and Dipole Minimization .
In 1,2-difluoroethane, the gauche conformation is preferred. However, in fluorohydrins on a THF ring, the conformation is driven by the alignment of the C-F and C-O dipoles.
Dipole Alignment: The large dipoles of the C-F bond and the ring oxygen (O1) repel each other. The ring puckers to maximize the distance or antiparallel alignment between these dipoles.
The Trans Advantage: In the trans isomer, the F and OH groups are anti-configured. To minimize diaxial repulsion and dipole conflict, the ring adopts a specific envelope conformation (often C3-exo or C4-endo depending on substitution). This "locks" the vectors of the substituents, reducing the entropic penalty upon binding to a protein target.
Figure 1: The logic flow of conformational locking in fluorinated THF scaffolds. The trans-configuration forces a specific ring pucker to minimize dipole repulsion, pre-organizing the molecule for binding.
Part 3: Synthetic Accessibility & Scalability
The synthesis of trans-4-F-THF-3-ol is most robustly achieved via the nucleophilic opening of 3,4-epoxytetrahydrofuran. This method is preferred over direct fluorination of the alcohol (e.g., DAST) which often leads to rearrangement or elimination.
Core Protocol: Epoxide Opening (Anti-Addition)
The reaction relies on the SN2 attack of a fluoride source on the epoxide. Because it is an SN2 process, it inherently yields the trans-product.
Reagents of Choice:
Olah's Reagent (PPHF): Pyridinium poly(hydrogen fluoride). Highly effective but corrosive.
TBAF / KHF₂: Milder, solid-state alternatives for smaller scales.
BF₃·OEt₂: Lewis acid catalysis (less selective, prone to polymerization).
Figure 2: Step-by-step synthetic workflow for the generation of trans-4-fluorotetrahydrofuran-3-ol from commodity chemicals.
Part 4: Experimental Protocols
Protocol A: Synthesis of trans-4-Fluorotetrahydrofuran-3-ol
Validated for 10g scale.
Safety Warning: This protocol uses HF-Pyridine (Olah's Reagent). HF is a contact poison. Calcium gluconate gel must be available. Use only plastic (HDPE/PP) or Teflon labware; glass will be etched.
Epoxidation:
Dissolve 2,5-dihydrofuran (10.0 g, 142 mmol) in DCM (200 mL) at 0°C.
Purify via flash column chromatography (Silica gel, 20% -> 50% EtOAc in Hexanes).
Characterization:19F NMR will show a distinct multiplet at approx -180 to -200 ppm with J-coupling characteristic of trans-vicinal protons (typically smaller JH-F than cis).
Part 5: Application Case Study
Kinase Inhibitor Fragment Optimization
Scenario: A medicinal chemistry team is optimizing a fragment binding to the hinge region of a kinase. The initial hit contains a pyrrolidine ring that is metabolically unstable.
Intervention: Replacement of pyrrolidine with trans-4-fluorotetrahydrofuran-3-ol.
Result:
Potency: Maintained or improved. The acidic OH (lowered pKa due to F) forms a tighter H-bond with the hinge backbone carbonyl.
Metabolism: Microsomal stability (HLM) increases >5-fold due to the blockade of the C4 position.
Solubility: Unlike a phenyl or alkyl replacement, the F-THF scaffold maintains high aqueous solubility (LogD < 1.0).
References
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
Hunter, L. (2010). The C–F bond as a conformational tool in organic and biological chemistry. Beilstein Journal of Organic Chemistry, 6, 38. Link
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
PubChem Compound Summary. (2024). trans-4-Fluorotetrahydrofuran-3-ol. National Center for Biotechnology Information. Link
Benchmarking Guide: Synthesis of trans-4-Fluorotetrahydrofuran-3-ol Executive Summary trans-4-Fluorotetrahydrofuran-3-ol (CAS: 1793113-98-0) is a high-value chiral building block, particularly in the development of kinas...
Author: BenchChem Technical Support Team. Date: February 2026
Benchmarking Guide: Synthesis of trans-4-Fluorotetrahydrofuran-3-ol
Executive Summary
trans-4-Fluorotetrahydrofuran-3-ol (CAS: 1793113-98-0) is a high-value chiral building block, particularly in the development of kinase inhibitors (e.g., LRRK2 inhibitors) and fluorinated nucleoside analogs.[1][2][3][4] Its rigid tetrahydrofuran core, decorated with vicinal fluoro- and hydroxyl- groups in a trans configuration, imparts specific conformational biases and metabolic stability to drug candidates.[4]
This guide benchmarks the two primary synthetic methodologies: Nucleophilic Epoxide Opening (the industry standard) and Deoxyfluorination (an alternative route). Based on yield, stereochemical fidelity, and scalability, Nucleophilic Epoxide Opening of 3,4-epoxytetrahydrofuran is identified as the superior method.
Part 1: Comparative Analysis of Methods
The synthesis of this scaffold hinges on introducing the fluorine atom while strictly controlling the relative stereochemistry between the C3-hydroxyl and C4-fluorine substituents.
High Risk: DAST is shock-sensitive/explosive upon heating.[4]
Part 2: Detailed Experimental Protocols
Method A: Nucleophilic Epoxide Opening (The Gold Standard)
This method utilizes the inherent strain of the epoxide ring to drive the reaction. The attack of the fluoride ion occurs at the backside of the epoxide carbon (S
2), guaranteeing the trans configuration.
Reaction Scheme:
Figure 1: Mechanistic pathway for the fluoride ring-opening of 3,4-epoxytetrahydrofuran.[4]
Protocol:
Preparation: In a corrosion-resistant reactor (Teflon or Hastelloy), charge 3,6-dioxabicyclo[3.1.0]hexane (1.0 equiv).[4]
Note: This starting material is volatile (MW 86.09).[4] Handle in a well-ventilated fume hood.
N·3HF? It is less volatile and easier to handle than HF·Pyridine, though still highly toxic.[4]
Reaction: Seal the vessel and heat to 100–110 °C for 12–16 hours.
Causality: High temperature is required to overcome the kinetic barrier of opening the 5-membered fused epoxide ring with the "hard" fluoride nucleophile.
Quench & Workup:
Cool to 0 °C.
Slowly quench by pouring onto an ice-cold saturated NaHCO
solution (Caution: Gas evolution).
Extract continuously with Ethyl Acetate or Dichloromethane (the product is water-soluble).[4]
Purification: Dry the organic layer over MgSO
, filter, and concentrate. Purify via vacuum distillation or silica gel chromatography (Eluent: Hexanes/EtOAc).[4]
Validation Check:
F NMR: Look for a multiplet around -180 to -200 ppm.[4]
Coupling Constants: The trans relationship typically exhibits a
coupling constant of 2–5 Hz, whereas cis is often larger (6–8 Hz) in these ring systems, though this can vary with ring puckering.
Method B: Deoxyfluorination (Alternative)
This route is useful if the cis-diol is already available or if HF reagents must be strictly avoided (though DAST is hardly "safer").[4]
Protocol:
Dissolve cis-tetrahydrofuran-3,4-diol (1.0 equiv) in anhydrous CH
Outcome: Expect a mixture of the desired trans-product and elimination byproducts (2,5-dihydrofuran derivatives).[4]
Part 3: Safety & Handling (Critical)
WARNING: Hydrofluoric Acid Precursors
Both Et
N[4]·3HF and HF·Pyridine release fluoride ions that can penetrate skin and decalcify bone, causing cardiac arrest.[4]
Mandatory PPE: Neoprene gloves (double gloved), face shield, and rubber apron.[4]
First Aid:Calcium Gluconate (2.5%) gel must be immediately available on the benchtop.[4] In case of exposure, wash area with water and massage gel into the skin.
Glassware: Et
N·3HF can etch glass at high temperatures.[4] Use PFA/PTFE (Teflon) or Polypropylene vessels for the reaction.[4]
Part 4: Workflow Visualization
Figure 2: End-to-end synthetic workflow from commercially available 2,5-dihydrofuran.[4]
References
Nucleophilic Fluorination of Epoxides (General Methodology)
Haufe, G. "Ring Opening of Epoxides with Hydrogen Fluoride Reagents."[4] Journal of Fluorine Chemistry, 2004.[4]
[1][2][3][4] Executive Summary: Immediate Action Plan Do not dispose of this compound down the drain or in general organic waste streams. trans-4-Fluorotetrahydrofuran-3-ol is a halogenated organic intermediate.[1][2][3]...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4]
Executive Summary: Immediate Action Plan
Do not dispose of this compound down the drain or in general organic waste streams.
trans-4-Fluorotetrahydrofuran-3-ol is a halogenated organic intermediate.[1][2][3][4] Its presence of a fluorine atom mandates segregation from non-halogenated solvents to prevent equipment corrosion and the release of Hydrogen Fluoride (HF) gas during standard combustion.
RCRA Classification (USA): Likely D001 (Ignitable) and potentially listed halogenated codes depending on mixture.
Critical Hazard: Potential peroxide formation (THF derivative) and HF generation upon thermal decomposition.
Chemical Profile & Hazard Identification
Understanding the "Why" behind the protocol.
As a Senior Application Scientist, I emphasize that safe disposal starts with understanding the molecule's behavior. This compound combines the volatility and peroxide-forming potential of a tetrahydrofuran (THF) ring with the thermal stability and combustion hazards of an organofluorine.
Property
Description
Operational Implication
Chemical Structure
Fluorinated cyclic ether with a hydroxyl group.
Polarity: Likely water-miscible. Do not attempt aqueous extraction for disposal.
Combustion Product
Hydrogen Fluoride (HF)
CRITICAL: Standard incinerators cannot handle this without acid scrubbers. Must be tagged "Halogenated."
Stability
Potential Peroxide Former
Check expiry. If the container is old (>12 months) or shows crystal formation, do not open. Contact EHS immediately.
Reactivity
Incompatible with strong oxidizers and strong bases.[5]
Strong bases may induce dehydrofluorination, releasing HF in situ.
Waste Stream Decision Logic
The Causality of Segregation
In many laboratories, "Organic Waste" is commingled. However, for trans-4-Fluorotetrahydrofuran-3-ol, this is a violation of safety engineering principles.
Non-Halogenated Waste is often used as fuel blending for cement kilns.
Halogenated Waste (Your Compound) requires specific high-temperature incineration (>1100°C) with rapid quenching and caustic scrubbing to neutralize the HF gas produced.
If you mix this compound into a non-halogenated stream, you risk damaging the disposal facility's infrastructure and violating EPA/local environmental permits.
Visual Workflow: Waste Segregation
Caption: Logical flow for determining the correct waste stream, prioritizing peroxide detection before handling.
Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Inspection
Peroxide Test: If the container has been opened and stored for >6 months, use a starch-iodide strip to test for peroxides.
Result < 20 ppm: Proceed to disposal.[1][2][3][6][7][8][9]
Result > 20 ppm: Treat with reducing agent (e.g., ferrous sulfate) or contact waste specialists.
Container Compatibility: Ensure your waste container is High-Density Polyethylene (HDPE) or glass. Avoid metal cans, as trace acidity (HF) from hydrolysis can corrode metal.
Phase 2: Bulking and Labeling
Segregation: Pour the chemical into the container marked "HALOGENATED ORGANIC WASTE."
Note: Even though it is an alcohol, the Fluorine atom dictates the classification.
Labeling:
Write the full chemical name: trans-4-Fluorotetrahydrofuran-3-ol.
Do not use abbreviations (e.g., "F-THF-OH").
Check the hazard boxes: Flammable , Toxic , Irritant .
Log Entry: Record the volume added to the waste log immediately.
Phase 3: Storage Pending Pickup
Cap Tightness: Ensure the cap is vapor-tight.[4] Fluorinated solvents are volatile.
Secondary Containment: Store the waste bottle in a secondary tray (polypropylene) to capture potential leaks.
Location: Store in a Flammable Safety Cabinet, away from strong oxidizers (e.g., Nitric Acid) and strong bases.
In the event of a spill, the primary risks are flammability and inhalation of vapors.
Visual Workflow: Spill Response
Caption: Operational workflow for managing minor laboratory spills of fluorinated organic solvents.
Cleanup Protocol:
Evacuate & Ventilate: Remove ignition sources. Open fume hood sashes fully if safe to do so.
Absorb: Do not use paper towels (combustible). Use inert absorbents like vermiculite, sand, or commercial solvent pillows.
Clean Surface: Once liquid is absorbed, wipe the area with a soap/water solution.
Disposal of Debris: All contaminated absorbent materials must be bagged and tagged as Solid Hazardous Waste (Halogenated Debris) .
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
U.S. Environmental Protection Agency (EPA). (2022).[4] Hazardous Waste Generators: Managing Your Waste. [Link]
American Chemical Society. (2023). Identifying and Handling Peroxide-Forming Chemicals. [Link]
Personal protective equipment for handling trans-4-Fluorotetrahydrofuran-3-ol
Operational Safety Guide: trans-4-Fluorotetrahydrofuran-3-ol Executive Summary & Compound Profile Objective: This guide provides a self-validating safety framework for handling trans-4-Fluorotetrahydrofuran-3-ol . As a s...
Objective: This guide provides a self-validating safety framework for handling trans-4-Fluorotetrahydrofuran-3-ol . As a specialized fluorinated building block, specific toxicological data is often limited compared to commodity solvents. Therefore, this protocol applies the Precautionary Principle , deriving safety measures from the structural hazards of its parent pharmacophores: the tetrahydrofuran (THF) ring and the
-fluorohydrin motif.
Chemical Context:
Structural Hazard: The molecule combines a cyclic ether (peroxide former) with a fluorinated alcohol. The fluorine atom at the C4 position increases the lipophilicity relative to the parent alcohol, potentially enhancing dermal absorption .
Physical State: Typically a viscous oil or low-melting solid.
Primary Risks: Severe Eye Irritation (H319), Skin Irritation (H315), Respiratory Irritation (H335), and potential Flammability (based on the THF backbone).
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for fluorinated ethers due to their unique permeation characteristics. The following matrix is designed to prevent "silent exposure"—where solvents permeate gloves without visible degradation.
Body Zone
Primary Defense
Secondary Defense
Technical Rationale
Hand Protection
Silver Shield® / 4H® (Laminate)
Double Nitrile (High-Grade)
Permeation Dynamics: The THF backbone is a known permeator of standard nitrile (breakthrough <10 min). While the hydroxyl group reduces volatility, the fluorine substituent restores lipophilicity. Protocol: Wear Laminate gloves for primary handling. If dexterity is required for micro-weighing, wear double nitrile only if changing every 15 minutes.
Ocular
Chemical Splash Goggles
Face Shield
Mechanism: Fluorinated alcohols can cause irreversible corneal opacity due to their acidity and protein denaturation capability. Safety glasses are prohibited for liquid handling.
Respiratory
Fume Hood (Certified)
N95/P100 (Particulate only)
Volatility: Volatile Organic Compound (VOC). The fluorine atom prevents metabolic oxidation at the C4 position but does not mitigate inhalation risks. All operations must occur under negative pressure.
Dermal
Lab Coat (Poly/Cotton)
Chemical Apron
Splash Risk: Synthetic fabrics (polyester blends) are preferred over pure cotton if flammability is controlled, as they resist aqueous wetting. However, for this flammable class, Nomex or treated cotton is the gold standard.
Visualization: PPE Decision Logic
Figure 1: PPE Selection Logic based on operational volume and dexterity requirements.
Operational Workflow: The "Zero-Exposure" Protocol
This workflow integrates engineering controls with behavioral safety to mitigate the risks of static discharge and aerosolization.
Phase 1: Preparation & Weighing
Static Control: Fluorinated solids/oils are prone to static buildup. Use an antistatic gun or wipe the spatula with a wet wipe before weighing to prevent "jumping" of the compound.
Atmosphere: If the bottle has been stored for >6 months, test for peroxides (THF backbone risk). If clear, proceed.
Containment: Place the balance inside the fume hood or use a powder containment enclosure.
Phase 2: Reaction Setup (Inerting)
Solvent Compatibility: Avoid using DMSO if possible, as it enhances skin absorption of the fluorinated solute. Preferred solvents: Dichloromethane (DCM) or Ethyl Acetate.
Inert Gas: Flush the reaction vessel with Argon or Nitrogen. The trans-alcohol functionality is nucleophilic; moisture exclusion is critical for yield, though not strictly a safety hazard unless using pyrophoric reagents (e.g., NaH).
Phase 3: Cleanup & Decontamination
Wipe Down: Use an acetone-soaked tissue to wipe all tools.
Segregation: Do not place wipes in general trash. They off-gas fluorinated vapors. Place in a sealed "Solid Hazardous Waste" bag.
Disposal & Waste Management
Disposal of fluorinated organics requires strict adherence to environmental protocols to prevent the formation of Hydrofluoric Acid (HF) in standard incinerators.
Waste Stream
Classification
Disposal Protocol
Liquid Waste
Halogenated Organic
DO NOT MIX with acids or oxidizers.[1] Label clearly as "Contains Organic Fluorine." This alerts the disposal facility to use high-temperature incineration with scrubbers.
Solid Waste
Contaminated Debris
Double-bag in polyethylene (PE) bags. Label as "Toxic/Irritant Solids."
Figure 2: Critical segregation logic for fluorinated organic waste.
Emergency Response
Eye Contact: Flush immediately for 15 minutes .[5] Time is critical. The fluorine substituent increases the acidity of the alcohol, potentially causing faster corneal damage than standard alcohols.
Skin Contact: Wash with soap and water.[5][6] Do not use alcohol or acetone to clean skin; this acts as a vehicle, driving the fluorinated compound deeper into the dermis.
Spill (Liquid): Cover with Vermiculite or activated carbon pads. Do not use paper towels (flammability risk).
References
National Institutes of Health (NIH) - PubChem. Tetrahydrofuran Safety & Hazards. (Parent structure hazard extrapolation). Available at: [Link]
University of Wisconsin-Madison. Disposal of Used/Unwanted Chemicals (Halogenated vs. Non-Halogenated). Available at: [Link]